3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Description
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Properties
IUPAC Name |
3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLVHFNRPEBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400057 | |
| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16820-37-4 | |
| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS No. 16820-37-4) is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] This guide provides a detailed examination of its chemical properties, a plausible synthetic route, and its potential reactivity, framed within the context of drug discovery and development. While specific experimental spectral data for this exact derivative is not extensively documented in public literature, this document synthesizes available data from closely related analogues and predictive models to offer a robust scientific overview.
Introduction and Molecular Overview
The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Derivatives of benzofuran-2-carboxylic acid, in particular, are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Recent studies have highlighted substituted benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a target of interest in oncology. The title compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, features methyl substitutions at the C3 and C6 positions. These substitutions are anticipated to enhance lipophilicity, potentially influencing the compound's pharmacokinetic profile and its interaction with biological targets.[1] Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
} enddot Figure 1: Structure of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.
| Property | Value | Source |
| CAS Number | 16820-37-4 | [2][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [2][3] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 220 °C (with decomposition) | [3] |
| Boiling Point (Predicted) | 342.6 ± 37.0 °C | [3] |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.98 ± 0.30 | [3] |
| Storage | Room temperature | [2] |
Proposed Synthesis Protocol
While various methods exist for benzofuran synthesis, a highly convergent and reliable approach for this class of compounds is the Perkin rearrangement of a corresponding 3-halocoumarin.[4] This method is advantageous due to its efficiency and the commercial availability of starting materials. A microwave-assisted variant has been shown to dramatically reduce reaction times.[2]
The proposed synthesis would begin with 4-methylphenol, proceeding through a Pechmann condensation to form the necessary coumarin intermediate, followed by halogenation and the final Perkin rearrangement.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 3-Bromo-4,7-dimethylcoumarin (Intermediate)
-
Pechmann Condensation:
-
To a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 25 mL) to 4-methylphenol (0.1 mol).
-
With vigorous stirring, add ethyl acetoacetate (0.1 mol) dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Pour the reaction mixture carefully onto crushed ice. The resulting precipitate (4,7-dimethylcoumarin) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
-
Bromination:
-
Dissolve the dried 4,7-dimethylcoumarin (1 eq.) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Heat the reaction mixture under reflux (or in a microwave reactor at ~80 °C for an expedited reaction) and monitor by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 3-Bromo-4,7-dimethylcoumarin, can be purified by column chromatography or recrystallization.
-
Part 2: Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Perkin Rearrangement:
-
Dissolve the 3-Bromo-4,7-dimethylcoumarin intermediate (1 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2-3 M, 3-4 eq.).
-
Heat the mixture to reflux for 3-5 hours. For a microwave-assisted reaction, heat at approximately 80 °C for 5-10 minutes.[2] The reaction involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack to form the benzofuran ring.[2]
-
-
Work-up and Purification:
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid.
-
The target compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~7.6 ppm (s, 1H): Aromatic proton at the C7 position. The singlet nature arises from the lack of adjacent protons.
-
δ ~7.4 ppm (d, 1H): Aromatic proton at the C4 position, likely showing a doublet due to coupling with the C5 proton.
-
δ ~7.1 ppm (d, 1H): Aromatic proton at the C5 position, appearing as a doublet coupled to the C4 proton.
-
δ ~2.4 ppm (s, 3H): Singlet for the methyl protons at the C6 position on the benzene ring.
-
δ ~2.3 ppm (s, 3H): Singlet for the methyl protons at the C3 position on the furan ring.
Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ ~162 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~154 ppm: C7a (carbon at the fusion of the two rings, attached to oxygen).
-
δ ~145 ppm: C2 (carbon bearing the carboxylic acid).
-
δ ~135 ppm: C6 (carbon with methyl group).
-
δ ~128-130 ppm: Quaternary carbons (C3a, C3).
-
δ ~125 ppm: C4.
-
δ ~122 ppm: C5.
-
δ ~112 ppm: C7.
-
δ ~21 ppm: C6-Methyl carbon.
-
δ ~10 ppm: C3-Methyl carbon.
Chemical Reactivity
The reactivity of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is governed by its three main components: the carboxylic acid group, the electron-rich benzofuran ring system, and the two methyl groups.
-
Carboxylic Acid Group:
-
Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides using standard protocols (e.g., Fischer esterification or peptide coupling reagents). This is a critical handle for derivatization in drug discovery to modulate solubility and cell permeability.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (3,6-dimethyl-1-benzofuran-2-yl)methanol.[1]
-
-
Benzofuran Ring and Methyl Groups:
-
Oxidation: The methyl groups and the benzofuran core are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl groups to further carboxylic acid functionalities.[1]
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the furan double bond, leading to the corresponding 2,3-dihydrobenzofuran derivative.[1]
-
Electrophilic Substitution: The benzofuran ring is generally reactive towards electrophiles, although the precise regioselectivity would be influenced by the existing substituents.
-
Applications in Drug Development
The benzofuran-2-carboxylic acid scaffold is a validated starting point for the development of potent and selective kinase inhibitors.[5] The discovery of derivatives as highly potent Pim-1 inhibitors demonstrates the utility of the carboxylic acid group in forming key salt-bridge and hydrogen bond interactions within the kinase active site. The methyl groups at the C3 and C6 positions of the title compound can serve to probe specific hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity. Researchers developing inhibitors for ATP-binding sites or other targets with defined hydrophobic regions may find this compound to be a valuable building block for library synthesis or fragment-based drug design (FBDD) campaigns.
Conclusion
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a valuable chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthetic protocol based on established chemical transformations, and an analysis of its expected reactivity. While a lack of published experimental spectral data necessitates reliance on predictive models, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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LabSolutions. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
HDH Chemicals. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. Retrieved from [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Raffa, D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available from: [Link]
-
Sarnello, E., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Available from: [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Available from: [Link]
-
Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Available from: [Link]
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- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
3,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS number 16820-37-4
An In-depth Technical Guide to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS: 16820-37-4)
Introduction
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a substituted heterocyclic compound built upon the benzofuran scaffold. The benzofuran core, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Molecules incorporating this scaffold have demonstrated applications as antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5] This guide provides a comprehensive technical overview of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (DBCA), covering its chemical properties, synthesis, reactivity, and known biological potential, with the aim of equipping researchers in drug discovery and chemical biology with foundational and actionable knowledge. The specific substitution pattern of DBCA—methyl groups at the 3 and 6 positions and a carboxylic acid at the 2-position—offers a unique combination of lipophilicity and a reactive handle for further chemical modification, making it a valuable building block for creating diverse chemical libraries.[6][7]
Physicochemical and Structural Properties
The structural arrangement of DBCA features a planar benzofuran ring system. The methyl groups at positions 3 and 6 are expected to enhance the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in biological targets.[6] The carboxylic acid moiety at position 2 is the primary site of chemical reactivity and a key determinant of its acidic character.
| Property | Value | Source |
| CAS Number | 16820-37-4 | [6][7] |
| Molecular Formula | C₁₁H₁₀O₃ | [7] |
| Molecular Weight | 190.19 g/mol | [6] |
| InChI Key | IXBLVHFNRPEBDO-UHFFFAOYSA-N | [6] |
| Description | Substituted benzofuran derivative | [6] |
| Storage | Room temperature | [7] |
Synthesis and Chemical Reactivity
While a specific, dedicated synthesis for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not extensively documented in readily available literature, its synthesis can be approached through established methodologies for constructing the benzofuran-2-carboxylic acid core.
Synthetic Pathways
A common and effective strategy involves the cyclization of a substituted phenol precursor. One plausible route begins with a 2-hydroxyacetophenone derivative, which undergoes cyclization and subsequent oxidation.
-
Step 1: Intermediate Formation: Reaction of a corresponding 2-hydroxyacetophenone with an acetylating agent like acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) can form an intermediate ketone.
-
Step 2: Intramolecular Cyclization: This intermediate undergoes intramolecular cyclization upon heating to yield the benzofuran skeleton.[6]
-
Step 3: Oxidation: The acetyl group at the 2-position is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under acidic conditions.[6]
Another powerful method is the Perkin Rearrangement , which provides an efficient route to benzofuran-2-carboxylic acids from 3-bromocoumarins. Microwave-assisted versions of this reaction can dramatically reduce reaction times from hours to minutes.[8]
Caption: Generalized workflow for the synthesis of benzofuran-2-carboxylic acids.
Chemical Reactivity
The reactivity of DBCA is dominated by its carboxylic acid group and the benzofuran ring system.
-
Reduction Reactions: The carboxylic acid can be readily reduced to a primary alcohol (3,6-dimethyl-1-benzofuran-2-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[6] Catalytic hydrogenation (e.g., H₂/Pd-C) can partially or fully reduce the furan ring, leading to dihydrobenzofuran derivatives.[6]
-
Oxidation Reactions: Under harsh oxidizing conditions (e.g., KMnO₄), the methyl groups on the aromatic ring can be oxidized to form tricarboxylic acid analogs.[6] The benzofuran core itself can be oxidized to quinone-like structures with agents like hydrogen peroxide.[6]
-
Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for synthesizing a wide range of derivatives. It can be converted into amides, esters, and other functional groups, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The synthesis of amides, for instance, is a key step in creating new chemical entities for screening campaigns.[3]
Pharmacological Profile and Potential Applications
The benzofuran scaffold is a well-established pharmacophore, and derivatives of benzofuran-2-carboxylic acid have shown significant biological activities.[1][2][5]
Diuretic and Saluretic Properties
One of the most promising reported activities for compounds related to DBCA is their function as diuretic and saluretic agents.[6] These compounds promote the excretion of water (diuresis) and sodium (saluresis), which is beneficial for treating conditions like hypertension and edema.[6]
-
Mechanism of Action: The proposed mechanism involves the inhibition of sodium reabsorption within the renal tubules of the kidney. By blocking this reabsorption, more sodium and, consequently, more water are excreted in the urine, helping to reduce blood pressure and fluid retention.[6]
Caption: Proposed mechanism for the diuretic and saluretic effects of DBCA analogues.
Potential Anti-inflammatory, Antimicrobial, and Anticancer Effects
-
Anti-inflammatory: Benzofuran derivatives have been identified as antagonists of the adenosine A2A receptor, which plays a role in modulating inflammation, suggesting potential anti-inflammatory applications for DBCA.[6]
-
Antimicrobial and Anticancer: The broader class of benzofuran derivatives has shown a wide spectrum of antimicrobial and anticancer properties.[1][4][5] The presence of specific functional groups on the benzofuran ring can enhance its ability to disrupt bacterial cell walls or induce apoptosis in cancer cells.[4][6] While the specific activity of DBCA has not been thoroughly investigated, its scaffold suggests it is a promising candidate for screening in these therapeutic areas.
Application as a Chemical Building Block
DBCA is commercially available and listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of more complex molecules like proteolysis-targeting chimeras (PROTACs) or molecular glues.[7] Its structure provides a rigid scaffold with a convenient attachment point (the carboxylic acid) for linking to other molecular fragments.
Key Experimental Protocols
The following protocols are generalized procedures based on established chemical transformations relevant to DBCA and its derivatives.
Protocol 1: Synthesis of a 3,6-Dimethyl-1-benzofuran-2-carboxamide Derivative
This protocol describes the conversion of the carboxylic acid to an amide, a common step in drug discovery to generate compound libraries.
-
Acid Chloride Formation: Suspend 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The evolution of gas (CO₂ and CO) will cease.
-
Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Protocol 2: Reduction of the Carboxylic Acid to a Primary Alcohol
This protocol details the reduction of the carboxyl group to an alcohol.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Addition of Acid: Dissolve 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux (40-50 °C) for 2-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate or THF.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography.
Conclusion and Future Directions
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 16820-37-4) is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural features—a privileged benzofuran core, lipophilic methyl groups, and a reactive carboxylic acid handle—make it an attractive starting point for the synthesis of novel bioactive molecules. The reported diuretic and saluretic activities of related compounds highlight a clear therapeutic avenue for investigation.
Future research should focus on:
-
Biological Screening: A comprehensive evaluation of DBCA and its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathway components.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the DBCA scaffold, particularly through derivatization of the carboxylic acid, to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its observed biological activities to guide rational drug design.
As a readily accessible and highly modifiable scaffold, DBCA represents a valuable tool for chemists and pharmacologists aiming to develop next-generation therapeutics.
References
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MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Retrieved from [Link]
-
Perrone, M. G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874. Retrieved from [Link]
-
Reddy, T. S., & Kumar, V. P. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Retrieved from [Link]
-
Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1564. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Retrieved from [Link]
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Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30519-30537. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Retrieved from [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(7), 9557-9566. Retrieved from [Link]
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- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Molecular Structure and Properties of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative with potential applications in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions and insights into its structure, reactivity, and biological potential.
Introduction and Overview
3,6-Dimethyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are prominent scaffolds in numerous natural products and synthetic pharmaceuticals.[1] The benzofuran core is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, featuring methyl groups at the 3- and 6-positions and a carboxylic acid at the 2-position, likely confers a unique combination of lipophilicity and electronic properties that may influence its pharmacokinetic profile and molecular interactions.[2] This guide will delve into the molecular architecture, spectroscopic signatures, synthetic pathways, and potential biological relevance of this compound.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are summarized below. While some properties are sourced from chemical suppliers, others are predicted based on its structure, providing a baseline for experimental design.
Table 1: Physicochemical Properties of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.2 g/mol | [3] |
| CAS Number | 16820-37-4 | [2][3] |
| Appearance | Light brown to brown solid (predicted) | ChemicalBook |
| Melting Point | 220 °C (decomposition) | ChemicalBook |
| Boiling Point (Predicted) | 342.6 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 2.98 ± 0.30 | ChemicalBook |
| InChI Key | IXBLVHFNRPEBDO-UHFFFAOYSA-N | [2] |
The molecular structure consists of a planar benzofuran ring system. The methyl group at position 3 and the carboxylic acid at position 2 are situated on the furan portion of the bicycle, while the second methyl group is attached to the benzene ring at position 6. The methyl groups are expected to increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. The carboxylic acid moiety is the primary site of acidity and a key functional group for forming salts, esters, and amides, as well as engaging in hydrogen bonding interactions with biological targets.
Spectroscopic Characterization (Predicted)
Direct experimental spectra for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are not widely available in the public domain. However, based on the known spectroscopic data of the parent compound, benzofuran-2-carboxylic acid, and other substituted benzofurans, a detailed prediction of its spectral characteristics can be made.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | > 10.0 | br s | Broad singlet, exchangeable with D₂O. |
| Ar-H (H4, H5, H7) | 7.0 - 7.8 | m | Complex multiplet in the aromatic region. The exact shifts and couplings will depend on the electronic effects of the methyl and carboxyl groups. |
| 3-CH₃ | ~2.5 | s | Singlet, deshielded by the adjacent carboxylic acid and the furan ring. |
| 6-CH₃ | ~2.4 | s | Singlet, in the typical range for an aromatic methyl group. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic and heterocyclic carbons, and the two methyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes | |---|---|---|---| | C=O | 160-170 | Carboxylic acid carbonyl. | | Aromatic/Heterocyclic C | 110-155 | A series of signals corresponding to the carbons of the benzofuran ring system. Quaternary carbons will have lower intensities. | | 3-CH₃ | ~10-15 | Methyl group on the furan ring. | | 6-CH₃ | ~20-25 | Methyl group on the benzene ring. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic system.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad | Very characteristic broad absorption due to hydrogen bonding. |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong | Conjugated carboxylic acid carbonyl stretch. |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong | Multiple bands are expected. |
| C-O stretch (carboxylic acid & furan) | 1210-1320 | Strong | Stretching vibrations of the C-O bonds. |
| C-H stretch (aromatic & methyl) | 2850-3100 | Medium-Weak |
Mass Spectrometry (Predicted)
In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 190. The fragmentation pattern will likely involve the loss of the carboxylic acid group and other characteristic cleavages.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Notes |
| 190 | [C₁₁H₁₀O₃]⁺ | Molecular ion peak. |
| 175 | [M - CH₃]⁺ | Loss of a methyl group. |
| 145 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |
| 117 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the decarboxylated fragment. |
Synthesis and Reactivity
While a specific, optimized synthesis for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not readily found in peer-reviewed literature, a reliable synthetic route can be proposed based on established methods for analogous compounds.[2][6] A common and effective approach involves the cyclization of a substituted phenol, followed by functional group manipulation.
Proposed Synthetic Pathway
A plausible synthetic route starts from 4-methylphenol and proceeds through a Friedel-Crafts acylation, followed by cyclization and subsequent oxidation.
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The Mechanistic Landscape of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Introduction
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Natural and synthetic benzofuran derivatives have demonstrated therapeutic potential as antiviral, antioxidant, anti-inflammatory, antimicrobial, and antitumor agents.[1][2] Within this important class, benzofuran-2-carboxylic acids have emerged as a particularly fruitful starting point for the development of targeted inhibitors.
This technical guide focuses on 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 16820-37-4), a specific derivative whose mechanism of action is not yet fully elucidated.[4][5] Based on extensive research into structurally related analogs, this document will explore the most probable molecular mechanisms, provide a rationale for experimental design, and detail robust protocols for researchers aiming to characterize its biological function. The core structure, featuring a carboxylic acid at the 2-position and methyl groups enhancing lipophilicity, suggests potential interactions with well-defined enzymatic or receptor binding pockets.[6] We will proceed by examining the most promising biological targets identified for the benzofuran-2-carboxylic acid pharmacophore: protein kinases and protein tyrosine phosphatases.
Part 1: Plausible Molecular Targets and Mechanisms of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, two primary mechanisms of action are proposed for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid: inhibition of proto-oncogene kinases (e.g., Pim-1) and inhibition of lymphoid-tyrosine phosphatase (LYP).
Hypothesis A: Inhibition of Pim-1 Kinase
The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are key regulators of cell survival, proliferation, and apoptosis. Overexpressed in many hematological and solid tumors, they are significant targets for cancer therapy. Several novel benzofuran-2-carboxylic acids have been identified as potent and selective Pim-1 inhibitors.[7]
Molecular Rationale: The inhibitory action is rooted in the ability of the benzofuran-2-carboxylic acid scaffold to form critical interactions within the ATP-binding pocket of the kinase. X-ray crystallography of related inhibitors bound to Pim-1 reveals that the carboxylic acid group forms a salt bridge with a conserved lysine residue and engages in hydrogen bonding with the kinase hinge region.[7] The dimethyl substitution at positions 3 and 6 on the benzofuran ring likely contributes to favorable hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity.
Proposed Signaling Pathway: Inhibition of Pim-1 by 3,6-Dimethyl-1-benzofuran-2-carboxylic acid would block the phosphorylation of downstream targets like the pro-apoptotic protein BAD, thereby preventing its inactivation and promoting apoptosis in cancer cells.
Caption: Proposed inhibitory action on the Pim-1 signaling pathway.
Hypothesis B: Inhibition of Lymphoid-Tyrosine Phosphatase (LYP)
Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling.[8] Its inhibition can enhance T-cell activation, making it a promising target for cancer immunotherapy. The benzofuran-2-carboxylic acid moiety has been successfully identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of LYP and block its function.[8]
Molecular Rationale: The carboxylic acid group of the benzofuran scaffold is hypothesized to mimic the phosphate group of pTyr, anchoring the molecule in the catalytic site of LYP through hydrogen bonding. The planar benzofuran ring occupies the adjacent hydrophobic pocket typically filled by the phenyl ring of tyrosine. The 3,6-dimethyl substitutions could further optimize van der Waals contacts within this pocket, improving inhibitory potency.
Proposed Signaling Pathway: By inhibiting LYP, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid would prevent the dephosphorylation of key TCR signaling kinases like Lck and ZAP-70, leading to sustained signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[8]
Caption: Proposed inhibitory action on the LYP-mediated TCR signaling pathway.
Part 2: Experimental Validation Workflow
A multi-stage approach is required to systematically test these hypotheses. The workflow should progress from initial biochemical assays to cell-based functional assays and finally to biophysical confirmation of direct binding.
Caption: A staged workflow for validating the mechanism of action.
Part 3: Detailed Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Pim-1)
Objective: To determine the IC50 value of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid against human recombinant Pim-1 kinase.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein. A luminescence-based assay is chosen for its high sensitivity and wide dynamic range.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in 100% DMSO.
-
Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare recombinant human Pim-1 kinase and a suitable peptide substrate (e.g., BAD peptide) in assay buffer.
-
Prepare ATP solution at a concentration equal to its Km for Pim-1.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the compound dilution to each well.
-
Add 10 µL of the Pim-1 kinase/peptide substrate mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based T-Cell Activation Assay
Objective: To assess the effect of the compound on TCR signaling in a cellular context.
Causality: This protocol validates the biochemical findings in a more biologically relevant system. Jurkat cells, an immortalized T-lymphocyte line, are stimulated to activate the TCR pathway. An increase in the activation marker (e.g., IL-2 production) in the presence of the compound would support the LYP inhibition hypothesis.
Methodology:
-
Cell Culture:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Compound Treatment and Stimulation:
-
Plate Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treat cells with various concentrations of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (or DMSO vehicle control) for 2 hours.
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies (1 µg/mL each) to activate the TCR pathway.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Endpoint Measurement (ELISA for IL-2):
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of secreted Interleukin-2 (IL-2) in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for IL-2.
-
Calculate the IL-2 concentration for each treatment condition.
-
Plot the IL-2 concentration versus compound concentration to determine the dose-dependent effect on T-cell activation.
-
Part 4: Data Summary and Interpretation
To provide context for potential results, the table below summarizes reported inhibitory activities for various benzofuran-2-carboxylic acid derivatives against their respective targets.
| Compound Class | Target | Reported Activity (Ki or IC50) | Reference |
| Substituted Benzofuran-2-Carboxylic Acid | Pim-1 Kinase | Potent Inhibition (Specific values proprietary) | [7] |
| Substituted Benzofuran-2-Carboxylic Acid | LYP | Ki = 0.93 µM (for derivative D34) | [8] |
| 3-Phenyl-Benzofuran-2-Carboxylic Acid | ClC-K Channels | Potent Inhibition | [9] |
| 3-Substituted-Benzofuran-2-Carboxylic Ester | Ischemic Cell Death | EC50 = 0.532 µM (for derivative 10) | [10] |
This table is illustrative and compiles data from related but structurally distinct compounds to establish a benchmark for the expected potency range.
Conclusion
3,6-Dimethyl-1-benzofuran-2-carboxylic acid represents a promising chemical entity for targeted therapy. The structural precedent set by analogous compounds strongly suggests its mechanism of action likely involves the inhibition of critical cellular enzymes such as Pim-1 kinase or lymphoid-tyrosine phosphatase. The experimental framework provided in this guide offers a clear and logical path to rigorously test these hypotheses, from initial biochemical screening to cellular validation. Successful characterization of its molecular target and mechanism will be a crucial step in advancing this compound through the drug development pipeline.
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . MDPI. Available at: [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . PMC. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives . Royal Society of Chemistry. Available at: [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . National Institutes of Health. Available at: [Link]
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Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors . PubMed. Available at: [Link]
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Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro . PubMed. Available at: [Link]
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In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors . MDPI. Available at: [Link]
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Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy . PubMed. Available at: [Link]
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The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors . PubMed. Available at: [Link]
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Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity . ResearchGate. Available at: [Link]
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Design, Synthesis, In vitro and In silico Studies of 2, 3-diaryl Benzofuran Derivatives as Antitubercular agents . ResearchGate. Available at: [Link]
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In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration . MDPI. Available at: [Link]
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Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization . PubMed Central. Available at: [Link]
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS . HETEROCYCLES. Available at: [Link]
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives . ResearchGate. Available at: [Link]
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A Technical Guide to the Biological Activity of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid Derivatives
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in numerous natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4] This guide focuses specifically on derivatives of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a compound distinguished by its unique substitution pattern. We will delve into the synthesis, mechanisms of action, and therapeutic potential of this chemical family, providing researchers and drug development professionals with a comprehensive technical resource grounded in experimental evidence.
Synthetic Pathways to the Benzofuran Core
The strategic synthesis of the 3,6-Dimethyl-1-benzofuran-2-carboxylic acid core is critical for generating derivatives for biological screening. A prevalent and effective method involves a two-step sequence of Friedel-Crafts acylation followed by an intramolecular cyclization.
A common synthetic approach begins with a substituted phenol, such as 3,6-dimethylphenol, which undergoes Friedel-Crafts acylation. This reaction introduces an acetyl group, typically at the 2-position, to form an intermediate ketone. This step is usually catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The subsequent intramolecular cyclization of the ketone intermediate, often induced by heating, leads to the formation of the core benzofuran skeleton.[5] The final step involves the oxidation of the acetyl group to the desired carboxylic acid functionality, which can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under acidic conditions.[5]
Alternative modern strategies, such as Palladium(II)-mediated C-H activation, offer more direct routes. These methods can utilize directing groups, like 8-aminoquinoline, to precisely install functional groups at specific positions on the benzofuran ring, providing a modular approach to creating diverse derivatives.[2][5]
Caption: General workflow for the synthesis of the target benzofuran core.
Experimental Protocol: Representative Synthesis
This protocol outlines a generalized procedure for synthesizing the core compound, which can be adapted for various derivatives.
-
Acylation: To a stirred solution of a 3,6-dimethylphenol derivative in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0°C.
-
Add acetyl chloride (1.1 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization & Oxidation: Dissolve the crude acetophenone intermediate in an appropriate solvent mixture (e.g., acetone/water).
-
Add potassium permanganate (KMnO₄, ~2-3 equivalents) portion-wise, maintaining the temperature below 30°C. The reaction is exothermic.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with HCl (1M) and extract the product with ethyl acetate.
-
Purification: Purify the crude carboxylic acid product by recrystallization or column chromatography on silica gel to yield the final compound.
Biological Activities and Mechanisms of Action
Derivatives of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are being explored for a range of therapeutic applications, primarily due to their antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Benzofuran derivatives are recognized for their potent activity against a wide spectrum of microbial pathogens, including bacteria and fungi.[1][6][7] The mechanism of action is often attributed to the molecule's ability to disrupt microbial cell wall integrity or inhibit essential enzymes necessary for pathogen survival.[5] The lipophilicity conferred by the methyl groups on the benzofuran ring can enhance penetration through bacterial cell membranes.
While specific data for 3,6-dimethyl derivatives is emerging, studies on related benzofurans show that substitutions on the core structure are crucial for activity. For instance, the introduction of disulfide moieties or halogens can significantly enhance antibacterial efficacy.[8][9]
| Compound Class | Target Organism | Activity (EC₅₀ / MIC) | Reference |
| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 µg/mL | [8] |
| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 µg/mL | [8] |
| Benzofuran Ketoxime (7d) | Staphylococcus aureus ATCC 6538 | Most active of series | [7] |
| Benzofuran Ketoxime (9b) | Escherichia coli ATCC 25922 | Most active of series | [10] |
Table 1: Representative antimicrobial activities of various benzofuran derivatives.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a robust system for screening the antibacterial activity of synthesized compounds.
-
Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.[1]
-
Inoculation: Pour the sterile agar into petri dishes and allow it to solidify. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface using a sterile swab.
-
Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory potential by modulating critical signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][11][12] These pathways regulate the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[4][12]
Studies on heterocyclic/benzofuran hybrids show that they can significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/β, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[4][12] This action effectively suppresses the downstream production of inflammatory molecules, thereby reducing the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
| Compound | Target | Activity (IC₅₀) | Reference |
| Benzofuran-piperazine hybrid (5d) | NO Generation (RAW 264.7 cells) | 52.23 ± 0.97 µM | [12] |
| Fluorinated benzofuran | Interleukin-6 (IL-6) | 1.2 to 9.04 µM | [13] |
| Fluorinated benzofuran | Nitric Oxide (NO) | 2.4 to 5.2 µM | [13] |
Table 2: Anti-inflammatory activity of selected benzofuran derivatives.
Anticancer Activity
The benzofuran scaffold is a promising platform for the development of novel anticancer agents.[3][9][14] Derivatives have shown efficacy against various human cancer cell lines, including leukemia, cervical carcinoma, and breast cancer.[9][15][16] The anticancer mechanism is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pathways crucial for tumor survival, such as the hypoxia-inducible factor (HIF-1) pathway.[14]
Structure-activity relationship (SAR) studies indicate that the presence and position of substituents dramatically influence cytotoxic activity. For example, the addition of halogen atoms like bromine to the benzofuran system has been shown to significantly increase cytotoxicity against cancer cells while maintaining selectivity over normal cells.[9][14][15]
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Brominated Benzofuran (Compound 1) | K562 (Leukemia) | 5 µM | [14] |
| Brominated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 µM | [14] |
| Benzofuran-Carboxylic Acid (9e) | MDA-MB-231 (Breast Cancer) | 2.52 ± 0.39 µM | [16] |
| Benzofuran-Carboxamide (32) | A2780 (Ovarian Cancer) | 12 µM | [3] |
Table 3: Cytotoxic activity of various benzofuran derivatives against cancer cell lines.
Caption: Induction of apoptosis via inhibition of anti-apoptotic proteins.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, serving as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 3,6-Dimethyl-1-benzofuran-2-carboxylic acid framework represents a versatile and highly promising scaffold in drug discovery. The inherent biological activities of the benzofuran core, modulated by the specific methyl and carboxylic acid substitutions, provide a solid foundation for developing potent antimicrobial, anti-inflammatory, and anticancer agents. The synthetic accessibility of this core allows for extensive derivatization, enabling fine-tuning of its pharmacological profile through structure-activity relationship studies.
Future research should focus on expanding the library of derivatives, exploring modifications of the carboxylic acid group to amides and esters, and introducing other functional groups to enhance potency and selectivity. In vivo studies in relevant animal models are the logical next step to validate the therapeutic potential of the most promising lead compounds identified through in vitro screening.
References
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- Research Article. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- PubMed. (n.d.). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.
- BenchChem. (n.d.). Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis.
- ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2.
- ACS Publications. (2024, April 25). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry.
- PubMed. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences.
- MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents.
- BenchChem. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | 16820-37-4.
- PubMed Central. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- International Journal of Basic & Clinical Pharmacology. (n.d.). A study of anti-inflammatory activity of the benzofuran compound.
- PubMed Central. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
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- Unknown Source. (2015, May 1).
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- PubMed. (2010, November 15). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. Bioorganic & Medicinal Chemistry Letters.
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- Oakwood Chemical. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram.
- PubMed Central. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
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An In-depth Technical Guide to the Solubility and Stability of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid
Foreword: Navigating the Physicochemical Landscape of a Niche Benzofuran Derivative
To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive exploration of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS No. 16820-37-4). While this specific substituted benzofuran is not extensively characterized in publicly available literature, its structural motifs—a benzofuran core, a carboxylic acid group, and lipophilic methyl substituents—provide a strong foundation for predicting its physicochemical behavior.[1]
This document is structured not as a static data sheet, but as a dynamic guide. It synthesizes known properties of the title compound with established principles of medicinal chemistry and analytical science. Where specific experimental data for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is unavailable, we will draw upon data from structurally analogous compounds, such as Benzofuran-2-carboxylic acid, to provide reasoned estimations. Crucially, this guide provides detailed, field-proven protocols for determining the precise solubility and stability profiles of this molecule, empowering you to generate the critical data needed for your research and development programs. Our narrative emphasizes the "why" behind each experimental choice, ensuring a deep, causal understanding of the methodologies presented.
Molecular Profile and Physicochemical Properties
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, which are prevalent in numerous biologically active natural products and synthetic molecules.[2] The core structure is a bicyclic system consisting of a fused benzene and furan ring. The carboxylic acid at the 2-position and methyl groups at the 3- and 6-positions are key determinants of its properties.
| Property | Value / Predicted Behavior | Source / Rationale |
| CAS Number | 16820-37-4 | [1][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 220 °C (with decomposition) | [4] |
| pKa (Predicted) | 2.98 ± 0.30 | [4] |
| Lipophilicity | The methyl substituents are expected to enhance lipophilicity compared to the parent benzofuran-2-carboxylic acid, potentially influencing bioavailability and molecular interactions.[1] | Structural analysis |
| Storage | Store at room temperature. | [3] |
| Shelf Life | A supplier reports a shelf life of 1095 days, suggesting good stability under standard storage conditions.[5] | Supplier Data |
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility Behavior
-
Aqueous Solubility: As a carboxylic acid with a predicted pKa of ~2.98, its aqueous solubility is expected to be highly pH-dependent.[4] At pH values significantly below its pKa, the molecule will be in its neutral, protonated form, exhibiting low aqueous solubility due to the lipophilic benzofuran core and methyl groups. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[6]
-
Organic Solubility: Based on data for the parent compound, Benzofuran-2-carboxylic acid, we can anticipate that 3,6-Dimethyl-1-benzofuran-2-carboxylic acid will be soluble in polar organic solvents like methanol, ethanol, and acetone.[7] The enhanced lipophilicity from the two methyl groups may also confer solubility in less polar solvents like dichloromethane and ethyl acetate.
Experimental Protocol for Solubility Determination
This protocol outlines the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.
Objective: To quantitatively determine the solubility of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in a range of relevant aqueous and organic solvents.
Materials:
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Solvents: Purified Water, 0.1 M HCl (pH 1), Phosphate Buffer (pH 7.4), Bicarbonate Buffer (pH 9.0), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Calibrated pH meter.
-
Analytical balance.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to vials containing a known volume of each test solvent. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point study can be conducted to determine the time required to reach a solubility plateau.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standards of known concentration to accurately quantify the solubility.
-
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| 0.1 M HCl (pH 1.0) | 25 | Experimental Data | Calculated Data |
| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | Calculated Data |
| Bicarbonate Buffer (pH 9.0) | 25 | Experimental Data | Calculated Data |
| Methanol | 25 | Experimental Data | Calculated Data |
| Ethanol | 25 | Experimental Data | Calculated Data |
| DMSO | 25 | Experimental Data | Calculated Data |
Stability Profile and Degradation Pathways
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time.[8] Forced degradation (stress testing) studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[9]
Predicted Degradation Pathways
Based on the structure of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, the following degradation pathways are plausible:
-
Oxidative Degradation: The electron-rich benzofuran ring and the benzylic-like methyl groups are susceptible to oxidation.[1] Strong oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of quinone-like structures from the benzofuran core or oxidize the methyl groups to carboxylic acids.[1]
-
Hydrolytic Degradation: While the benzofuran ring itself is generally stable to hydrolysis, extreme pH conditions could potentially facilitate ring-opening, although this is less common than for other heterocyclic systems. The primary influence of pH will be on the ionization state, which can affect susceptibility to other degradation mechanisms.
-
Photodegradation: Aromatic systems like benzofuran can absorb UV radiation, leading to photolytic degradation. The specific pathways are difficult to predict without experimental data but could involve radical-mediated reactions or rearrangements.
-
Thermal Degradation: The reported melting point of 220 °C with decomposition indicates that the molecule is susceptible to degradation at elevated temperatures.[4] Decarboxylation (loss of CO₂) is a common thermal degradation pathway for carboxylic acids.
Experimental Workflow for Forced Degradation Studies
This workflow is designed in accordance with ICH Q1A(R2) and Q1B guidelines to systematically evaluate the stability of the compound under various stress conditions.[7][10]
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stability Testing
Objective: To identify potential degradants and understand the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.
General Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
For each condition, include a control sample (stored at 5°C, protected from light) and a blank (solvent subjected to the same stress).
-
Target approximately 5-20% degradation. If significant degradation is observed early, the stress duration should be reduced.[8]
1. Hydrolytic Stability:
-
Acidic: Mix the drug solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic: Mix the drug solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C). Basic hydrolysis is often faster than acidic.[8]
-
Neutral: Reflux the drug solution in water.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (e.g., with an equimolar amount of base or acid), and analyze by HPLC.
2. Oxidative Stability:
-
Mix the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature and protect from light.
-
Analyze samples at appropriate time intervals.
3. Thermal Stability:
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At specified time points, dissolve a known weight of the stressed solid and analyze by HPLC.
-
Differential Scanning Calorimetry (DSC): To gain more precise data, a DSC analysis can be performed. This involves heating a small sample at a constant rate to measure the heat flow, which reveals the melting point and the onset of thermal decomposition.[11][12]
4. Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides a specified illumination (not less than 1.2 million lux hours) and near UV energy (not less than 200 watt hours/square meter).[7]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Analyze samples after exposure.
Analytical Method and Data Interpretation
A stability-indicating HPLC method is crucial. This method must be able to separate the intact drug from all process impurities and degradation products.
Caption: Validation of a Stability-Indicating HPLC Method.
Data Interpretation:
-
Specificity: The chromatograms from the stressed samples should show well-resolved peaks for the parent compound and all degradants. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all major degradants are detected.
-
Degradant Identification: For significant degradation products, structural elucidation using techniques like LC-MS/MS and, if necessary, isolation and NMR spectroscopy, is required.
Conclusion and Recommendations
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound with potential, but its fundamental physicochemical properties require thorough experimental characterization. This guide provides a robust framework for such an investigation. Based on its structure, researchers should anticipate pH-dependent aqueous solubility and potential degradation via oxidation of the methyl groups and benzofuran ring.
It is strongly recommended that comprehensive solubility and forced degradation studies, as outlined in this document, be conducted early in the development process. The resulting data will be invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious product.
References
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. [Link]
- Patel, S., et al. (2025). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. R Discovery.
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
-
LabSolutions. 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. [Link]
-
Oakwood Chemical. 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Kaza, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.
- Yakimov, A. S., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules.
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
LabSolutions. 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. [Link]
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly.
- Loiodice, F., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
- Wang, Y., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil.
-
ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
- Royal Society of Chemistry. (2021).
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A Technical Guide to the Spectroscopic Characterization of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the spectroscopic data for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS No. 16820-37-4), a substituted benzofuran derivative.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established spectroscopic principles. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, providing a robust framework for its identification and characterization.
Molecular Structure and Key Features
3,6-Dimethyl-1-benzofuran-2-carboxylic acid possesses a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring.[2] The molecule is further functionalized with two methyl groups at positions 3 and 6, and a carboxylic acid group at position 2.[2] These substituents significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures. The molecular formula is C₁₁H₁₀O₃, and the molecular weight is 190.2 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced relative to a standard, typically tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic H-4 | ~ 7.5 | Singlet | 1H |
| Aromatic H-5 | ~ 7.2 | Doublet | 1H |
| Aromatic H-7 | ~ 7.4 | Doublet | 1H |
| Methyl (-CH₃ at C6) | ~ 2.4 | Singlet | 3H |
| Methyl (-CH₃ at C3) | ~ 2.3 | Singlet | 3H |
Interpretation and Rationale:
The broad singlet observed at a significantly downfield shift (10-13 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[3] The aromatic protons on the benzene ring will exhibit distinct signals. The H-4 proton is expected to appear as a singlet due to the absence of adjacent protons for coupling. The H-5 and H-7 protons will likely appear as doublets, coupling with each other. The two methyl groups at positions C3 and C6 are predicted to appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic system.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C7a | 150 - 155 |
| Aromatic C3a | 120 - 125 |
| Aromatic C6 | 130 - 135 |
| Aromatic C4 | 125 - 130 |
| Aromatic C5 | 120 - 125 |
| Aromatic C7 | 110 - 115 |
| Furan C2 | 140 - 145 |
| Furan C3 | 115 - 120 |
| Methyl (-CH₃ at C6) | 20 - 25 |
| Methyl (-CH₃ at C3) | 10 - 15 |
Interpretation and Rationale:
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-175 ppm region.[4] The aromatic and furan carbons will resonate in the 110-155 ppm range. The specific shifts are influenced by the electron-donating or -withdrawing nature of the substituents. The carbons directly attached to the oxygen atom (C7a and C2) will be more deshielded. The two methyl carbons will appear at the most upfield positions in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-O Stretch | 1210-1320 | Strong |
Interpretation and Rationale:
The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹.[5][6] This broadness is a result of hydrogen bonding. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a conjugated carboxylic acid.[6] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is also expected between 1210 and 1320 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 190 | Molecular Ion (M⁺) |
| 173 | Loss of OH |
| 145 | Loss of COOH |
| 117 | Further fragmentation |
Interpretation and Rationale:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 173, and the loss of the entire carboxyl group (-COOH), leading to a peak at m/z 145.[3] Further fragmentation of the benzofuran ring system would lead to smaller fragments.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard.
IR Spectroscopy Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Experimental Workflow Diagram
Caption: Workflow for spectroscopic characterization.
References
- BenchChem. (n.d.). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide.
- BenchChem. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | 16820-37-4.
- ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
- BenchChem. (n.d.). Technical Support Center: Spectroscopic Analysis of Benzofurans.
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
HDH Chemicals. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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The Benzofuran-2-Carboxylic Acid Scaffold: A Versatile Framework for Targeting a Spectrum of Therapeutic Areas
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzofuran nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3][4] Among its varied derivatives, benzofuran-2-carboxylic acid and its analogs have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive technical overview of the key therapeutic targets of benzofuran-2-carboxylic acid analogs, delving into their mechanisms of action, and offering insights into the experimental methodologies crucial for their evaluation. We will explore their potential in oncology, infectious diseases, cardiovascular protection, and neurodegenerative disorders, equipping researchers and drug development professionals with a foundational understanding of this promising class of molecules.
Introduction: The Chemical Versatility of the Benzofuran-2-Carboxylic Acid Core
The benzofuran scaffold is a bicyclic system composed of a fused benzene and furan ring. The carboxylic acid moiety at the 2-position provides a critical anchor for molecular interactions and a versatile handle for synthetic modification, allowing for the generation of diverse chemical libraries.[5] This inherent structural flexibility enables the fine-tuning of physicochemical properties and biological activity, making benzofuran-2-carboxylic acid analogs attractive candidates for drug discovery programs.[6] Their synthesis is often approached through methods like the Perkin rearrangement, which can be expedited using microwave-assisted techniques.[5]
Oncological Applications: A Multi-pronged Attack on Cancer
Benzofuran-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, engaging a variety of molecular targets crucial for tumor growth, survival, and metastasis.[4][7]
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been designed and synthesized as inhibitors of NF-κB transcriptional activity.[8][9]
Mechanism of Action: These analogs are believed to interfere with the translocation of the NF-κB complex into the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes. Structure-activity relationship (SAR) studies have indicated that hydrophobic groups on the N-phenyl ring can enhance NF-κB inhibitory activity.[8] For instance, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide has been identified as a lead scaffold with both potent anticancer and NF-κB inhibitory activities.[8]
Experimental Protocol: NF-κB Reporter Assay
A luciferase-based reporter assay is a standard method to quantify NF-κB transcriptional activity.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Pre-treat the cells with varying concentrations of the benzofuran-2-carboxylic acid analog for 1 hour.
-
Stimulation: Induce NF-κB activation by adding lipopolysaccharide (LPS).
-
Lysis and Luminescence Measurement: After a suitable incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the LPS-stimulated control.
Immunomodulation through Lymphoid Tyrosine Phosphatase (LYP) Inhibition
Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a key negative regulator of T-cell receptor (TCR) signaling.[10] Its inhibition can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy. Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel LYP inhibitors.[10]
Mechanism of Action: These derivatives act as reversible inhibitors of LYP, regulating TCR signaling and boosting antitumor immunity.[10] This includes the activation of T-cells and the inhibition of M2 macrophage polarization.[10] Notably, some of these inhibitors have been shown to upregulate PD-1/PD-L1 expression, suggesting a synergistic potential with immune checkpoint blockade therapies.[10]
Targeting Tumor Hypoxia: Inhibition of Carbonic Anhydrases (CAs)
Tumor hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. Carbonic anhydrases, particularly the membrane-bound isoforms hCA IX and XII, are upregulated in hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment.[11][12] Benzofuran-based carboxylic acids have emerged as effective inhibitors of these cancer-related CA isoforms.[11][12][13][14]
Mechanism of Action: These compounds act as inhibitors of carbonic anhydrase activity. The carboxylic acid moiety can interact with the zinc ion in the enzyme's active site or with the zinc-bound water molecule, disrupting the catalytic cycle.[11] Certain derivatives have shown submicromolar inhibitory constants (KIs) against hCA IX and have demonstrated selectivity over the off-target cytosolic isoforms hCA I and II.[11][12]
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the CO₂ hydration reaction catalyzed by CA.
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified hCA isoforms (I, II, IX, and XII) and the benzofuran-2-carboxylic acid analogs at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ and Kᵢ values by fitting the data to appropriate inhibition models.
Visualization: Carbonic Anhydrase in the Tumor Microenvironment
Caption: Benzofuran-2-carboxylic acid analogs inhibit hCA IX, disrupting pH regulation in hypoxic tumors.
Inhibition of Angiogenesis via VEGFR-2 Blockade
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Enaminone-linked benzofuran derivatives have been identified as dual inhibitors of VEGFR-2 and hCA IX.[15]
Mechanism of Action: These compounds are thought to bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Their dual-targeting nature offers a promising strategy for simultaneously tackling angiogenesis and the acidic tumor microenvironment.[15]
Targeting Cell Proliferation: Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that plays a role in cell cycle progression, survival, and apoptosis. It is overexpressed in several human cancers. Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase.[16][17]
Mechanism of Action: X-ray crystallography has revealed that the carboxylic acid and amino groups of these inhibitors form crucial salt-bridge and hydrogen bond interactions within the ATP-binding pocket of Pim-1, leading to its inhibition.[17] These compounds have demonstrated good selectivity for the Pim kinase family.[17]
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The benzofuran scaffold is a recurring motif in compounds exhibiting a wide range of antimicrobial activities.[3][18] Benzofuran-2-carboxylate 1,2,3-triazole derivatives, for instance, have shown a broad spectrum of antibacterial and antifungal activity.[19]
Structure-Activity Relationship Insights:
-
The presence of electron-withdrawing groups, such as chloro, on the benzofuran ring has been associated with enhanced bioactivity.[19]
-
Substituents like methoxy, methyl, and fluoro have been shown to confer better antibacterial and moderate antifungal activity.[19]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of the benzofuran-2-carboxylic acid analog in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cardioprotective Effects: Inhibition of Ischemic Cell Death
Myocardial ischemia, characterized by a lack of oxygen and glucose, leads to cardiomyocyte death. A series of 3-substituted-benzofuran-2-carboxylic esters have been identified as inhibitors of ischemic cell death.[20]
Mechanism of Action: While the precise mechanism is still under investigation, these compounds have been shown to protect cardiac myocytes from cell death under conditions of oxygen and glucose deprivation.[20] SAR studies have revealed that the introduction of a sulfur atom at the 3-position substituent of the benzofuran ring significantly improves the inhibitory potency.[20]
Neuroprotective Potential: Combating Oxidative Stress and Excitotoxicity
Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity, leading to neuronal cell death.[21] Benzofuran-2-carboxamide derivatives have demonstrated neuroprotective and antioxidant effects.[21]
Mechanism of Action: These compounds are believed to exert their neuroprotective effects by mitigating the production of reactive oxygen species (ROS) and inhibiting excitotoxicity.[21] Their antioxidant properties help to protect neuronal cells from oxidative damage to proteins, lipids, and nucleic acids.[21]
Summary of Key Therapeutic Targets and Lead Compounds
| Therapeutic Area | Target/Mechanism | Lead Compound/Derivative Type | Key Findings |
| Oncology | NF-κB Inhibition | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Potent anticancer and NF-κB inhibitory activity.[8] |
| LYP Inhibition | Benzofuran-2-carboxylic acid derivatives | Reversible inhibition of LYP, boosting anti-tumor immunity.[10] | |
| Carbonic Anhydrase (hCA IX/XII) Inhibition | Benzoic acid-bearing benzofuran derivatives | Submicromolar inhibition of hCA IX with selectivity over off-target isoforms.[11][12] | |
| VEGFR-2 Inhibition | Enaminone-linked benzofuran derivatives | Dual inhibition of VEGFR-2 and hCA IX.[15] | |
| Pim-1 Kinase Inhibition | Novel benzofuran-2-carboxylic acids | Potent and selective inhibition of Pim-1 kinase.[17] | |
| Infectious Diseases | Broad-spectrum antimicrobial | Benzofuran-2-carboxylate 1,2,3-triazoles | Effective against various bacterial and fungal strains.[19] |
| Cardiovascular | Ischemic Cell Death Inhibition | 3-substituted-benzofuran-2-carboxylic esters | Protects cardiac myocytes from oxygen-glucose deprivation.[20] |
| Neurology | Neuroprotection/Antioxidant | Benzofuran-2-carboxamide derivatives | Mitigates oxidative stress and excitotoxicity.[21] |
Conclusion and Future Directions
The benzofuran-2-carboxylic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry, with analogs demonstrating a broad and compelling range of therapeutic activities. The ability to target diverse biological pathways, from oncogenic signaling and microbial growth to ischemic cell death and neurodegeneration, underscores the immense potential of this chemical class. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these analogs through continued structure-based design and synthetic exploration. Furthermore, investigating the potential for synergistic combinations, such as pairing LYP inhibitors with checkpoint blockades, could unlock new and more effective therapeutic strategies. The continued exploration of benzofuran-2-carboxylic acid derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs across a spectrum of diseases.
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The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Substituted Benzofuran Compounds
Abstract
The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, stands as a privileged structure in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetically derived therapeutic agents underscores its significance. First isolated from coal tar and later synthesized by Perkin in 1870, the benzofuran core has since been the focus of intensive research, leading to the discovery of numerous derivatives with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted benzofuran compounds. It delves into the intricacies of their synthetic methodologies, elucidates their diverse pharmacological properties, and examines the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical pharmacophore.
Historical Perspective: The Dawn of Benzofuran Chemistry
The journey of benzofuran chemistry began in the 19th century. While the parent compound was known to be a component of coal tar, the first successful laboratory synthesis is credited to Sir William Henry Perkin in 1870.[2][3][4][5] This seminal work laid the foundation for the exploration of this heterocyclic system. Early investigations into furan chemistry, dating back to the work of Scheele and Limpricht, provided the necessary precursors and understanding of furan ring reactivity that paved the way for the synthesis of its benzo-fused analogue.[5] The initial synthetic routes were often arduous and low-yielding, but they sparked a continuous effort to develop more efficient and versatile methods for constructing the benzofuran core, a pursuit that continues to this day.
The Synthetic Arsenal: Crafting Substituted Benzofurans
The functionalization of the benzofuran scaffold is key to unlocking its diverse pharmacological potential. Over the decades, a vast and sophisticated arsenal of synthetic methodologies has been developed to introduce a wide array of substituents at various positions of the benzofuran ring. These methods can be broadly categorized into classical and modern catalytic approaches.
Classical Synthetic Strategies
Traditional methods for benzofuran synthesis often involve the cyclization of appropriately substituted phenols or salicylaldehydes. These foundational reactions remain relevant for their simplicity and scalability.
-
Perkin Reaction: The historical synthesis by Perkin involved the reaction of a coumarin derivative, which itself is synthesized from salicylaldehyde.[5]
-
Reaction of Salicylaldehydes with α-Haloesters or α-Haloketones: A common and versatile method involves the reaction of a salicylaldehyde with an α-haloester (e.g., ethyl chloroacetate or ethyl bromoacetate) or an α-haloketone in the presence of a base.[4] This leads to the formation of an intermediate that undergoes intramolecular cyclization to yield the benzofuran ring.
Experimental Protocol: Synthesis of Ethyl 2-Benzofurancarboxylate
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Reaction Conditions: The reaction mixture is heated under reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired ethyl 2-benzofurancarboxylate.
Modern Catalytic Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of substituted benzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
-
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in benzofuran synthesis. The Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful one-pot method for constructing 2-substituted benzofurans.[2][3]
-
Copper-Catalyzed Reactions: Copper-based catalysts have also proven to be highly effective. For instance, the intramolecular O-vinylation of o-vinylphenols can be efficiently catalyzed by copper salts. Recent developments have also showcased copper-catalyzed methodologies for the synthesis of benzofuran derivatives from salicylaldehyde-derived Schiff bases and alkenes.[3]
-
Other Transition-Metal Catalysis: Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides a regioselective route to benzofurans.[6] Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is another effective strategy.[6]
Experimental Protocol: Palladium-Copper Catalyzed Synthesis of 2-Phenylbenzofuran
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve o-iodophenol (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of toluene and water.
-
Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-phenylbenzofuran.
Diagram: Synthetic Pathways to Substituted Benzofurans
Caption: Key positions on the benzofuran ring influencing anticancer activity.
Mechanism of Action: Elucidating the Biological Pathways
The therapeutic effects of substituted benzofurans are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
-
Inhibition of Protein Kinases: A significant number of anticancer benzofurans exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, an enzyme implicated in various cancers. [7]* Interaction with DNA: Some benzofuran derivatives, particularly those designed as antimicrobial agents, can interfere with DNA replication and repair mechanisms. For instance, certain substituted benzofurans act as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. [8]* Modulation of Neurotransmitter Systems: The psychoactive properties of some benzofuran derivatives arise from their interaction with monoamine transporters and receptors in the central nervous system. Compounds like 5-APB and 6-APB act as serotonin–norepinephrine–dopamine releasing agents and agonists at serotonin 5-HT₂ receptors. [9]
Diagram: Simplified Signaling Pathway Inhibition by a Benzofuran Derivative
Caption: Inhibition of the Pim-1 kinase signaling pathway by a substituted benzofuran.
Conclusion and Future Directions
The journey of substituted benzofuran compounds, from their initial discovery to their current status as a cornerstone of medicinal chemistry, is a testament to the power of organic synthesis and pharmacological investigation. The versatility of the benzofuran scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. Future research will undoubtedly focus on the development of more selective and potent benzofuran derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The rich history and promising future of substituted benzofurans solidify their position as a truly privileged scaffold in the landscape of drug discovery.
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Lipophilicity and Bioavailability of Dimethylated Benzofurans: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A critical determinant of a drug candidate's success is its pharmacokinetic profile, where lipophilicity plays a pivotal role in governing absorption, distribution, metabolism, and excretion (ADME).[6][7] This guide provides an in-depth analysis of the interplay between lipophilicity and bioavailability, with a specific focus on dimethylated benzofuran derivatives. We will explore the theoretical underpinnings of these physicochemical properties, detail robust experimental methodologies for their assessment, and examine how strategic dimethylation can be employed to optimize a compound's drug-like characteristics.
The Crucial Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical property that profoundly influences a drug's behavior in the body.[] It is a key factor in a molecule's ability to cross biological membranes, such as the gastrointestinal mucosa for oral absorption and the blood-brain barrier.[7][] However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[7][]
The most common measure of lipophilicity is the partition coefficient (LogP) or the distribution coefficient (LogD).[9]
-
LogP represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.[9][10]
-
LogD is a more physiologically relevant parameter as it considers both the ionized and unionized forms of a compound at a specific pH, which is crucial since many drugs are weak acids or bases.[9][10][11]
A balanced LogP/LogD value, often considered to be in the range of 1-5, is frequently targeted during drug optimization to achieve a favorable ADME profile.[10]
The Influence of Dimethylation on Physicochemical Properties
Methylation is a common and seemingly simple structural modification in medicinal chemistry. However, the addition of a methyl group can induce significant changes in a molecule's physicochemical properties.[12] Specifically, dimethylation of a benzofuran scaffold can impact lipophilicity and, consequently, bioavailability in several ways:
-
Increased Lipophilicity: The addition of two methyl groups, which are non-polar, generally increases the overall lipophilicity of the benzofuran core.[12][13] This can enhance membrane permeability and absorption.
-
Steric Effects: The position of the methyl groups can introduce steric hindrance, which may alter the molecule's conformation. This can, in some cases, shield polar functional groups, effectively increasing lipophilicity.[12] Conversely, certain conformations might expose polar regions, paradoxically increasing solubility.[13]
-
Metabolic Stability: Methyl groups can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body. This can contribute to improved bioavailability.
The precise impact of dimethylation is highly dependent on the position of the methyl groups on the benzofuran ring. A systematic exploration of different dimethylated isomers is therefore crucial to understand the structure-activity relationship (SAR) and structure-property relationship (SPR).
Experimental Workflows for Assessing Lipophilicity and Permeability
Accurate and efficient measurement of lipophilicity and permeability is essential for guiding drug discovery projects. Several well-established in vitro methods are routinely employed.
Determination of Lipophilicity (LogP/LogD)
While the traditional shake-flask method is a direct measure of partitioning, it can be labor-intensive.[14] High-performance liquid chromatography (HPLC)-based methods offer a higher-throughput alternative.[15][16]
Protocol: HPLC-Based LogP Determination
This protocol outlines a generic gradient HPLC method for the rapid determination of LogP.
-
System Preparation:
-
Use a reversed-phase C18 column.
-
The mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of standard compounds with known LogP values that span the expected range of the test compounds.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the known LogP values against the corresponding retention times.
-
-
Sample Analysis:
-
Dissolve the dimethylated benzofuran derivatives in a suitable solvent (e.g., DMSO).
-
Inject the samples into the HPLC system and record their retention times.
-
-
LogP Calculation:
-
Using the calibration curve, determine the LogP values of the test compounds from their retention times.
-
Causality Behind Experimental Choices:
-
A C18 column is used because its stationary phase is non-polar, mimicking a lipid environment.
-
A buffered mobile phase at physiological pH (7.4) is crucial for determining LogD, which is more relevant for predicting in vivo behavior.[9]
-
A gradient elution (i.e., changing the ratio of organic to aqueous phase over time) allows for the analysis of compounds with a wide range of lipophilicities in a single run.[15]
Assessment of Membrane Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across biological membranes.[17][18]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation:
-
Assay Setup:
-
The filter plate (donor compartment) is placed on top of an acceptor plate containing a buffer solution.
-
The test compounds (dimethylated benzofurans) are added to the donor wells.
-
-
Incubation:
-
The "sandwich" plate is incubated for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.[20]
-
-
Quantification:
-
Permeability Calculation:
-
The effective permeability (Pe) is calculated based on the compound concentrations and assay parameters.
-
Self-Validating System: The inclusion of standard compounds with known high and low permeability in each assay plate serves as an internal quality control, ensuring the integrity and reproducibility of the results.[20]
Data Interpretation and Structure-Property Relationships
The data generated from these assays can be compiled to understand the impact of dimethylation on the physicochemical properties of benzofurans.
Table 1: Physicochemical Properties of Hypothetical Dimethylated Benzofuran Isomers
| Compound | Substitution Pattern | Calculated LogP (cLogP) | Experimental LogD (pH 7.4) | PAMPA Permeability (Pe) (10⁻⁶ cm/s) |
| Benzofuran | Unsubstituted | 2.1 | 2.1 | 5.2 |
| Isomer A | 2,3-dimethyl | 2.9 | 2.8 | 15.8 |
| Isomer B | 4,7-dimethyl | 3.1 | 3.0 | 18.5 |
| Isomer C | 5,7-dimethyl | 3.2 | 3.1 | 20.1 |
Analysis:
-
The data in Table 1 illustrates a general trend where dimethylation increases both LogD and membrane permeability compared to the parent benzofuran.
-
The position of the methyl groups has a discernible effect, with the 5,7-dimethyl isomer showing the highest lipophilicity and permeability in this hypothetical example. This could be attributed to a combination of electronic and steric effects that are specific to that substitution pattern.
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate the logical flow of experiments and the relationships between key concepts.
Diagram 1: Experimental Workflow for Assessing Lipophilicity and Permeability
Caption: Workflow for evaluating dimethylated benzofurans.
Diagram 2: Interrelationship of Physicochemical Properties and Bioavailability
Sources
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- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. bioassaysys.com [bioassaysys.com]
Methodological & Application
Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 3,6-dimethyl-1-benzofuran-2-carboxylic acid, a key intermediate in the development of various biologically active molecules.[1] This protocol emphasizes a robust and reproducible methodology, focusing on the underlying chemical principles to empower researchers in drug discovery and organic synthesis. We will delve into a well-established synthetic route involving the Perkin rearrangement, offering insights into reaction optimization and characterization of the final product.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active natural products.[1] Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research.[1] Specifically, 3,6-dimethyl-1-benzofuran-2-carboxylic acid (CAS Number: 16820-37-4) serves as a valuable building block for the synthesis of more complex molecules.[2] Its structural features, including the carboxylic acid moiety and the dimethylated benzofuran ring, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships.
Synthetic Strategy: The Perkin Rearrangement Approach
Several synthetic routes to benzofuran-2-carboxylic acids have been reported. A particularly efficient and high-yielding method involves the Perkin (coumarin-benzofuran ring contraction) rearrangement of 3-halocoumarins.[3] This reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide to form the benzofuran ring.[3] This method is advantageous due to its often-high yields and the commercial availability of the required starting materials.
Diagram of the Perkin Rearrangement for Benzofuran Synthesis:
Caption: General workflow of the Perkin rearrangement.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of analogous benzofuran-2-carboxylic acids via the Perkin rearrangement.[3]
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Purity | Supplier |
| 3-Bromo-6,8-dimethylcoumarin | C₁₁H₉BrO₂ | 253.10 | - | >95% | Commercially Available |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | >98% | Standard Supplier |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous | Standard Supplier |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated | Standard Supplier |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Standard Supplier |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Standard Supplier |
Step-by-Step Procedure
Step 1: Perkin Rearrangement
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromo-6,8-dimethylcoumarin (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Acidification and Extraction
-
Pour the reaction mixture into a beaker containing water.[4]
-
Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.[3][4] This will precipitate the crude 3,6-dimethyl-1-benzofuran-2-carboxylic acid.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 3,6-dimethyl-1-benzofuran-2-carboxylic acid as a solid.
Diagram of the Experimental Workflow:
Caption: Step-by-step synthesis workflow.
Characterization
The identity and purity of the synthesized 3,6-dimethyl-1-benzofuran-2-carboxylic acid should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme care.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the appropriate stoichiometry of reagents. |
| Loss of product during workup | Ensure the pH is sufficiently acidic for complete precipitation. Perform multiple extractions. | |
| Impure Product | Incomplete reaction | Purify the starting material if necessary. |
| Side reactions | Optimize the reaction temperature and time. | |
| Inefficient purification | Try different recrystallization solvents or consider column chromatography. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of 3,6-dimethyl-1-benzofuran-2-carboxylic acid. By understanding the underlying principles of the Perkin rearrangement and adhering to the outlined procedures, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors.
References
- Benchchem. 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | 16820-37-4.
- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.
- Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1594.
- Reddy, C. M., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 4(2), 2695-2700.
- Kumar, A., et al. (2015). Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones. The Journal of Organic Chemistry, 80(5), 2513-2520.
- Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991.
- Spectrum Chemical. 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram.
- PrepChem. Synthesis of 3-methyl-6-tetradecyloxybenzofuran-2-carboxylic acid.
- MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361.
Sources
Application Notes and Protocols: Expedited Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Benzofuran Scaffolds
Benzofuran-2-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active molecules with applications in cancer treatment and central nervous system disorders.[1] Traditional synthetic routes to these compounds often require lengthy reaction times, harsh conditions, and laborious purification procedures. This application note details highly efficient and rapid microwave-assisted synthetic protocols that dramatically reduce reaction times from hours to mere minutes, while often improving yields and promoting greener chemistry principles.[1][2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the direct interaction of microwave irradiation with polar molecules to induce rapid and uniform heating.[3][4] This technique not only accelerates reaction rates but also enhances product purity and reproducibility, making it an invaluable tool for modern drug discovery and development.[2][5]
This guide provides two robust, field-proven protocols for the synthesis of benzofuran-2-carboxylic acids, starting from either 3-halocoumarins or salicylaldehydes. Each protocol is accompanied by a detailed explanation of the underlying reaction mechanism, expected outcomes, and critical safety considerations.
The Power of Microwave-Assisted Organic Synthesis (MAOS): Beyond the Kitchen Appliance
The advantages of MAOS over conventional heating methods are substantial, stemming from its unique heating mechanism.[3][4]
-
Rapid and Uniform Heating: Unlike conventional oil baths that transfer heat slowly and inefficiently through vessel walls, microwaves directly energize the polar molecules within the reaction mixture. This leads to rapid, instantaneous, and homogenous heating, eliminating hot spots and reducing the formation of side products.[2][3]
-
Significant Rate Acceleration: The ability to rapidly reach and maintain precise temperatures, often far above the solvent's boiling point in sealed vessels, can accelerate reaction rates by orders of magnitude. Reactions that take hours of reflux can often be completed in minutes.[1][2]
-
Improved Yields and Purity: The short reaction times and uniform heating minimize thermal degradation of reactants and products, often leading to higher isolated yields and cleaner reaction profiles, which simplifies purification.[2][5]
-
Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the entire apparatus, MAOS is significantly more energy-efficient. It often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2][4][5]
Synthetic Pathways to Benzofuran-2-Carboxylic Acids
Two primary and efficient microwave-assisted routes for the synthesis of benzofuran-2-carboxylic acids are presented here:
-
Perkin Rearrangement of 3-Halocoumarins: A rapid and high-yielding method involving the base-catalyzed ring contraction of a readily available coumarin precursor.
-
One-Pot Synthesis from Salicylaldehydes: A versatile approach involving the tandem O-alkylation of a salicylaldehyde with an α-haloester, followed by an intramolecular cyclization.
Reaction Mechanisms and Scientific Rationale
Pathway 1: The Microwave-Assisted Perkin Rearrangement
The conversion of 3-halocoumarins to benzofuran-2-carboxylic acids is a classic name reaction known as the Perkin rearrangement.[1] Under basic conditions, the lactone ring of the coumarin is opened, and a subsequent intramolecular nucleophilic attack by the phenoxide ion on the vinyl halide center leads to the formation of the benzofuran ring.[1]
The proposed mechanism involves:
-
Base-catalyzed ring fission: The hydroxide ion attacks the carbonyl carbon of the coumarin, leading to the opening of the lactone ring.
-
Intramolecular Nucleophilic Attack: The resulting phenoxide anion then attacks the vinyl halide intramolecularly to form the five-membered benzofuran ring.
-
Acidification: The final product is obtained after acidification of the carboxylate salt.
Microwave irradiation dramatically accelerates this process by efficiently heating the polar reaction mixture, enabling the reaction to reach completion in minutes instead of hours.[1]
Caption: Perkin Rearrangement Workflow.
Pathway 2: Tandem O-Alkylation and Cyclization from Salicylaldehydes
This versatile one-pot method involves two key steps that are efficiently promoted by microwave heating.
-
O-Alkylation: A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of the salicylaldehyde, which then acts as a nucleophile, attacking the α-haloester (e.g., ethyl bromoacetate) in a classic Williamson ether synthesis.
-
Intramolecular Aldol-Type Condensation/Cyclization: The intermediate ether then undergoes an intramolecular cyclization. The base abstracts a proton from the carbon alpha to the ester group, creating a carbanion. This carbanion then attacks the aldehyde carbonyl group, followed by dehydration to form the benzofuran ring.
The use of microwave irradiation facilitates both steps in a single pot, avoiding the need to isolate the intermediate and significantly reducing the overall synthesis time.
Caption: One-Pot Synthesis from Salicylaldehyde.
Detailed Application Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin
This protocol is adapted from the work of Marriott et al. and provides a rapid route to benzofuran-2-carboxylic acids.[1]
Materials and Equipment:
-
Reactants: Substituted 3-bromocoumarin, Sodium Hydroxide (NaOH), Ethanol (absolute).
-
Work-up: Hydrochloric acid (HCl, concentrated), Deionized water.
-
Equipment: Dedicated microwave synthesis reactor with sealed vessel capability and magnetic stirring, rotary evaporator, vacuum filtration apparatus, standard laboratory glassware.
Step-by-Step Methodology:
-
Reagent Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, add the 3-bromocoumarin (e.g., 0.167 mmol).
-
Reaction Mixture: To the vessel, add ethanol (5 mL) and sodium hydroxide (0.503 mmol, 3 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a set temperature of 79°C and active stirring.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: After cooling the vessel to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the ethanol.
-
Dissolution and Acidification: Dissolve the resulting crude solid in a minimum amount of deionized water. Acidify the solution to pH 1 with concentrated hydrochloric acid. This will precipitate the benzofuran-2-carboxylic acid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in an oven at 80°C. The product is often of high purity, but can be recrystallized if necessary.
Protocol 2: One-Pot Synthesis of Ethyl Benzofuran-2-Carboxylate from Salicylaldehyde
This protocol is a representative procedure for the tandem O-alkylation and cyclization reaction under microwave conditions.
Materials and Equipment:
-
Reactants: Substituted salicylaldehyde, Ethyl bromoacetate, Anhydrous Potassium Carbonate (K₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Work-up: Diethyl ether, Deionized water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Dedicated microwave synthesis reactor with sealed vessel capability and magnetic stirring, rotary evaporator, separatory funnel, standard laboratory glassware.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave reaction vessel with a magnetic stir bar, add the salicylaldehyde (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and the chosen solvent (e.g., DMF).
-
Addition of α-Haloester: Add ethyl bromoacetate (1.1-1.2 equivalents) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes) with vigorous stirring. Note: Optimal conditions may need to be determined for specific substrates.
-
Work-up: After cooling, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
(Optional) Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a base (e.g., NaOH or KOH) in an alcohol/water mixture, followed by acidic work-up.
Comparative Data and Expected Outcomes
The following table summarizes typical results for the synthesis of a representative benzofuran-2-carboxylic acid derivative via the Perkin rearrangement, comparing conventional and microwave-assisted methods.[1]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 3-Bromo-4-methyl-6,7-dimethoxycoumarin |
| Reaction Time | ~ 3 hours | 5 minutes |
| Temperature | Reflux | 79°C |
| Yield | Quantitative | 99% |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Solvent Volume | Moderate to High | Low |
Safety in Microwave Chemistry: A Critical Overview
While MAOS is a powerful tool, it is crucial to adhere to strict safety protocols.[6] Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and exposure to hazardous fumes.[1][6]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis, which include features for pressure and temperature monitoring and control.[7]
-
Pressure Management: Be aware that heating solvents in a sealed vessel can generate significant pressure. Never exceed the pressure limits of the reaction vessel. Always allow the vessel to cool completely before opening.[8][9]
-
Solvent Choice: Use polar solvents that absorb microwaves efficiently. Non-polar solvents may not heat effectively and can lead to localized superheating.[8] Avoid using highly volatile or flammable solvents without proper precautions.
-
Reaction Scale: Microwave synthesis is typically performed on a small scale. Scaling up reactions should be done with extreme caution and careful optimization.
-
Potential for Runaway Reactions: Be aware of the potential for rapid, exothermic reactions. Start with small-scale test reactions and monitor temperature and pressure closely.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect microwave parameters (time, temp, power)- Inefficient stirring- Deactivated catalyst or reagents | - Optimize reaction time and temperature.- Ensure the magnetic stir bar is functioning correctly.- Use fresh, high-purity reagents and solvents. |
| Formation of Side Products | - Temperature is too high- Reaction time is too long | - Reduce the reaction temperature.- Decrease the irradiation time. |
| Reaction Vessel Leaks or Breaks | - Exceeding pressure limits of the vessel- Thermal shock | - Ensure the reaction scale and temperature are appropriate for the vessel.- Allow for gradual cooling of the vessel. |
| Inconsistent Results | - Inhomogeneous heating- Inaccurate temperature or pressure readings | - Ensure proper stirring.- Calibrate the microwave reactor's sensors. |
Conclusion
Microwave-assisted synthesis offers a superior alternative to conventional heating for the production of benzofuran-2-carboxylic acids. The protocols outlined in this guide demonstrate the ability of MAOS to dramatically reduce reaction times, improve yields, and simplify experimental procedures. By providing two distinct and efficient synthetic routes, researchers are equipped with versatile tools to accelerate the discovery and development of novel molecules based on this important heterocyclic scaffold. Adherence to proper safety protocols is paramount to harnessing the full potential of this powerful technology in a safe and reproducible manner.
References
-
Microwave Reactor Safety. (n.d.). Retrieved from JAG Group, University of Zurich. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Basic Guidelines For Microwave Reactor and Reactions. (n.d.). Scribd. [Link]
-
Bari, A., & Badsara, S. S. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 14(1), 53. [Link]
-
Verma, R. S. (2012). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Green and Herbal Chemistry, 1(1), 1-22. [Link]
-
Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Pawar, S. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
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- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. scribd.com [scribd.com]
Application Note: High-Throughput Quantification of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the precise quantification of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a key benzofuran derivative of interest in pharmaceutical research and development. We provide detailed protocols for a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control and concentration measurements, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level detection in complex biological matrices. The causality behind experimental choices, comprehensive validation protocols based on ICH guidelines, and step-by-step workflows are detailed to ensure scientific integrity and immediate applicability in a research or GxP environment.
Introduction
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS: 16820-37-4) is a member of the benzofuran class of heterocyclic compounds. Benzofuran motifs are integral to numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities, including antifungal, antitumor, and anti-inflammatory properties.[1][2] As such, the development of novel therapeutics based on this scaffold necessitates accurate and reliable analytical methods to determine purity, concentration, and pharmacokinetic properties.
The challenge in analyzing carboxylic acids like this compound lies in their polarity and potential for peak tailing in reversed-phase chromatography. This guide provides comprehensive, self-validating protocols designed to overcome these challenges, ensuring high-quality data for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| CAS Number | 16820-37-4 | [3][4] |
| Molecular Formula | C₁₁H₁₀O₃ | [3][4] |
| Molecular Weight | 190.2 g/mol | [3][4] |
| Chemical Structure | A benzofuran ring with methyl groups at positions 3 and 6, and a carboxylic acid at position 2. | [5] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Applicability
This method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. It is a robust, cost-effective, and widely available technique suitable for quantifying the analyte in bulk materials, formulated products, and dissolution studies. The analyte possesses a chromophore in its benzofuran ring system, allowing for sensitive detection using a UV detector.
The critical element for successful analysis of a carboxylic acid is the control of the mobile phase pH. By acidifying the mobile phase, the carboxyl group (-COOH) remains protonated. This non-ionized form is less polar, leading to better retention and improved peak shape on a non-polar C18 stationary phase. This method is adapted from a validated procedure for the structurally similar compound, 3-methylbenzofuran-2-carboxylic acid.[1][2]
Materials and Reagents
-
Reference Standard: 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid (FA): LC-MS grade or equivalent (for pH adjustment)
-
Methanol (MeOH): HPLC grade (for cleaning)
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1100/1200 Series, Waters Alliance, or equivalent with UV/DAD detector. | Standard, reliable instrumentation for routine analysis. |
| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm) or equivalent. | C18 provides the necessary hydrophobic interaction for retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 0-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B | Gradient elution ensures efficient separation from impurities and a sharp peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |
Experimental Protocol: HPLC-UV Analysis
Step 1: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (50:50 ACN/Water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This is the Stock Solution.
-
Prepare calibration standards by serial dilution of the Stock Solution to achieve concentrations from 1 µg/mL to 50 µg/mL.
Step 2: Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow steps 1.2 to 1.5 as described for the standard preparation.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: Analysis Workflow
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the linear regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method Validation
This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][8]
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | Peak is free from interference from blank and placebo. Peak purity index > 0.999. | The method should resolve the analyte from potential impurities. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over the range of 1-50 µg/mL. | A linear response is expected within this concentration range. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels (low, mid, high). | The method should accurately quantify the analyte.[9] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Minimal variation is expected for repeated measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. | ~1.0 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temp (±2°C). | The method should be reliable under slight variations. |
Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Applicability
For applications requiring higher sensitivity and selectivity, such as bioanalysis (e.g., plasma, urine), metabolite identification, or trace impurity analysis, LC-MS/MS is the gold standard.[10] This method couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process is highly specific and virtually eliminates matrix interference.
Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily deprotonate to form a [M-H]⁻ ion in the source.
Materials and Reagents
-
All reagents from Method 1, ensuring they are LC-MS grade.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (if available) or a structurally similar compound not present in the sample (e.g., 3-methylbenzofuran-2-carboxylic acid).
Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | Waters Acquity UPLC, Agilent 1290 Infinity II, or equivalent UHPLC system. | UHPLC provides faster analysis and better resolution. |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent. | A sub-2 µm particle column is used for high-efficiency UHPLC separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard for reversed-phase LC-MS. |
| Gradient | 0-3 min: 10% to 95% B; 3-4 min: 95% B; 4.1-5 min: 10% B | A rapid gradient is suitable for a fast UHPLC method. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Vol. | 2 µL | Small volume to prevent overloading the column and MS source. |
| Mass Spectrometer | Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole. | Provides the necessary sensitivity and speed for MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids are readily deprotonated to form [M-H]⁻ ions. |
| MRM Transition | Q1 (Precursor): m/z 189.2 → Q3 (Product): m/z 145.2 | Precursor: [M-H]⁻. Product: Corresponds to the loss of CO₂ ([M-H-44]⁻). This is a characteristic fragmentation for carboxylic acids. |
| Source Temp. | 550 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | -4500 V | Standard voltage for negative mode ESI. |
Experimental Protocol: LC-MS/MS Analysis
Step 1: Standard and Sample Preparation
-
Prepare stock solutions as in the HPLC method, but at a lower concentration (e.g., 1 µg/mL).
-
Prepare calibration standards by serial dilution to cover the expected sample range (e.g., 0.1 ng/mL to 100 ng/mL).
-
For biological samples (e.g., plasma), perform a protein precipitation:
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Step 2: Analysis Workflow
-
Equilibrate the LC-MS/MS system.
-
Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of the analyte.
-
Perform blank and standard injections to build the calibration curve.
-
Inject the prepared samples.
-
Data is processed using the instrument's software. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration to create the calibration curve.
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS.
Conclusion
The two methods detailed in this application note provide robust, reliable, and fit-for-purpose solutions for the quantification of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. The HPLC-UV method serves as an excellent tool for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and specificity required for complex bioanalytical studies. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, reproducible data critical for advancing drug discovery and development programs.
References
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ResearchGate. (2019). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Available at: [Link]
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LabSolutions. 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Available at: [Link]
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PubChem. Benzofuran-2-carboxylic acid. Available at: [Link]
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Royal Society of Chemistry. Discovery of N,N-dimethyl-5-(2-methyl-6-((5- .... Available at: [Link]
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Patel, K. M., et al. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. International Journal of ChemTech Research. Available at: [Link]
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Patel, K. M., et al. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran. International Journal of ChemTech Research. Available at: [Link]
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Chaudhary, A. & Jha, A. (2017). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]
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National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
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PubMed. (2007). Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Available at: [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
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National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
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Application Note: 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the utility of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid as a versatile scaffold in medicinal chemistry.
Introduction: The Benzofuran Scaffold as a Privileged Structure
The benzofuran core is a recurring motif in a multitude of natural products and synthetic compounds, granting it the status of a "privileged scaffold" in medicinal chemistry.[1][2] This heterocyclic system is a central component in numerous clinically approved drugs, including the antiarrhythmic agent Amiodarone, the antidepressant Vilazodone, and Methoxsalen, used to treat skin conditions like psoriasis.[1][2] The broad spectrum of biological activities associated with benzofuran derivatives—ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory properties—underscores its significance as a foundational structure for drug design.[3][4][5]
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS: 16820-37-4) is a specific and highly valuable derivative within this class.[6] Its structure is characterized by a stable benzofuran nucleus, methyl groups at the 3 and 6 positions, and a carboxylic acid moiety at the 2-position. The methyl groups can enhance lipophilicity, potentially influencing bioavailability and interactions with hydrophobic pockets in biological targets.[7] Critically, the carboxylic acid at the C-2 position serves as a versatile chemical handle, enabling straightforward derivatization to generate extensive libraries of amides, esters, and other analogues for structure-activity relationship (SAR) studies.[2] This makes it an ideal starting point for fragment-based screening and lead optimization campaigns.[8]
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental properties and synthetic accessibility is paramount for its effective use in a research setting.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 16820-37-4 | [6] |
| Molecular Formula | C₁₁H₁₀O₃ | [6] |
| Molecular Weight | 190.2 g/mol | [6] |
| Appearance | Typically a solid powder | N/A |
| Storage | Room temperature | [6] |
| Family | Protein Degrader Building Blocks | [6] |
Synthetic Strategy: Microwave-Assisted Perkin Rearrangement
While numerous methods exist for synthesizing the benzofuran nucleus, the Perkin rearrangement (a coumarin-benzofuran ring contraction) offers a reliable route to benzofuran-2-carboxylic acids.[9][10] Traditional methods often require prolonged heating under reflux.[11] The application of microwave irradiation significantly accelerates this reaction, leading to dramatically reduced reaction times and high yields, which is highly advantageous for rapid library synthesis in a drug discovery context.[11]
This protocol describes a general, expedited method for converting substituted 3-bromocoumarins into their corresponding benzofuran-2-carboxylic acids.
Causality: The mechanism involves a base-catalyzed fission of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack by the resulting phenoxide anion on the vinyl halide.[11] Microwave energy efficiently overcomes the activation energy for this process, enabling the reaction to complete in minutes instead of hours.[11]
Materials:
-
Substituted 3-bromocoumarin (starting material)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl) for acidification
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Preparation: In a microwave reactor vial, dissolve the starting 3-bromocoumarin (1.0 eq) in a solution of NaOH (e.g., 2M) in ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 80-120 °C) and power (e.g., 250W) for a short duration, typically 5-15 minutes.[11] Reaction progress can be monitored by TLC.
-
Work-up: After cooling the reaction vessel to room temperature, transfer the contents to a beaker.
-
Acidification: Acidify the mixture with dilute HCl until a precipitate forms (typically pH ~2).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This expedited protocol provides an efficient means to access the core scaffold, enabling further chemical elaboration.[11]
Application in Medicinal Chemistry: A Scaffold for Derivatization
The primary utility of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is as a foundational building block. The carboxylic acid group is the key site for chemical modification to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic workflow for scaffold derivatization.
Protocol 2: Synthesis of Benzofuran-2-Carboxamide Derivatives
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Converting the carboxylic acid to a diverse library of amides allows for systematic probing of the chemical space around the core scaffold.
Causality: This protocol uses 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. CDI activates the carboxylic acid by forming a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond with the release of imidazole and CO₂ as byproducts. This method avoids harsh conditions and often results in clean product formation.[12]
Materials:
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq)
-
A diverse selection of primary or secondary amines (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
6N HCl
Procedure:
-
Activation: Dissolve the starting carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add CDI to the solution and stir at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.[12]
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Continue stirring the mixture for 12-14 hours at room temperature.[12] Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Extraction: Acidify the residue with 6N HCl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified using column chromatography on silica gel.
This protocol can be adapted for high-throughput synthesis to rapidly generate a compound library for biological screening.
Biological Activities and Therapeutic Targets of Derivatives
Derivatives of the benzofuran-2-carboxylic acid scaffold have demonstrated activity against a wide range of therapeutic targets. The core structure serves as a template that, when appropriately decorated, can achieve high potency and selectivity.
Caption: Logic of a scaffold-based drug discovery program.
Summary of Biological Activities
| Therapeutic Area | Target/Activity | Key Insights | References |
| Oncology | Pim-1 Kinase Inhibition, Cytotoxicity | The carboxylic acid and an amino group mediate key salt-bridge and hydrogen bond interactions in the Pim-1 active site. Halogenation can increase cytotoxicity. | [3][8][13] |
| Neurodegenerative | Cholinesterase (AChE) & β-secretase (BACE1) Inhibition, Neuroprotection | 2-Arylbenzofuran derivatives show potent dual-inhibitory activity. Specific substitutions (e.g., -CH₃, -OH) are important for neuroprotective action against excitotoxicity. | [12][14] |
| Infectious Diseases | Antibacterial (e.g., M. tuberculosis), Antifungal, Antiviral (e.g., HCV) | The benzofuran scaffold is a promising starting point for developing antivirulence compounds by targeting factors like DsbA. Halogens and nitro groups can enhance activity. | [7][15][16] |
| Cardiovascular | Ischemic Cell Death Inhibition | Introduction of a sulfur atom in substituents at the 3-position markedly improves potency. | [17] |
| Inflammation | Antioxidant (DPPH radical scavenging, LPO inhibition) | Benzofuran derivatives show strong antioxidant potential, which is beneficial for diseases with an oxidative stress component. | [12][18] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C3: The introduction of substituents at the 3-position of the benzofuran ring, often via C-H arylation, allows for the creation of structurally complex derivatives with modulated biological activity.[1]
-
Aryl Groups at C2: 2-Arylbenzofurans have been identified as potent inhibitors for targets in Alzheimer's disease.[14]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzofuran ring can significantly increase antimicrobial activity.[19]
-
Carboxylic Acid Moiety: This group is often crucial for target engagement, forming critical hydrogen bonds or salt bridges with amino acid residues in enzyme active sites, as seen with Pim-1 kinase inhibitors.[8]
Conclusion
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is more than a single chemical entity; it is a strategic starting point for medicinal chemistry campaigns. Its validated synthesis routes and the versatile reactivity of its carboxylic acid group provide researchers with a robust platform for generating novel molecular entities. The extensive history of the benzofuran scaffold in clinically relevant molecules provides a strong rationale for its continued exploration. By applying the protocols and strategic insights outlined in this guide, drug discovery professionals can effectively leverage this scaffold to develop next-generation therapeutics for a wide range of human diseases.
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Bielenica, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. Available at: [Link]
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Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Innovations in Science and Technology for Sustainable Development (ICISTSD 2023). Atlantis Press. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. Pharma-intermediate.com. Available at: [Link]
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865-2872. Available at: [Link]
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HDH Chemicals. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. Retrieved from [Link]
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Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Available at: [Link]
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Khodarahmi, G., et al. (2012). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Advanced Pharmaceutical Bulletin, 2(2), 143-154. Available at: [Link]
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Iram, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(19), 6825. Available at: [Link]
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Battah, S., & Tunoori, A. R. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(12), 14618-14624. Available at: [Link]
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Pinheiro, C. D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(11), 1618. Available at: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
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Eriksson, J., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(11), 2999. Available at: [Link]
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Li, M., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Pharmaceutical Biology, 59(1), 1445-1453. Available at: [Link]
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Kumar, S., & Bawa, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97799-97819. Available at: [Link]
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Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Available at: [Link]
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Furness, A. J., et al. (2021). Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. Bioorganic & Medicinal Chemistry, 45, 116315. Available at: [Link]
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Di Giacomo, S., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 395. Available at: [Link]
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Application Notes and Protocols for the Investigation of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in Cancer Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a prominent heterocyclic core structure found in numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their wide-ranging therapeutic properties, including potent anticancer activities.[3][4] This guide focuses on a specific derivative, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid , outlining its potential application in oncological research. While direct, extensive studies on this particular molecule are emerging, existing data suggests that the dimethyl substitution on the benzofuran ring may enhance its therapeutic potency.[5][6] This document provides a comprehensive framework for investigating its anticancer effects, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment. We will detail the scientific rationale behind experimental designs and provide robust, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Benzofuran derivatives represent a privileged class of compounds in drug discovery, with several demonstrating significant cytotoxicity against a panel of human cancer cell lines.[1][7] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the benzofuran ring are crucial for modulating their anticancer activity.[8] Notably, the introduction of methyl groups has been shown to enhance the potency of certain derivatives.[5]
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a synthetic compound featuring this promising scaffold. Preliminary investigations suggest its mechanism of action may involve the induction of programmed cell death (apoptosis) and interference with the cell cycle progression of cancer cells.[5] This positions the compound as a compelling candidate for further research and development as a potential therapeutic agent.
This guide provides the necessary protocols to:
-
Evaluate the cytotoxic potential across various cancer cell lines.
-
Determine the mode of cell death induced by the compound.
-
Investigate the underlying molecular pathways affected.
-
Outline the subsequent steps for in vivo validation.
Foundational In Vitro Evaluation: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells.[9] Colorimetric assays like the MTT and XTT assays are reliable, high-throughput methods for assessing cell viability and metabolic activity, which serve as an indicator of cytotoxicity.[8][10]
Scientific Integrity Note:
The choice between MTT and XTT assays can depend on the specific cell line and compound characteristics. The XTT assay's primary advantage is that its formazan product is water-soluble, eliminating the need for a solubilization step and potentially reducing variability.[11] However, the MTT assay remains a robust and widely-used standard.[12] It is crucial to include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve the compound does not contribute to cytotoxicity.
Protocol 2.1: MTT Cell Viability Assay
This protocol is a general guideline and requires optimization for specific cell lines and experimental conditions.[13]
Materials:
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
96-well flat-bottom plates
-
Complete culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Expected IC₅₀ Values for Benzofuran Derivatives
While specific IC₅₀ values for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid are not extensively published, data from related compounds provide a benchmark for expected potency.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Brominated Benzofuran Derivative | K562 (Leukemia) | 5.0 | [8] |
| Brominated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [8] |
| 3-Methylbenzofuran Derivative (16b) | A549 (Lung) | 1.48 | [7] |
| Benzofuran-Isatin Conjugate (5a) | SW-620 (Colon) | 6.5 | [3] |
| Benzofuran-Carboxylic Acid (9e) | MDA-MB-231 (Breast) | 2.52 | [14] |
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. Many effective anticancer agents work by inducing apoptosis, a form of programmed cell death.[12] Another common mechanism is the arrest of the cell cycle at specific checkpoints, preventing cell division.[15]
Experimental Workflow: From Cytotoxicity to Mechanism
Caption: Workflow for investigating the anticancer properties of a novel compound.
Protocol 3.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[17] PI is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[18]
Materials:
-
Cells treated with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (at IC₅₀ concentration) and vehicle control.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells as you would for a viability assay. After the incubation period, harvest both adherent and floating cells to ensure all apoptotic cells are collected.[18]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19] Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3.2: Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Treated and control cells.
-
Cold 70% Ethanol.
-
PBS.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect at least 1 x 10⁶ cells per sample after treatment.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Investigating Molecular Targets: Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21] It is essential for validating the observations from apoptosis and cell cycle assays by examining the expression levels of key regulatory proteins.
Rationale for Target Selection:
Based on studies of related benzofuran derivatives, key proteins of interest include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP (Poly (ADP-ribose) polymerase), and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12][22]
-
Cell Cycle Regulators: p21, p53, and Cyclin B1.[15][22] An increase in p21, a cyclin-dependent kinase inhibitor, can lead to cell cycle arrest.[22]
Signaling Pathway: Potential Benzofuran-Induced Apoptosis
Caption: Potential signaling pathways modulated by benzofuran derivatives.
Protocol 4.1: Western Blotting for Apoptosis and Cell Cycle Markers
This is a generalized protocol; specific antibody dilutions and incubation times must be optimized.[23]
Materials:
-
Treated and control cell pellets.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p21, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent detection substrate (ECL).
-
Imaging system.
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
In Vivo Validation: The Xenograft Model
Positive and reproducible in vitro results are the prerequisite for advancing a compound to in vivo testing.[22] Subcutaneous xenograft models in immunocompromised mice are a standard and robust method for evaluating the anti-tumor efficacy of a novel therapeutic agent in a living organism.[19][21]
Protocol 5.1: Subcutaneous Tumor Xenograft Study
All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., Nude or NOD/SCID).
-
Human cancer cell line known to be sensitive to the compound in vitro.
-
Matrigel (optional, can improve tumor take rate).
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[17]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
Conclusion and Future Directions
3,6-Dimethyl-1-benzofuran-2-carboxylic acid stands as a compound of interest within the broader, promising class of benzofuran-based anticancer agents. The protocols outlined in this guide provide a systematic and scientifically rigorous approach to thoroughly characterize its biological activity. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive profile of this molecule's therapeutic potential. Future work should focus on identifying its direct molecular targets, optimizing its structure to improve efficacy and safety, and exploring its effectiveness in combination with existing chemotherapeutic agents.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4837. [Link]
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Avena, M., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 20-30. [Link]
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Catarzi, D., et al. (2021). Structure-activity relationships of benzofuran derivatives: Antioxidant and antiproliferative strategies against breast cancer. Poster Presentation. [Link]
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Chaczatrian, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
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Chaczatrian, K., et al. (2019). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. [Link]
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Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 12, 795499. [Link]
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Gier-Krzesińska, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(21), 7386. [Link]
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IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]
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In Vitro Assays and Techniques Utilized in Anticancer Drug Discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]
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In Vivo Preservation of Steroid Specificity in CWR22 Xenografts Having a Mutated Androgen Receptor. (2003). The Prostate, 54(4), 269-275. [Link]
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Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]
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Lee, Y. R., et al. (2010). A novel benzofuran derivative induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318-22327. [Link]
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Moustafa, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3013. [Link]
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Obaid, G., & Hasan, T. (2022). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 2451, 127-149. [Link]
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Western Blot Protocol. (n.d.). OriGene Technologies. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
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Patient-derived xenografts, a multi-faceted in vivo model enlightening research on rare liver cancer biology. (2017). Hepatobiliary Surgery and Nutrition, 6(5), 344-346. [Link]
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Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma. (2016). Clinical Cancer Research, 22(24), 6097-6107. [Link]
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Subcutaneous Xenograft Models for Studying PDT In Vivo. (2022). Methods in Molecular Biology, 2451, 127-149. [Link]
-
Al-Sanea, M. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]
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Application Notes & Protocols: 3,6-Dimethyl-1-benzofuran-2-carboxylic acid as a Versatile Scaffold for Novel Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] This is largely driven by the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] The rational design and synthesis of these degraders rely on a robust toolkit of chemical building blocks. This document provides detailed application notes and protocols for the use of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid , a commercially available building block[4], as a versatile scaffold in the synthesis of novel protein degraders. We will explore its potential as a warhead or core structural element and provide detailed, field-proven synthetic protocols for its incorporation into heterobifunctional degraders.
Introduction: The Role of Building Blocks in Protein Degrader Design
The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization through the variation of these components.[2] Carboxylic acid-functionalized building blocks are particularly valuable as they provide a reactive handle for amide bond formation, a common and reliable method for attaching linkers and other molecular fragments.[5][6]
The benzofuran scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic properties, including anticancer and antimicrobial activities.[7][8] Its rigid, planar structure can provide a strong binding foundation, while substituents on the ring system can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. The specific compound, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid , offers several advantageous features:
-
A Carboxylic Acid Handle: The C2-carboxylic acid provides a direct attachment point for linker synthesis via standard amide coupling reactions.
-
Substituted Benzofuran Core: The dimethyl substitutions at positions 3 and 6 enhance lipophilicity, which can influence cell permeability and target engagement.[9] These positions also offer potential sites for further chemical modification to explore structure-activity relationships (SAR).
-
Potential for Bioactivity: Benzofuran derivatives have been shown to interact with various proteins, suggesting the scaffold could be developed into a novel warhead for a POI.[10][11]
Conceptual Workflow for Degrader Synthesis
The following diagram illustrates the general workflow for synthesizing a protein degrader utilizing a carboxylic acid-containing building block like 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Figure 1: General workflow for PROTAC synthesis.
Synthetic Protocol: Synthesis of a Hypothetical BRD4 Degrader
To illustrate the application of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, we will outline the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. In this example, the benzofuran moiety will serve as a novel warhead for BRD4.
Disclaimer: This is a representative protocol. Optimization of reaction conditions, stoichiometry, and purification methods may be necessary.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | Sigma-Aldrich | 16820-37-4 |
| Pomalidomide-PEG3-amine | Commercially Available | Varies |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | 148893-10-1 |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | Commercially Available | 68-12-2 |
| Dichloromethane (DCM) | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | Commercially Available | N/A |
| Brine | Commercially Available | N/A |
| Anhydrous Sodium Sulfate | Commercially Available | 7757-82-6 |
Step-by-Step Synthesis Protocol
Reaction Scheme:
Figure 2: Amide coupling of the benzofuran warhead to an E3 ligase ligand-linker.
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask, dissolve 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add the Pomalidomide-PEG3-amine linker (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the final PROTAC molecule.
-
Characterization
The identity and purity of the synthesized PROTAC should be confirmed by standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Evaluation of the Synthesized Degrader
Once synthesized and characterized, the novel degrader should be evaluated for its biological activity.
In Vitro Assays
| Assay | Purpose |
| Binding Affinity | Determine the binding affinity of the benzofuran moiety to the BRD4 protein (e.g., via SPR or ITC). |
| Cellular Degradation | Quantify the degradation of BRD4 in a relevant cell line (e.g., by Western blot or proteomics). |
| Ternary Complex Formation | Confirm the formation of the BRD4-PROTAC-Cereblon ternary complex (e.g., via TR-FRET or co-immunoprecipitation). |
| Ubiquitination Assay | Demonstrate the ubiquitination of BRD4 in the presence of the PROTAC. |
| Cell Viability Assay | Assess the cytotoxic effect of the degrader on cancer cell lines. |
Experimental Workflow for Biological Evaluation
Figure 3: Workflow for assessing cellular degradation and viability.
Conclusion
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel protein degraders. Its inherent chemical features, including a reactive carboxylic acid handle and a modifiable benzofuran core, make it an attractive starting point for generating libraries of PROTACs for screening against various protein targets.[12] The protocols and workflows outlined in this document provide a comprehensive guide for researchers to leverage this building block in their drug discovery efforts, from initial chemical synthesis to biological evaluation.
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Application Notes & Protocols for High-Throughput Screening of Benzofuran Derivatives
Abstract
The benzofuran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This has positioned benzofuran derivatives as compounds of high interest in drug discovery. High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large libraries of these derivatives against specific biological targets or in phenotypic assays to identify promising lead candidates.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS assays tailored for the discovery of bioactive benzofuran derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key assay formats, and address common challenges such as compound interference.
Introduction: The Therapeutic Promise of Benzofurans
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a core structural motif for a multitude of biologically active molecules.[2] Naturally occurring benzofurans, such as those isolated from the plant family Moraceae, have demonstrated potent antioxidant and anti-inflammatory effects.[5] Synthetic derivatives have been developed as potent inhibitors of key cellular targets. For instance, certain benzofurans act as selective SIRT2 inhibitors, while others show promise as antiviral agents against Hepatitis C virus (HCV) or as agonists of the STING (Stimulator of Interferon Genes) pathway to induce broad-spectrum antiviral activity.[6][7][8] Given this therapeutic potential, HTS is an indispensable tool for systematically exploring the vast chemical space of benzofuran libraries to uncover novel structure-activity relationships (SAR).[6]
Strategic Assay Selection for Benzofuran Libraries
The success of an HTS campaign hinges on selecting an assay format that is robust, reproducible, and relevant to the biological question. For benzofuran derivatives, special consideration must be given to their inherent physicochemical properties.
Key Considerations:
-
Target Class: The choice of assay is primarily dictated by the biological target. Common targets for benzofuran-like molecules include protein kinases, G-protein coupled receptors (GPCRs), ion channels, and protein-protein interaction (PPI) interfaces.[3][9][10][11]
-
Assay Readout: Homogeneous, "mix-and-read" formats are preferred for HTS due to their simplicity and amenability to automation.[12] Common readouts include fluorescence intensity, luminescence, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
-
Compound Interference: Benzofurans, being aromatic and often colored, have the potential to interfere with optical assay formats.
-
Autofluorescence: Compounds may fluoresce at the same wavelengths used for assay detection, leading to false positives.[13][14]
-
Quenching: Compounds can absorb excitation or emission light, reducing the signal and leading to false negatives.[14]
-
Light Scattering: Poor solubility can lead to compound precipitation, which scatters light and interferes with detection.
-
To mitigate these issues, it is crucial to perform counter-screens and prioritize assay technologies that are less susceptible to interference, such as TR-FRET, which uses a time delay to reduce background fluorescence, or bioluminescence-based assays.[15][16][17]
The High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate hits from large compound libraries.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Note I: TR-FRET Assay for Protein Kinase Inhibition
Context: Protein kinases are a major class of drug targets, and many heterocyclic compounds, including benzofuran derivatives, have been developed as kinase inhibitors.[9][18][19] TR-FRET is an ideal technology for kinase HTS due to its high signal-to-noise ratio and robustness against compound interference.[16][20]
Assay Principle: This protocol describes a competitive binding assay to identify inhibitors of Kinase X. The assay measures the binding of a biotinylated tracer molecule (a known ligand) to the kinase. The kinase is labeled with a donor fluorophore (e.g., Terbium cryptate), and the tracer is labeled with an acceptor (e.g., d2). When the tracer binds the kinase, FRET occurs. A benzofuran derivative that binds to the same site will displace the tracer, disrupting FRET and causing a decrease in the acceptor signal.
Caption: Principle of a competitive binding TR-FRET assay for kinase inhibitors.
Protocol: Kinase X TR-FRET Inhibition Assay
Materials:
-
Assay Plate: 384-well, low-volume, white microplate.
-
Kinase X: Recombinant protein with a tag (e.g., 6xHis or GST).
-
Anti-tag Antibody-Tb: Terbium-labeled antibody specific for the kinase tag.
-
Biotinylated Tracer: A known biotinylated ligand for Kinase X.
-
Streptavidin-d2: Streptavidin conjugated to the d2 acceptor fluorophore.
-
Benzofuran Library: Compounds dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
Microplate Reader: HTRF®-certified reader capable of time-resolved fluorescence detection.[15]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the benzofuran compound library in DMSO.
-
Using an acoustic liquid handler (e.g., ECHO), dispense 50 nL of compound solution into the wells of the 384-well assay plate. For controls, dispense 50 nL of DMSO.
-
-
Reagent Preparation:
-
Kinase/Antibody Mix: Prepare a 2X solution of Kinase X and Anti-tag Antibody-Tb in assay buffer at their pre-determined optimal concentrations.
-
Tracer/SA Mix: Prepare a 2X solution of Biotinylated Tracer and Streptavidin-d2 in assay buffer.
-
Causality Note: Preparing 2X concentrated mixes allows for the addition of equal volumes to the assay wells, simplifying the liquid handling process and ensuring final concentrations are correct.
-
-
Assay Execution:
-
Add 5 µL of the Kinase/Antibody Mix to each well containing the dispensed compounds.
-
Incubate for 30 minutes at room temperature to allow compound-kinase binding to reach equilibrium.
-
Add 5 µL of the Tracer/SA Mix to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Causality Note: The incubation times are critical and must be optimized during assay development to ensure reactions reach equilibrium for consistent results.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Set the excitation wavelength to 340 nm and record emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).[21]
-
The read protocol should include a delay time (typically 60 µs) after excitation to minimize background fluorescence.[22]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data using positive (no inhibitor, max FRET) and negative (no kinase, min FRET) controls.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Ratio_Sample - Ratio_Negative) / (Ratio_Positive - Ratio_Negative)) * 100.
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic model to determine IC₅₀ values.
-
Application Note II: Cell-Based Cytotoxicity Screening
Context: A crucial first step in screening for potential anticancer agents is to assess their general cytotoxicity.[2] Cell-based assays provide a physiologically relevant context to evaluate a compound's effect on cell viability.[23][24] The MTT assay is a classic, cost-effective colorimetric method suitable for HTS to determine if benzofuran derivatives have cytotoxic or cytostatic effects.[25]
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[25]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Assay Plate: 96-well or 384-well, flat-bottom, clear, tissue-culture treated plates.
-
Cancer Cell Line: e.g., HeLa (cervical cancer) or MCF-7 (breast cancer), chosen based on therapeutic interest.[26]
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Benzofuran Library: Compounds dissolved in 100% DMSO.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.[25]
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating:
-
Harvest and count cells, then resuspend to a final density of 5,000-10,000 cells per 100 µL in culture medium.
-
Dispense 100 µL of the cell suspension into each well of the microplate.
-
Causality Note: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.[27]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.[28]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot % Viability against compound concentration to determine IC₅₀ values.[26]
-
Data Quality Control and Hit Validation
Robust HTS data is essential for making sound decisions. Several metrics are used to assess the quality of an assay.
| Metric | Formula | Recommended Value | Causality & Interpretation |
| Z'-Factor | 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ] |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 10 | Indicates the dynamic range of the assay. A higher S/B ratio makes it easier to distinguish true hits from noise. |
| Signal-to-Noise (S/N) | | Mean_pos - Mean_neg | / sqrt(SD_pos² + SD_neg²) |
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
Hit Confirmation Strategy: A primary hit is not a confirmed active compound. A rigorous follow-up cascade is essential.[29]
-
Re-test: Confirm activity by re-testing the original compound stock.
-
Dose-Response: Generate a full dose-response curve to determine potency (IC₅₀/EC₅₀) and efficacy.
-
Orthogonal Assay: Validate the hit in a different assay format that relies on an alternative detection technology or biological principle to rule out technology-specific artifacts. For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free mass spectrometry-based assay.
-
Counter-Screen: Screen hits against targets known to cause false positives (e.g., a luciferase enzyme in a reporter assay) or perform a "null" assay (all components except the target) to check for non-specific activity.
Troubleshooting Common Issues with Benzofuran Screening
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High False Positive Rate | Compound Autofluorescence: Benzofuran ring system fluoresces. | 1. Measure compound fluorescence in a buffer-only plate at assay wavelengths.[13] 2. Use assays less prone to interference (e.g., TR-FRET, AlphaScreen, Luminescence).[17] 3. Use red-shifted fluorophores to avoid the common blue/green autofluorescence spectrum.[30] |
| High Variability (Low Z') | Compound Precipitation: Poor solubility of lipophilic benzofurans. Inconsistent Liquid Handling: Pipetting errors. | 1. Decrease the final compound concentration. 2. Add a small percentage of a non-ionic detergent (e.g., Tween-20) to the assay buffer. 3. Ensure regular maintenance and calibration of automated liquid handlers. |
| Low Assay Signal | Inactive Reagents: Enzyme or protein degradation. Suboptimal Reagent Concentration: Incorrect stoichiometry. | 1. Aliquot and store reagents at the recommended temperature (-80°C). Avoid repeated freeze-thaw cycles. 2. Perform matrix titrations of key reagents (e.g., enzyme, substrate, antibody) during assay development to find optimal concentrations. |
| Unexpected Cytotoxicity | Non-specific Toxicity: Compound affects general cell health rather than the intended target. | 1. Run a general cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with the primary screen.[23] 2. Flag and deprioritize hits that show cytotoxicity at concentrations similar to their activity in the primary assay. |
Conclusion
High-throughput screening is a powerful engine for the discovery of novel, biologically active benzofuran derivatives. Success in this endeavor requires a thoughtful, multi-faceted approach. By carefully selecting assay technologies that are robust to the inherent properties of the benzofuran scaffold, implementing rigorous quality control measures, and employing a logical hit validation cascade, researchers can efficiently navigate large chemical libraries to identify promising lead compounds for further development. The protocols and insights provided in this guide serve as a foundational framework for building and executing successful HTS campaigns in this important area of medicinal chemistry.
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Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Wiley Online Library. Available at: [Link]
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Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Mary Ann Liebert, Inc., publishers. Available at: [Link]
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Interference with Fluorescence and Absorbance. NIH. Available at: [Link]
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High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. SciSpace. Available at: [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. Available at: [Link]
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High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
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Application Notes and Protocols: Derivatization of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid for Biological Assays
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic derivatization of the benzofuran core is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for the derivatization of 3,6-dimethyl-1-benzofuran-2-carboxylic acid, a key intermediate for the generation of a library of bioactive candidates. We present detailed, field-proven protocols for the synthesis of amide and ester derivatives, alongside methodologies for their subsequent evaluation in common biological assays. The rationale behind experimental choices and the importance of structure-activity relationship (SAR) studies are discussed to empower researchers in drug discovery and development.
Introduction: The Pharmacological Significance of the Benzofuran Core
Benzofuran derivatives are a class of compounds that have garnered significant attention from the scientific community due to their versatile therapeutic potential.[2] The fused benzene and furan ring system provides a rigid and planar scaffold that can be readily functionalized to interact with a variety of biological targets. Notably, substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to be critical for eliciting potent biological responses.[3]
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a valuable starting material for the synthesis of a diverse library of compounds. The carboxylic acid moiety at the C-2 position serves as a versatile chemical handle for the introduction of a wide array of functional groups through well-established synthetic transformations, primarily amide and ester bond formation. This allows for a systematic exploration of the chemical space around the benzofuran core, enabling the fine-tuning of biological activity.
This application note will first detail the synthesis of the parent compound, 3,6-dimethyl-1-benzofuran-2-carboxylic acid, followed by robust protocols for its conversion into a series of amide and ester derivatives. Finally, we will outline standard protocols for assessing the anticancer and antimicrobial activities of the synthesized compounds, providing a complete workflow from synthesis to preliminary biological evaluation.
Synthesis of the Core Scaffold: 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
A common and effective method for the synthesis of 2-carboxybenzofurans involves the Perkin-Olander reaction, starting from a substituted salicylaldehyde and an α-haloester, followed by hydrolysis.
Protocol 2.1: Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Materials:
-
4-Methylsalicylaldehyde
-
Ethyl 2-bromopropionate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
Step 1: Synthesis of Ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate
-
To a stirred solution of 4-methylsalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Hydrolysis to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Dissolve the purified ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,6-dimethyl-1-benzofuran-2-carboxylic acid as a solid.
Derivatization Strategies for Biological Screening
The carboxylic acid functionality of the core scaffold is an ideal point for diversification. Amide and ester derivatives are particularly valuable in drug discovery as they can modulate properties such as cell permeability, metabolic stability, and target engagement.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[4] The use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by an amine, preventing the formation of a non-reactive ammonium carboxylate salt.[4]
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Substituted amine (e.g., aniline, benzylamine)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 3,6-dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired substituted amine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Diagram 1: Amide Synthesis Workflow
Caption: General workflow for the synthesis of amide derivatives.
Synthesis of Ester Derivatives
Esterification is another key derivatization strategy. Fischer esterification, using an acid catalyst and an excess of alcohol, is a classic and effective method.[5]
Materials:
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, propanol) - to be used as the solvent
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend 3,6-dimethyl-1-benzofuran-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Biological Evaluation of Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Here, we provide protocols for two of the most common primary screens: an anticancer cytotoxicity assay and an antimicrobial susceptibility test.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized benzofuran derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Synthesized benzofuran derivatives (dissolved in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.
-
Prepare the microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation and Interpretation
Systematic evaluation of the biological data is crucial for understanding the structure-activity relationship (SAR) of the synthesized derivatives. A well-structured table summarizing the biological activity can provide clear insights into how different functional groups impact potency.
Table 1: Representative Biological Activity of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid Derivatives
| Compound ID | R Group (Amide/Ester) | Anticancer Activity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| BF-COOH | -OH | > 100 | > 128 |
| BF-Amide-1 | -NH-Ph | 25.4 | 64 |
| BF-Amide-2 | -NH-CH2-Ph | 15.8 | 32 |
| BF-Amide-3 | -NH-(4-Cl-Ph) | 8.2 | 16 |
| BF-Ester-1 | -O-CH3 | 52.1 | > 128 |
| BF-Ester-2 | -O-CH2CH3 | 45.7 | 128 |
| Doxorubicin | N/A | 0.8 | N/A |
| Ciprofloxacin | N/A | N/A | 2 |
Note: The data presented in this table is illustrative and intended to demonstrate how SAR can be analyzed. Actual results will vary based on the specific derivatives synthesized and tested.
-
The parent carboxylic acid (BF-COOH ) shows minimal activity.
-
Conversion to amides and esters generally enhances biological activity.
-
Amide derivatives appear to be more potent than ester derivatives in both assays.
-
The nature of the substituent on the amide nitrogen significantly influences activity. For instance, the introduction of an electron-withdrawing group like chlorine on the phenyl ring (BF-Amide-3 ) leads to a notable increase in anticancer and antimicrobial potency.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Visual representation of SAR based on derivatization.
Conclusion
This application note provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives of 3,6-dimethyl-1-benzofuran-2-carboxylic acid. The detailed protocols for the synthesis of the core scaffold, its derivatization into amides and esters, and subsequent screening in anticancer and antimicrobial assays offer a robust starting point for researchers in drug discovery. The illustrative data underscores the importance of systematic derivatization in exploring the structure-activity relationships of the benzofuran scaffold. By employing these methodologies, scientists can efficiently generate and evaluate new chemical entities with the potential to become next-generation therapeutic agents.
References
-
MDPI. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
PubMed. (2014). Bioassays for anticancer activities. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]
-
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
PMC. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Retrieved from [Link]
-
MDPI. (2022). Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]
-
ResearchGate. (2014). Bioassays for Anticancer Activities. Retrieved from [Link]
-
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]
-
PubMed. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in the Inhibition of Ischemic Cell Death
I. Introduction: The Challenge of Ischemic Cell Death and a Novel Therapeutic Avenue
Ischemic events, such as stroke and myocardial infarction, trigger a catastrophic cascade of cellular events leading to widespread cell death and tissue damage. The primary insult, a severe reduction in blood flow, deprives cells of essential oxygen and glucose, disrupting cellular homeostasis and initiating multiple cell death pathways, including apoptosis, necroptosis, and ferroptosis[1]. While reperfusion strategies are critical, they can paradoxically exacerbate injury through the generation of reactive oxygen species (ROS)[1]. Consequently, there is a pressing need for therapeutic agents that can directly protect cells from the molecular onslaught of ischemia.
Benzofuran derivatives have emerged as a promising class of compounds with diverse biological activities[2][3]. Notably, a series of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and identified as potent inhibitors of ischemic cell death[4]. These findings provide a strong rationale for investigating related analogs. This guide focuses on 3,6-Dimethyl-1-benzofuran-2-carboxylic acid , a member of this promising chemical family, and provides a comprehensive framework for its evaluation as a potential therapeutic agent against ischemic cell death. While direct studies on this specific molecule in ischemia are nascent, this document synthesizes data from related benzofuran compounds to propose a robust investigational strategy.
Pharmacological Profile of the Target Compound:
| Property | Value | Source |
| Compound Name | 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | - |
| CAS Number | 16820-37-4 | [5][6] |
| Molecular Formula | C₁₁H₁₀O₃ | [5][6] |
| Molecular Weight | 190.2 g/mol | [5][6] |
| Known Activities | Antimicrobial, Anticancer, Pim-1 Kinase Inhibition | [7][8] |
| Proposed Activity | Inhibition of Ischemic Cell Death | Inferred from[4] |
II. Postulated Mechanism of Action in Ischemic Protection
Based on studies of analogous benzofuran derivatives and other neuroprotective agents, the protective effects of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in ischemia are likely multifactorial. The proposed central mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses[9][10].
Ischemic stress leads to a surge in ROS, overwhelming endogenous antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA. Nrf2 activation upregulates a suite of antioxidant and cytoprotective genes, thereby mitigating this damage. Dimethyl fumarate, an FDA-approved drug with neuroprotective properties, is a known activator of the Nrf2 pathway and has shown efficacy in models of cerebral ischemia[9][10][11]. We hypothesize that 3,6-Dimethyl-1-benzofuran-2-carboxylic acid may act similarly, promoting cell survival by bolstering intrinsic antioxidant capabilities.
Caption: In vitro OGD experimental workflow.
B. Detailed Protocol
1. Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Standard cell culture medium (e.g., DMEM/F12 with supplements).
-
OGD Medium: Glucose-free DMEM, equilibrated with 95% N₂ / 5% CO₂.
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid (stock solution in DMSO).
-
Hypoxic chamber or incubator capable of maintaining 95% N₂ / 5% CO₂.
-
Reagents for endpoint assays (MTT, LDH cytotoxicity kit, Caspase-Glo® 3/7 Assay, DCFH-DA).
2. Step-by-Step Procedure:
-
Cell Plating: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 24-well for protein analysis) and allow them to adhere and grow to 70-80% confluency.
-
Compound Preparation & Pre-treatment:
-
Prepare serial dilutions of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in a standard culture medium. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound dose).
-
Replace the medium in the wells with the compound-containing medium and incubate for a pre-determined time (e.g., 2-4 hours).
-
-
Induction of OGD:
-
Remove the pre-treatment medium and wash cells once with pre-warmed, deoxygenated PBS.
-
Add the deoxygenated OGD medium to the cells.
-
Immediately place the plates into a hypoxic chamber and incubate for a duration known to induce significant but not complete cell death (e.g., 4-6 hours for SH-SY5Y cells).[12][13]
-
-
Reoxygenation:
-
Remove plates from the hypoxic chamber.
-
Quickly replace the OGD medium with a fresh, normoxic culture medium (containing glucose). This medium can be supplemented with the test compound or vehicle to assess post-ischemia treatment effects.
-
Return plates to a standard incubator (95% air / 5% CO₂) for a recovery period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Perform MTT or LDH assays according to manufacturer instructions to quantify cell survival.
-
Apoptosis: Measure caspase-3/7 activity to quantify apoptotic cell death.[14][15]
-
Oxidative Stress: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
Mechanism Validation: Harvest cell lysates for Western blot analysis to probe for the upregulation of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[16]
-
Expected Outcomes: A successful experiment will show a dose-dependent increase in cell viability and a decrease in apoptosis and ROS levels in cells treated with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid compared to the vehicle-treated OGD group. A corresponding increase in nuclear Nrf2 and total HO-1 protein levels would support the proposed mechanism of action.
IV. In Vivo Evaluation: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model in rodents is the most frequently used preclinical model of focal cerebral ischemia, closely mimicking human stroke.[17][18] This protocol describes how to evaluate the neuroprotective efficacy of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in vivo.
A. Experimental Workflow
Caption: In vivo MCAO experimental workflow.
B. Detailed Protocol
1. Materials and Reagents:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid formulated for in vivo administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Surgical instruments for MCAO.
-
Anesthesia (e.g., isoflurane).
-
Laser Doppler flowmetry equipment to monitor cerebral blood flow.
-
2,3,5-Triphenyltetrazolium chloride (TTC) for infarct staining.
2. Step-by-Step Procedure:
-
Animal Preparation & Drug Administration:
-
Acclimatize animals for at least one week before the experiment.
-
Administer 3,6-Dimethyl-1-benzofuran-2-carboxylic acid or vehicle via the desired route (e.g., intraperitoneal or intravenous injection) at a pre-determined time before or after MCAO. A dose-response study should be performed.
-
-
MCAO Surgery:
-
Anesthetize the animal and maintain body temperature at 37°C.
-
Perform the intraluminal filament MCAO procedure to occlude the middle cerebral artery. The procedure involves inserting a filament via the external carotid artery to block the origin of the MCA.[18][19]
-
Use Laser Doppler flowmetry to confirm a successful occlusion (typically >80% reduction in cerebral blood flow).[19]
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific period (e.g., 60-90 minutes).
-
Induce reperfusion by carefully withdrawing the filament.[18]
-
-
Post-operative Care & Behavioral Assessment:
-
Monitor the animal's recovery from anesthesia. Provide supportive care as needed.
-
At 24, 48, and 72 hours post-MCAO, perform neurological deficit scoring to assess functional outcomes.
-
-
Infarct Volume Analysis:
-
At the final time point (e.g., 72 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Expected Outcomes: Treatment with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is expected to result in a significant reduction in infarct volume and improved neurological scores compared to the vehicle-treated control group. These results would provide strong evidence of its neuroprotective effects in a clinically relevant model of ischemic stroke.
V. Concluding Remarks
The protocols and conceptual framework provided herein offer a comprehensive strategy for the preclinical evaluation of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid as a novel inhibitor of ischemic cell death. By systematically assessing its efficacy in both in vitro and in vivo models and elucidating its underlying molecular mechanisms, researchers can rigorously determine its therapeutic potential. The strong precedent set by related benzofuran compounds suggests that this line of inquiry is a scientifically sound and promising endeavor in the quest for new treatments for ischemic pathologies.
VI. References
-
Liu, F., & McCullough, L. D. (2011). Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. Journal of biomedicine & biotechnology, 2011, 464701. [Link]
-
Engel, O., Kolodziej, S., Dirnagl, U., & Prinz, V. (2011). Modeling stroke in mice - middle cerebral artery occlusion with the filament model. Journal of visualized experiments : JoVE, (47), 2423. [Link]
-
Asl, M. K., et al. (2020). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Current protocols in pharmacology, 89(1), e73. [Link]
-
Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445–3454. [Link]
-
Longa, E. Z., Weinstein, P. R., Carlson, S., & Cummins, R. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke, 20(1), 84–91. [Link]
-
Lipton, P. (1999). Ischemic cell death in brain neurons. Physiological reviews, 79(4), 1431–1568. [Link]
-
Chi, G., et al. (2018). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 10(12), 4135–4146. [Link]
-
Papadakis, M., et al. (2013). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. ResearchGate. [Link]
-
The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons. (2021). MDPI. [Link]
-
Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Creative Bioarray. [Link]
-
Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes. (2024). International Journal of Molecular Sciences. [Link]
-
Apoptotic cell death photometric enzyme immunoassay in control... (2019). ResearchGate. [Link]
-
Therapeutic potentials of cell death inhibitors in rats with cardiac ischaemia/reperfusion injury. (2022). Journal of Cellular and Molecular Medicine. [Link]
-
Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). Bioorganic & medicinal chemistry letters. [Link]
-
Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. (2021). Frontiers in Cell and Developmental Biology. [Link]
-
Experimental protocol for studying delayed effects of in vitro ischemia on neurotransmitter release from brain slices. (1998). Brain research. Brain research protocols. [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & therapeutics. [Link]
-
Potential Targets of Natural Products for Improving Cardiac Ischemic Injury: The Role of Nrf2 Signaling Transduction. (2022). MDPI. [Link]
-
Therapeutic Effects of Dimethyl Fumarate on the Rat Model of Brain Ischemia. (2019). Brazilian Archives of Biology and Technology. [Link]
-
Signaling pathways leading to ischemic mitochondrial neuroprotection. (2014). Journal of bioenergetics and biomembranes. [Link]
-
In vitro modeling of myocardial ischemia/reperfusion injury with murine or human 3D cardiac spheroids. (2022). STAR protocols. [Link]
-
Molecular mechanisms of programmed cell death and potential targeted pharmacotherapy in ischemic stroke (Review). (2022). International journal of molecular medicine. [Link]
-
Mechanisms of immune response and cell death in ischemic stroke and their regulation by natural compounds. (2023). Frontiers in Immunology. [Link]
-
Does anyone have a good protocol for an in vitro myocardial ischemia/reperfusion model?. (2019). ResearchGate. [Link]
-
Mechanisms of neuronal cell death in ischemic stroke and their therapeutic implications. (2022). Medicinal research reviews. [Link]
-
Pharmacological Protection against Ischemia-Reperfusion Injury by Regulating the Nrf2-Keap1-ARE Signaling Pathway. (2021). Antioxidants (Basel, Switzerland). [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES. [Link]
-
Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. (2021). ResearchGate. [Link]
-
Fumaric acid esters promote neuronal survival upon ischemic stress through activation of the Nrf2 but not HIF-1 signaling pathway. (2017). PloS one. [Link]
-
Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury. (2021). Transplantation proceedings. [Link]
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). Bioorganic & medicinal chemistry letters. [Link]
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid. (n.d.). LabSolutions. [Link]
Sources
- 1. Mechanisms of neuronal cell death in ischemic stroke and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. labsolu.ca [labsolu.ca]
- 7. benchchem.com [benchchem.com]
- 8. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Fumaric acid esters promote neuronal survival upon ischemic stress through activation of the Nrf2 but not HIF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Targets of Natural Products for Improving Cardiac Ischemic Injury: The Role of Nrf2 Signaling Transduction | MDPI [mdpi.com]
- 17. Middle cerebral artery occlusion model in rodents: methods and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 16820-37-4). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Introduction: Understanding the Purification Challenge
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative with a molecular weight of 190.19 g/mol .[1][2] Its structure, featuring a carboxylic acid group and two methyl substituents, makes it a key building block in the synthesis of biologically active compounds.[1][3] However, its synthesis, whether through methods like the Perkin rearrangement or Friedel-Crafts acylation, can introduce a variety of impurities that are often structurally similar to the target compound, posing significant purification challenges.[1][3][4] These impurities may include unreacted starting materials, isomeric byproducts, or intermediates from incomplete cyclization.
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, providing both the "how" and the "why" behind each recommended step.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 3,6-Dimethyl-1-benzofuran-2-carboxylic acid?
Pure 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is typically a light brown to brown solid.[2] Its melting point is reported to be around 220 °C, with decomposition.[2] Significant deviation from this color or melting behavior is a primary indicator of impurities.
Q2: What are the most common impurities I should expect?
The nature of impurities is highly dependent on the synthetic route employed. Below is a summary of potential contaminants.
| Impurity Type | Likely Synthetic Origin | Rationale |
| Unreacted Starting Materials | Friedel-Crafts, Perkin Rearrangement | Incomplete reaction conversion. Examples include substituted phenols or halocoumarins. |
| Acyclic Intermediate | Perkin Rearrangement | Incomplete intramolecular cyclization following the base-catalyzed ring opening of the coumarin precursor.[3][4] |
| Uncyclized Ketone | Friedel-Crafts Acylation | The intermediate ketone formed may not fully cyclize to the benzofuran skeleton.[1] |
| Positional Isomers | Friedel-Crafts Acylation | Depending on the directing groups of the phenol starting material, acylation could occur at different positions. |
| Over-oxidation Products | Oxidation Steps | If a methyl group is oxidized to the carboxylic acid, harsh conditions (e.g., KMnO₄) can lead to ring-opened or other undesired products.[1] |
Q3: What is the most critical first step in purifying the crude product?
For any carboxylic acid, an acid-base extraction is the most effective initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic organic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like NaOH or NaHCO₃) to form the water-soluble sodium carboxylate salt, discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer with a strong acid (like HCl) to precipitate the purified carboxylic acid.[3]
Purification Workflow Decision Tree
The following diagram outlines a general workflow for purifying 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, from the crude reaction output to the final, high-purity product.
Caption: A decision tree for the purification of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Troubleshooting Guide
Q4: My crude product is a dark, sticky oil after the initial workup and won't solidify. What should I do?
An oily product often indicates the presence of significant impurities, residual solvent, or low-melting point byproducts that are preventing crystallization.
-
Causality: Neutral organic impurities (like unreacted starting materials or non-acidic byproducts) will not precipitate upon acidification and can "oil out" with your product. Residual high-boiling solvents (like DMF or DMSO) can also trap the product in a liquid state.
-
Solution Pathway:
-
Re-dissolve and Wash: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Thorough Washing: Wash the organic solution several times with brine (saturated NaCl solution) to remove residual water-soluble impurities and help break any emulsions.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes or petroleum ether) to the residual oil. Vigorously stir or sonicate the mixture. This can often induce precipitation of the solid product while the impurities remain dissolved.
-
Vacuum Drying: Place the residue under a high vacuum for several hours to remove any remaining volatile solvents.
-
Q5: I performed a recrystallization, but my product purity is still low and the yield is poor. How can I improve this?
This is a classic purification problem that points to an inappropriate choice of solvent system.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). If the solvent is too good, you will get poor recovery. If it is too poor, the compound won't dissolve enough to be purified.
-
Solution Pathway:
-
Systematic Solvent Screening: Test the solubility of your impure solid in a range of solvents at room temperature and at their boiling points. Good candidates for benzofuran carboxylic acids include ethanol, methanol, ethyl acetate, acetone, and mixtures like acetone-methanol or ethyl acetate-hexanes.[5][6]
-
Use a Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (one it's highly soluble in) at its boiling point. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.
-
Ensure Slow Cooling: Rapid cooling traps impurities in the crystal lattice. Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If crystals are slow to form, add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.
-
Q6: My TLC and HPLC show a persistent impurity with a polarity very similar to my product. How can I separate them?
Co-eluting impurities are the most difficult to remove by standard methods. This often requires the higher resolving power of column chromatography.
-
Causality: Structurally similar compounds, such as positional isomers, will have very similar affinities for both the stationary phase (silica) and the mobile phase, making separation difficult.
-
Solution Pathway:
-
Optimize TLC: Before running a column, optimize the mobile phase using TLC. The goal is to find a solvent system that provides the best possible separation (difference in Rf values) between your product and the impurity. Test various ratios of non-polar and polar solvents (e.g., hexanes/ethyl acetate or petroleum ether/ethyl acetate).[7][8][9] A small amount of acetic acid (0.5-1%) in the mobile phase can sometimes improve the resolution of carboxylic acids by preventing tailing on the silica gel.
-
Column Chromatography: Pack a silica gel column and run the separation using the optimized mobile phase. For closely eluting spots, a shallow solvent gradient (gradually increasing the polarity of the eluent) can be more effective than an isocratic (constant composition) elution.
-
Collect Small Fractions: Collect numerous small fractions and analyze each one by TLC to identify and combine the pure product fractions.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Purification Workflow
This protocol describes the fundamental workup to isolate and purify the carboxylic acid from neutral and basic impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,6-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID | 16820-37-4 [amp.chemicalbook.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
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- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
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- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 16820-37-4). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues during in vitro experiments. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to ensure reliable and reproducible results.
Section 1: Understanding the Core Challenge - The Chemistry of an Acidic Compound
The primary obstacle to working with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is its chemical nature. As a carboxylic acid, its aqueous solubility is fundamentally dictated by the pH of the solution.[1][2][3]
-
At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this uncharged, neutral state, the molecule is more lipophilic and exhibits poor solubility in aqueous media.[2]
-
At High pH (Basic/Alkaline Conditions): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus demonstrates greatly enhanced solubility in aqueous solutions.[1][2][4]
This pH-dependent behavior is the key to overcoming solubility issues. The transition point for this change is governed by the compound's pKa. While the exact pKa for the 3,6-dimethyl derivative is not readily published, the parent compound, Benzofuran-2-carboxylic acid, has a pKa of approximately 3.12.[5] This suggests that 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is also a weak acid, and its solubility will dramatically increase at pH values well above this mark.
Diagram: pH-Dependent Solubility Equilibrium
This diagram illustrates how pH shifts the equilibrium between the poorly soluble protonated form and the highly soluble deprotonated (salt) form of the compound.
Caption: pH effect on compound ionization and solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my aqueous assay buffer or cell culture medium. What's the first thing I should do?
Your first step should always be to prepare a concentrated stock solution in an appropriate organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[6][7] This high-concentration stock can then be serially diluted into your aqueous experimental medium. Never attempt to dissolve the raw powder directly into neutral pH buffers or media, as it will likely remain insoluble.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue known as "precipitation upon dilution."[6][8] It occurs because the compound, while soluble in 100% DMSO, crashes out of solution when the solvent changes to a primarily aqueous environment where its neutral-pH solubility is very low. The key is to ensure the final concentration in your assay does not exceed the compound's maximum aqueous solubility. If precipitation persists, you may need to lower the final assay concentration or use a pH-adjusted aqueous buffer system (see Section 3).
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
To maintain cell health and assay integrity, the final concentration of DMSO should be kept as low as possible.[6] A widely accepted upper limit for most cell lines is 0.5% v/v .[6][9] However, the ideal concentration is often ≤0.1%. Always include a "vehicle control" in your experiments—this is a sample containing the same final concentration of DMSO as your test samples, but without the compound.[6] This control allows you to distinguish the effects of the compound from any effects of the solvent itself.[10][11]
Q4: Can I just add a little bit of NaOH to my media to raise the pH and dissolve the compound?
This is not recommended for live-cell experiments. Cell culture media are precisely buffered (usually with a bicarbonate-CO₂ system) to maintain a physiological pH (typically 7.2-7.4). Adding a strong base like NaOH will disrupt this delicate balance and harm or kill your cells. For cell-free (e.g., enzymatic) assays, pH adjustment is a viable strategy, but a buffer system (like Tris or HEPES) should be used instead of direct addition of a strong base to maintain a stable, elevated pH.[12][13][14]
Section 3: Troubleshooting Workflows & In-Depth Protocols
This section provides a logical workflow and detailed protocols for systematically addressing solubility issues.
Workflow: A Step-by-Step Decision Guide
Caption: Decision workflow for solubilizing the compound.
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This is the foundational protocol for working with poorly soluble compounds.
Objective: To create a high-concentration, fully dissolved stock solution for subsequent dilutions.
Materials:
-
3,6-Dimethyl-1-benzofuran-2-carboxylic acid powder (MW: 190.19 g/mol )[15][16]
-
High-purity, sterile-filtered DMSO
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
-
Vortex mixer and water bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Example for 1 mL of a 20 mM stock:
-
Mass (g) = 20 mmol/L * 0.001 L * 190.19 g/mol = 0.0038 g = 3.8 mg
-
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into a sterile tube or vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: a. Tightly cap the vial and vortex gently for 1-2 minutes.[6] b. If the solid persists, place the vial in a water bath sonicator for 5-10 minutes.[6] c. As a final step, gentle warming in a 37°C water bath for 5-10 minutes can be used, but be cautious as heat can degrade some compounds.[6]
-
Confirm Solubilization: Visually inspect the solution against a bright light to ensure no solid particles or haze remains. The solution should be perfectly clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6] Store at -20°C or -80°C for long-term stability.[9]
Protocol 2: Preparation of Aqueous Working Solutions via pH Adjustment (for Cell-Free Assays)
This protocol is ideal for biochemical or enzymatic assays where physiological pH is not a strict requirement.
Objective: To prepare a fully solubilized aqueous working solution by deprotonating the carboxylic acid in a basic buffer.
Materials:
-
Concentrated DMSO stock solution (from Protocol 1)
-
Aqueous buffer, pH 8.0-9.0 (e.g., 50 mM Tris-HCl)
-
Calibrated pipettes
-
Sterile tubes
Procedure:
-
Select Buffer: Choose a buffer system that is compatible with your assay and has a buffering range that includes your target pH.[12][17] Tris-HCl is a common choice for pH ranges between 7.5 and 9.0.
-
Prepare Buffer: Prepare the buffer at the desired concentration and adjust its pH to the target value (e.g., pH 8.5).
-
Dilute Stock: Perform a serial dilution. Add a small volume of your DMSO stock solution dropwise into the basic buffer while gently vortexing.[18] This gradual addition helps prevent localized concentration spikes that can cause precipitation.
-
Final Concentration: Ensure the final DMSO concentration remains below acceptable limits for your specific assay.
-
Verify Stability: Allow the final solution to sit at room temperature for 15-30 minutes and visually inspect for any signs of precipitation before use.
Section 4: Data & Compatibility Summary
Table 1: Solubility & Vehicle Compatibility
| Solvent / Vehicle System | Recommended Use | Max Final Conc. (Typical) | Key Considerations |
| 100% DMSO | Primary stock solution preparation | N/A (for stock) | Powerful solvent, but cytotoxic at high concentrations in assays.[6] |
| Culture Medium (e.g., DMEM, RPMI) | Cell-based assays | Compound-dependent (empirically determine) | Compound will be at neutral pH (~7.4); high risk of precipitation.[8] |
| Phosphate-Buffered Saline (PBS) | Dilutions for some assays | Compound-dependent | Unbuffered; pH can fluctuate. Not ideal for maintaining solubility of pH-sensitive compounds.[19] |
| Basic Buffers (e.g., Tris, pH 8.5) | Cell-free enzymatic/biochemical assays | Assay-dependent | Excellent for solubilizing the compound by forming the carboxylate salt.[12][13] Incompatible with live cells. |
| Co-solvents (e.g., PEG400, Tween 80) | Advanced formulation for problematic compounds | Assay-dependent | Can enhance kinetic solubility but may interfere with some biological assays.[9][20] Requires careful validation. |
Section 5: References
-
BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from BenchChem website.
-
Pearson Education. (n.d.). Dependence of Solubility on pH. Retrieved from Pearson website.
-
Fiveable. (n.d.). pH and Solubility. AP Chem Study Guide. Retrieved from Fiveable website.
-
Barbero, A. M., & Frasch, H. F. (2009). Occupational exposure assessment with solid substances: choosing a vehicle for in vitro percutaneous absorption experiments. Toxicology in Vitro, 23(4), 595-600.
-
Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from apluschemistry.com.
-
Ozturk, A. A., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 161, 18-26.
-
Hadgraft, J., & Guy, R. H. (Eds.). (1991). Assessment of Vehicle Factors Influencing Percutaneous Absorption. Taylor & Francis.
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from LifeTein website.
-
Bronaugh, R. L., & Maibach, H. I. (1985). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Journal of Pharmaceutical Sciences, 74(1), 64-67.
-
MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from MCE website.
-
LabSolutions. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Retrieved from LabSolutions website.
-
BenchChem. (n.d.). 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | 16820-37-4. Retrieved from BenchChem website.
-
DiNunzio, J. C., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 113(10), 3051-3060.
-
Biology Stack Exchange User Discussion. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange.
-
Karadzovska, D., & Riviere, J. E. (2013). Assessing vehicle effects on skin absorption using artificial membrane assays. European Journal of Pharmaceutical Sciences, 50(5), 569-76.
-
Solubility of Things. (n.d.). Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. Retrieved from Solubility of Things website.
-
ResearchGate User Discussion. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
-
HDH Chemicals. (n.d.). 3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. Retrieved from HDH Chemicals website.
-
University of Wisconsin Chemistry Department. (n.d.). Buffer Solutions. Retrieved from UW Chemistry website.
-
Clark, J. (n.d.). Buffer Solutions. Chemguide.
-
ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid CAS#: 496-41-3. Retrieved from ChemicalBook website.
-
Reddit User Discussion. (2015). ELI5: What are buffer solutions (chemistry) and how do they work? Reddit.
-
ResearchGate User Discussion. (2022). How do you dissolve chemicals in the culture medium? ResearchGate.
-
Chemistry LibreTexts. (2023). Introduction to Buffers. Retrieved from Chemistry LibreTexts website.
-
ResearchGate User Discussion. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate.
-
Santa Cruz Biotechnology. (n.d.). 3,6-Dimethyl-benzofuran-2-carboxylic acid | CAS 16820-37-4. Retrieved from SCBT website.
-
Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581.
-
PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from PubChem website.
-
Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from Cheméo website.
-
Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | 16817-32-6. Retrieved from Sigma-Aldrich website.
-
Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Korean Chemical Society, 59(4), 277-285.
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from ACS Publications website.
-
Pérez-Vásquez, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 963.
-
Bouget, K., et al. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, e202500056.
-
Reddit User Discussion. (2023). carboxylic acid solubility + TLC. Reddit.
-
Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from Google Patents website.
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Technical Support Center: Navigating the Synthesis of Substituted Benzofurans
Welcome to the technical support center dedicated to the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. Benzofurans are a critical scaffold in medicinal chemistry, and their successful synthesis is often pivotal in the drug discovery pipeline.[1][2] This resource aims to equip you with the expertise to navigate the intricacies of their synthesis and overcome common hurdles related to side reactions.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
This section addresses specific issues you may encounter during the synthesis of substituted benzofurans, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: My palladium-catalyzed benzofuran synthesis is resulting in low or no desired product. What are the likely causes and how can I troubleshoot this?
Low yields in palladium-catalyzed benzofuran synthesis, such as those employing Sonogashira or Heck couplings followed by cyclization, are a common frustration.[3][4][5] The root causes can often be traced to catalyst activity, reaction conditions, or the quality of your reagents.[3]
Potential Cause 1: Inactive or Poisoned Catalyst
The palladium catalyst is the heart of the reaction, and its deactivation can halt the synthesis.
-
Explanation: The catalyst's activity can be diminished by age, improper storage, or exposure to oxygen.[3] "Tarring" or decomposition of starting materials at elevated temperatures can also lead to catalyst poisoning.[6]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[3]
-
Consider using a more robust palladium source, such as Pd(PPh₃)₄, which can sometimes be more efficient.[6]
-
Degas all solvents thoroughly to remove oxygen, which can poison the palladium catalyst.[3]
-
Potential Cause 2: Suboptimal Reaction Conditions
The interplay of temperature, base, and solvent is critical for a successful reaction.
-
Explanation: An inappropriate choice of base can be detrimental. For instance, sodium bicarbonate (NaHCO₃) can decompose at high temperatures (e.g., 110°C) to produce water, which can interfere with the catalytic cycle and deactivate the palladium catalyst.[6][7]
-
Solution:
-
Base Selection: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[6] Organic bases such as triethylamine (NEt₃) can also be suitable.[6]
-
Temperature Screening: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial. However, be cautious, as excessively high temperatures can lead to catalyst decomposition.[3]
-
Solvent Screening: The choice of solvent can significantly impact the reaction. Screen a variety of anhydrous, degassed solvents to find the optimal one for your specific substrates.
-
Troubleshooting Workflow for Low Yields in Palladium-Catalyzed Benzofuran Synthesis
Caption: Regioselectivity in acid-catalyzed benzofuran synthesis is determined by the site of electrophilic attack.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted benzofurans?
A1: There are numerous methods for synthesizing substituted benzofurans. Some of the most prevalent include:
-
Palladium-catalyzed reactions: These are highly versatile and include Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, and Heck-type reactions. [4][5]* Copper-catalyzed reactions: These offer a more cost-effective alternative to palladium and often involve the coupling of o-halophenols with various partners. [4][5]* Acid-catalyzed intramolecular cyclization: This method typically involves the cyclization of α-aryloxyketones or related substrates. [8]* Perkin rearrangement: This classic reaction involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. [9][10] Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the synthesis of benzofurans?
A2: The electronic nature of the substituents can have a significant impact on the reaction outcome.
-
In palladium-catalyzed reactions, electron-donating groups on the phenol can often increase the rate of oxidative addition, while electron-withdrawing groups may slow it down.
-
In acid-catalyzed cyclizations, electron-donating groups on the aromatic ring will activate it towards electrophilic attack, generally leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups can deactivate the ring, making the cyclization more difficult. [3] Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?
A3: Below is a general protocol for the synthesis of a 2-substituted benzofuran via a palladium/copper-catalyzed Sonogashira coupling and subsequent cyclization of an o-iodophenol with a terminal alkyne. This is a widely used and robust method. [3][5] Experimental Protocol: Sonogashira Coupling and Cyclization
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq), a palladium catalyst such as (PPh₃)₂PdCl₂ (2-5 mol%), and a copper co-catalyst like CuI (4-10 mol%).
-
Addition of Reagents: Add an anhydrous, degassed solvent (e.g., triethylamine or DMF). To this mixture, add the base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran. [3]
References
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods.
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
- JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
- MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- BenchChem. (n.d.). High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols.
- ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives.
- J-STAGE. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ResearchGate. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- RSC Publishing. (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- ResearchGate. (2025). Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
- BenchChem. (n.d.). preventing byproduct formation in benzofuran synthesis.
- ACS Publications. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
- Wikipedia. (n.d.). Perkin rearrangement.
- WuXi RCS. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
- Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
- YouTube. (2020). Benzo[b]furan: Introduction / Preparation.
- Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
- RSC Publishing. (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
- PubMed Central. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- Chemistry Stack Exchange. (2022). Mechanism for synthesis of benzofuran.
- ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic.
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Technical Support Center: Optimizing the Perkin Rearrangement for Benzofuran Synthesis
Welcome to the technical support center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classic yet powerful Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and purity.
Introduction to the Perkin Rearrangement
First reported by William Henry Perkin in 1870, the Perkin rearrangement is a robust method for contracting the ring of a 3-halocoumarin to form a benzofuran-2-carboxylic acid using a base.[1][2] This reaction is a cornerstone in heterocyclic chemistry, providing access to a scaffold prevalent in many biologically active molecules.[3]
The reaction is not to be confused with the Perkin reaction, which is an aldol condensation to form α,β-unsaturated aromatic acids.[4] The Perkin rearrangement specifically refers to the coumarin-benzofuran ring contraction.[1]
Reaction Mechanism: A Two-Stage Process
Understanding the mechanism is critical for effective troubleshooting. The Perkin rearrangement is not a single concerted step but proceeds in two distinct stages, each with its own kinetic profile.[5][6]
-
Stage 1: Base-Catalyzed Ring Fission: The reaction initiates with a rapid, base-catalyzed nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3-halocoumarin. This leads to the opening of the pyrone ring, forming the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[3][5] This step is generally fast.
-
Stage 2: Intramolecular Cyclization: The second stage is a slower, rate-determining intramolecular SNAr-type reaction. The phenoxide anion generated in the first stage attacks the vinyl halide, displacing the halide and forming the five-membered furan ring.[5][7] Subsequent acidification during workup protonates the carboxylate to yield the final benzofuran-2-carboxylic acid product.[3]
Below is a diagram illustrating this mechanistic pathway.
Caption: The two-stage mechanism of the Perkin rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this reaction?
The essential starting material is a 3-halocoumarin, most commonly a 3-bromocoumarin. These precursors are readily synthesized via regioselective bromination of the corresponding coumarin derivative using reagents like N-bromosuccinimide (NBS).[3] The purity of this starting material is crucial for a high-yielding rearrangement.
Q2: Which base should I use and in what quantity?
Sodium hydroxide (NaOH) is the most commonly employed base, typically dissolved in an alcoholic solvent like ethanol or methanol.[3] A molar excess of the base is required to catalyze the initial ring opening and to neutralize the resulting carboxylic acid. Ensure the base is fully dissolved before adding it to the reaction mixture to avoid localized high concentrations that can promote side reactions.
Q3: Can this reaction be performed on any substituted coumarin?
The reaction is quite general for 3-halocoumarins.[5] Substituents on the benzene ring are well-tolerated. However, substituents at the 4-position of the coumarin ring can sterically hinder the cyclization step, potentially slowing down the reaction.[5]
Q4: What is the main advantage of using microwave irradiation?
The primary advantage is a dramatic reduction in reaction time. Traditional methods often require refluxing for 3 hours or more, whereas microwave-assisted protocols can drive the reaction to completion in as little as 5 minutes, often with quantitative yields.[3][8] This efficiency gain is significant for library synthesis and rapid analog generation.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Benzofuran Product.
A low yield is the most common issue and can stem from several sources.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The slower cyclization step may not have reached completion. Solution: If using conventional heating, extend the reflux time and monitor progress by TLC. For microwave synthesis, ensure the temperature reaches the target (e.g., 79°C) and hold for the specified time.[3] Increasing microwave power slightly (e.g., from 250W to 300W) can also help drive the reaction to completion.[3] |
| Insufficient Base | The base is catalytic for the first step and consumed in the second. Insufficient base will stall the reaction. Solution: Ensure you are using a sufficient molar excess of a strong base like NaOH. Verify the concentration of your base stock solution. |
| Poor Quality Starting Material | Impurities in the 3-halocoumarin can inhibit the reaction or lead to side products. Solution: Purify the starting 3-halocoumarin by recrystallization or column chromatography before use. Confirm its identity and purity by NMR and melting point analysis. |
| Low Reaction Temperature | The intramolecular cyclization step is often the rate-limiting step and requires sufficient thermal energy. Solution: Ensure the reaction mixture is maintained at a steady reflux. For microwave conditions, verify the temperature probe is accurate and the target temperature is being met. |
Problem 2: Formation of an Unexpected Byproduct.
You may isolate a compound that is not your target benzofuran.
| Potential Cause | Explanation & Recommended Action |
| Stalled at Intermediate Stage | The most likely byproduct is the un-rearranged, ring-opened (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[9] This occurs if the second cyclization step fails. Solution: This points to issues with the cyclization conditions. Try increasing the reaction temperature or time. Switching to a higher-boiling solvent (if compatible) or using microwave irradiation can provide the necessary energy to overcome the activation barrier for cyclization. |
| Decomposition | Very harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition of the starting material or product. Solution: Monitor the reaction closely by TLC. If you see multiple new spots or charring, reduce the reaction temperature or time. For microwave synthesis, a power setting that is too high can cause localized overheating and decomposition.[3] |
Problem 3: Difficulty with Product Purification.
The final product may be difficult to isolate from the reaction mixture.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Acidification | The product of the rearrangement is the sodium salt of the benzofuran-2-carboxylic acid, which is water-soluble. It will not precipitate until the solution is sufficiently acidified. Solution: After the reaction, concentrate the mixture, redissolve the residue in water, and carefully acidify with a strong acid like concentrated HCl to a pH of ~1.[9] The carboxylic acid product should then precipitate and can be collected by filtration. |
| Emulsion During Workup | The presence of basic residues and salts can lead to emulsions during extraction. Solution: Ensure complete neutralization and then acidification. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. |
Optimized Experimental Protocols
Protocol 1: Traditional Reflux Method
This protocol is based on the classical approach to the Perkin rearrangement.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromocoumarin (1.0 eq) in ethanol.
-
Base Addition: In a separate container, prepare a solution of sodium hydroxide (2.0-3.0 eq) in ethanol. Add the basic solution to the coumarin solution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Dissolve the resulting crude solid in a minimum volume of water. Acidify the solution to pH 1 with concentrated hydrochloric acid.
-
Purification: Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
Protocol 2: Microwave-Assisted Synthesis
This expedited protocol is adapted from the work of Marriott et al.[3]
-
Setup: In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 eq), ethanol (e.g., 5 mL), and sodium hydroxide (approx. 2.5 eq).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 300W for 5 minutes, with a target temperature of 79°C.[3] Ensure stirring is active throughout.
-
Workup & Isolation: Follow steps 4-6 from the traditional protocol. The yield is often quantitative or near-quantitative.[3]
Comparative Data for Optimization
| Method | Reagents | Temperature | Time | Typical Yield | Reference |
| Traditional | NaOH, Ethanol | Reflux (~78°C) | ~3 hours | Quantitative | [3][8] |
| Microwave | NaOH, Ethanol | 79°C (300W) | 5 minutes | >95% | [3][9] |
Troubleshooting Workflow Diagram
If you are encountering issues, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting the Perkin rearrangement.
References
-
Perkin rearrangement. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Also available from: PubMed Central, [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606.
- Donnelly, D. J. (2009). Synthesis of Benzofuran Derivatives via Different Methods.
- BenchChem Technical Support. (2025). Preventing Byproduct Formation in Benzofuran Synthesis. BenchChem.
- Afridi, S., et al. (2024).
-
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]
-
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
- BenchChem Technical Support. (2025).
-
Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. Accessed January 12, 2026. [Link]
- Marriott, K. S. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS.
- Perkin Rearrangement. Organic Reactions. Accessed January 12, 2026.
-
Benzofuran synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Marriott, K. S. C., et al. (2014). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central. [Link]
- Miki, Y., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry, 14, 256-262.
-
Perkin Reaction Mechanism. BYJU'S. Accessed January 12, 2026. [Link]
Sources
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- 4. byjus.com [byjus.com]
- 5. Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Benzofuran C-H Arylation Reactions
Welcome to the technical support center for benzofuran C-H arylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Drawing from established literature and field experience, this resource provides in-depth, scientifically-grounded answers to common challenges encountered during these reactions. Our aim is to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reactions for higher yields, better selectivity, and improved reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: No Reaction or Low Conversion
Question 1: I've assembled my benzofuran C-H arylation reaction, but I'm seeing no product formation or very low conversion of my starting materials. What are the most likely causes?
Answer: This is a common and frustrating issue that can often be traced back to a few critical factors. Let's break down the potential culprits, starting with the most fundamental.
-
Atmosphere and Reagent Purity: Palladium-catalyzed cross-coupling reactions, including C-H arylations, are notoriously sensitive to oxygen. The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, effectively halting the catalytic cycle. Similarly, trace amounts of water can interfere with the reaction, particularly with certain bases and additives.[1][2]
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Use anhydrous solvents. It is best practice to use solvents from a freshly opened bottle or from a solvent purification system.
-
Thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.[2]
-
Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
-
Catalyst and Ligand Inactivity: The choice and handling of the palladium source and any associated ligands are paramount.
-
Troubleshooting Steps:
-
Palladium Source: Use a reliable palladium pre-catalyst or source. Palladium(II) acetate is commonly used, but its quality can vary. Ensure it has been stored properly. Some reactions may benefit from a pre-catalyst that more readily generates the active Pd(0) species.[2]
-
Ligand Integrity: If your reaction requires a phosphine ligand, be aware that these can be air-sensitive and may oxidize over time. Use fresh or properly stored ligands. In some cases, inadvertent oxidation of diphosphine ligands to their mono-oxides can surprisingly lead to more active catalysts for certain Heck-type reactions.[3]
-
Catalyst Loading: While the goal is often to use low catalyst loadings for efficiency and sustainability, a reaction that fails to initiate may benefit from a modest increase in the catalyst concentration (e.g., from 1 mol% to 2-5 mol%).[4][5]
-
-
-
Ineffective Base or Solvent System: The base is not just a stoichiometric reagent; it is often involved in the C-H activation step. The solvent plays a crucial role in solubility and can influence the reaction mechanism.
-
Troubleshooting Steps:
-
Base Strength and Solubility: The base is critical for the C-H activation/deprotonation step. Common bases include potassium acetate (KOAc) and pivalates like potassium pivalate (KOPiv).[6] Ensure the base is finely powdered and anhydrous. The solubility of the base in the chosen solvent can significantly impact the reaction rate.[2]
-
Solvent Choice: Polar aprotic solvents like DMAc, DMF, dioxane, or toluene are frequently used.[2][7] The solvent must be able to dissolve the reactants to a reasonable extent. If you observe poor solubility, consider switching to a different solvent system.
-
-
Below is a workflow to guide you through troubleshooting a stalled reaction.
Caption: Troubleshooting workflow for a failed C-H arylation.
Section 2: Poor Regioselectivity
Question 2: My reaction is working, but I'm getting a mixture of C2 and C3-arylated benzofuran. How can I improve the regioselectivity for the C2 isomer?
Answer: Achieving high regioselectivity is a well-known challenge in the direct arylation of benzofurans, as the electronic properties of the C2 and C3 positions can lead to similar reactivity.[8] However, several strategies have been developed to strongly favor C2 arylation.
-
Understanding the Selectivity: The α-C-H bond (C2) is generally more acidic and sterically accessible, making it the kinetically favored site for arylation in many cases.[9][10] However, the reaction conditions can significantly influence the outcome.
-
Fine-Tuning the Reaction Conditions:
-
Choice of Arylating Agent: The nature of your aryl source can be a deciding factor. While aryl halides are common, some studies have shown that using benzenesulfonyl chlorides or triarylantimony difluorides as coupling partners can lead to excellent C2 selectivity.[8][11][12]
-
Catalyst and Ligand System: The steric and electronic properties of the ligand on the palladium center can influence which C-H bond is activated. While some protocols are ligand-free,[8] others may benefit from a specific ligand to direct the catalyst to the C2 position.
-
Additives: Certain additives can promote specific mechanistic pathways. For instance, the use of silver salts (like Ag₂O) has been shown to enable near room-temperature C2-arylation in related heterocycles by promoting a Ag(I)-mediated C-H activation.[7][13]
-
-
The Role of the Mechanistic Pathway: The dominant mechanistic pathway (e.g., Concerted Metalation-Deprotonation vs. Heck-type) influences regioselectivity. Conditions that favor a CMD-type mechanism often lead to preferential C2 functionalization due to the higher acidity of the C2-proton.
Below is a table summarizing conditions that have been reported to favor C2 arylation.
| Catalyst System | Arylating Agent | Base | Solvent | Additive | Temp (°C) | C2:C3 Selectivity | Reference |
| Pd(OAc)₂ | Aryl Iodide | Ag₂O / NaOAc | HFIP | 2-Nitrobenzoic acid | 25 | Complete C2 | [7] |
| Pd(OAc)₂ | Triarylantimony Difluoride | - | 1,2-DCE | CuCl₂ | 80 | C2 only detected | [11][12][14] |
| PdCl₂(MeCN)₂ | N'-Acyl Arylhydrazine | - | Dioxane | TEMPO | 120 | High C2 | [8] |
| Pd(OAc)₂ | Aryl Bromide | KOPiv | DMAc | - | 140 | >95:5 | [6] |
Question 3: I have a substituent at the C2 position and want to achieve C3-arylation. What modifications should I consider?
Answer: When the C2 position is blocked, C-H activation at the C3 position becomes a viable alternative.[15] The success of this approach depends heavily on the nature of the C2-substituent and the reaction conditions.
-
Influence of the C2-Substituent:
-
Compatible Groups: Studies on related heterocycles like benzothiophenes have shown that groups like hydroxymethyl, formyl, and acetyl at the C2 position are compatible with C3-arylation.[15]
-
Problematic Groups: An ester substituent at the C2 position has been reported to give low yields in C3-arylation reactions.[15] This may be due to chelation with the palladium catalyst, which could alter its reactivity or stability.
-
-
Optimization Strategy:
-
Screening Bases and Solvents: As with any C-H activation, a thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMAc, dioxane, toluene) is recommended.
-
Ligand Choice: The use of sterically demanding ligands may be necessary to facilitate the approach of the bulky palladium complex to the more hindered C3 position.
-
Section 3: Formation of Side Products
Question 4: My reaction is producing a significant amount of homocoupled aryl starting material (biphenyl derivative) as a byproduct. How can I minimize this?
Answer: The formation of homocoupled byproducts is a common issue in many cross-coupling reactions. It typically arises from a side reaction where two molecules of the arylating agent couple with each other.
-
Potential Causes and Solutions:
-
Reaction Stoichiometry: Ensure the benzofuran is not the limiting reagent. Using a slight excess of the benzofuran relative to the arylating agent can disfavor the aryl-aryl homocoupling pathway.
-
Slow C-H Activation: If the C-H activation step is slow compared to the oxidative addition and subsequent side reactions of the Ar-Pd(II)-X species, homocoupling can be more prevalent.
-
Choice of Arylating Agent: Some arylating agents are more prone to homocoupling. For example, when using triarylantimony difluorides, it was noted that biphenyl was not produced as a byproduct, which is an advantage of this particular reagent.[11]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. A temperature screening study is advisable.
-
Question 5: I am observing the formation of bis-arylated benzofuran. How can I promote mono-arylation?
Answer: The formation of C2,C3-diarylated products occurs when the initially formed mono-arylated product is reactive enough to undergo a second arylation.[6]
-
Troubleshooting Strategies:
-
Adjust Stoichiometry: The most straightforward approach is to use the benzofuran in excess relative to the arylating agent. This statistically favors the reaction of the starting material over the mono-arylated product.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS. Over-running the reaction can lead to the accumulation of the bis-arylated product. Aim to stop the reaction once the starting material is consumed but before the bis-arylated product becomes significant.
-
Lower Temperature: As with homocoupling, lowering the reaction temperature can increase the selectivity for the initial, often faster, mono-arylation step.
-
Understanding the Engine: The Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. While several mechanistic pathways have been proposed for benzofuran C-H arylation, a commonly accepted cycle for palladium-catalyzed direct arylation involves the following key steps.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation: This is often the rate-determining and selectivity-determining step. The benzofuran coordinates to the palladium center, and a C-H bond (typically at the C2 position) is cleaved. This step is usually facilitated by a base and is often described as a Concerted Metalation-Deprotonation (CMD) process.[9]
-
Reductive Elimination: The two organic fragments (the aryl group and the benzofuranyl group) on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the 2-arylbenzofuran product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[16]
Understanding this cycle allows you to pinpoint where things might be going wrong. For example, a failure to initiate suggests a problem with generating or maintaining the Pd(0) catalyst or a very slow oxidative addition. Poor selectivity points to issues in the C-H activation step, while byproduct formation can be related to unwanted reactions of the Pd(II) intermediates.
References
- Hydride Relay Exchange Mechanism for the Heterocyclic C-H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes. (2022). PubMed.
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (2025). Benchchem.
- Direct arylation of benzofuran and other benzo-fused heterocycles.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar.
- Electrochemical Palladium‐Catalyzed C H Functionaliz
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
- C3‐arylation of benzofurans using aryl boronic acids.
- Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines.
- Palladium-Catalyzed C−H Activation/C–C Cross-Coupling Reactions via Electrochemistry.
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (2023).
- Combined Oxypalladation/C–H Functionalization: Palladium(II)-catalyzed Intramolecular Oxidative Oxyarylation of Hydroxyalkenes. (2012). PMC - NIH.
- Ag(I)-C–H Activation Enables Near-Room Temperature Direct α-Arylation of Benzo[b]thiophenes.
- Optimization of the Reaction Conditions for C−H Activation a.
- Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Deriv
- Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. NIH.
- Hydride Relay Exchange Mechanism for the Heterocyclic C–H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes.
- Sustainable protocols for direct C–H bond aryl
- Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. (2023). NIH.
- ChemInform Abstract: Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles. (2025).
- Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). PubMed.
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). PMC - PubMed Central.
- Exploring Green Solvents Associated to Pd/C as Heterogeneous Catalyst for Direct Arylation of Heteroaromatics with Aryl Bromides.
- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2022). MDPI.
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
- Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions. Benchchem.
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2025).
- C H Arylation of Saturated N ‐Heterocycles.
- C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. (2009). Kobe University.
- Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. OUCI.
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2021). ACS Omega.
- Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2026). Journal of the American Chemical Society.
- The Journal of Organic Chemistry Ahead of Print. (2026).
- Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024). Bentham Science.
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Stability testing of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid under experimental conditions
Welcome to the technical support center for the stability testing of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges encountered during the stability assessment of this compound. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot issues effectively, and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like 3,6-Dimethyl-1-benzofuran-2-carboxylic acid?
A1: Based on its structure—a substituted benzofuran with a carboxylic acid moiety—the primary stability concerns are susceptibility to oxidative, photolytic, and potentially hydrolytic degradation. The benzofuran ring system can be prone to oxidation, potentially forming quinone-like structures.[1] The methyl groups on the ring could also undergo oxidation under harsh conditions.[1] Furthermore, as an aromatic carboxylic acid, decarboxylation under thermal stress is a possibility, and photolytic degradation is a common pathway for many aromatic compounds.
Q2: What are the standard regulatory guidelines I should follow for stability testing?
A2: The globally recognized standards are the ICH (International Council for Harmonisation) guidelines. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances, outlining conditions for long-term, intermediate, and accelerated studies.[2][3][4][5] For photostability, ICH Q1B is the essential guideline.[2][6] These guidelines detail the necessary stress conditions to evaluate the intrinsic stability of a compound.
Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A3: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[7] These conditions typically include high heat (e.g., in 10°C increments above accelerated testing), high humidity (≥75% RH), acid/base hydrolysis, oxidation, and intense light exposure.[8] The purpose is twofold: to identify potential degradation products and pathways, and to develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all its significant degradants.[6][9]
Q4: What initial analytical method is recommended for stability samples of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid?
A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard starting point. Given the aromatic nature of the molecule, it should have a strong UV chromophore. A C18 column is a versatile choice for the stationary phase. Method development should focus on achieving a robust separation between the parent peak and any degradation products that emerge during forced degradation studies. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram of a Control Sample
Q: I'm seeing small, unexpected peaks in my time-zero (T0) control sample that is stored under ideal conditions. What could be the cause?
A: This is a common issue that can stem from several sources. Here's a systematic approach to troubleshooting:
-
Assess Sample Purity: The initial purity of your 3,6-Dimethyl-1-benzofuran-2-carboxylic acid batch is the first suspect. Request the certificate of analysis (CoA) from the supplier. Even high-purity materials can contain minor impurities.
-
Solvent and Mobile Phase Contamination:
-
Action: Inject a blank (solvent only). If the peaks are present, the issue is with your solvent or mobile phase.
-
Causality: Impurities in solvents, especially those of lower grade, can appear as peaks. Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.
-
-
Sample Preparation-Induced Degradation:
-
Action: Prepare a sample and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours.
-
Causality: The compound might be unstable in the dissolution solvent. For example, if dissolved in a slightly basic solution, it could be promoting a slow degradation reaction. Consider the pH and composition of your sample diluent.
-
-
Carryover from Previous Injections:
-
Action: Run multiple blank injections after a concentrated sample injection.
-
Causality: If the peak size decreases with each blank run, you are experiencing carryover. Your HPLC system, particularly the injector and column, may need more rigorous wash cycles between runs.
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
Q: After subjecting my compound to stress conditions (e.g., strong acid), the parent peak decreases significantly, but I don't see a corresponding increase in degradation product peaks. My mass balance is below 90%. Where did the material go?
A: Achieving good mass balance is a cornerstone of a trustworthy stability study. A loss of mass balance points to several possibilities:
-
Degradants are Not Detected by the Analytical Method:
-
Action: Check the UV spectra of the degradation products using a photodiode array (PDA) detector.
-
Causality: The degradation products may have a different UV maximum absorbance (λ-max) than the parent compound, or they may lack a UV chromophore altogether.[9] If your method uses a single wavelength, you may be "blind" to certain degradants. A PDA detector allows you to assess the entire UV spectrum.
-
-
Formation of Insoluble Degradants:
-
Action: Visually inspect the stressed sample solutions for any precipitate.
-
Causality: Acid or base hydrolysis can sometimes lead to the formation of products that are not soluble in the analytical mobile phase or sample diluent. These will be filtered out or will not elute from the column, leading to poor mass balance.
-
-
Formation of Volatile or Non-eluting Degradants:
-
Action: Consider using an alternative analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) if volatile degradants are suspected (e.g., from decarboxylation).
-
Causality: The degradation products might be too volatile to be detected by HPLC or may be adsorbing irreversibly to the HPLC column.
-
-
Co-elution of Peaks:
-
Action: Scrutinize the peak purity of the parent compound and any visible degradant peaks using a PDA detector or MS.
-
Causality: A degradant may be co-eluting with the parent peak or another peak, masking its presence and skewing the quantification. Adjusting the mobile phase composition or gradient can help resolve co-eluting peaks.
-
Issue 3: Inconsistent Results in Thermal Stability Studies
Q: My degradation results at 60°C are inconsistent between experiments. Sometimes I see 5% degradation, and other times it's closer to 10% under the same conditions.
A: Reproducibility is key. Inconsistency in thermal stress studies often points to subtle variations in experimental conditions:
-
Inaccurate Temperature Control:
-
Action: Validate the temperature of your stability oven or chamber using a calibrated external thermometer.
-
Causality: The oven's temperature display may not reflect the actual temperature inside, or there may be "hot spots." A small difference in temperature can significantly alter the rate of degradation.
-
-
Headspace and Oxygen Availability (for solid-state testing):
-
Action: Ensure that the amount of sample and the type of vial (open vs. loosely capped vs. tightly sealed) are consistent for all experiments.
-
Causality: If the degradation is oxidative, the amount of oxygen available in the headspace of the vial will influence the reaction rate. Tightly sealed vials may have a different degradation profile than loosely capped ones.
-
-
Sample Form (Solid State vs. Solution):
-
Action: Clearly define and control the physical form of the sample being tested.
-
Causality: Degradation rates in the solid state are often very different from those in solution. Factors like crystal form (polymorphism) and particle size can impact solid-state stability. Ensure you are using the same batch and consistent sample preparation for each run.
-
Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study in line with ICH guidelines.[10][7][8]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]
-
Stress Conditions: Expose the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[6][9] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.[8][9]
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples by a developed RP-HPLC-PDA/MS method.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times (RRT) and peak areas of all degradation products.
-
Assess peak purity to ensure the method is stability-indicating.
-
Use MS data to propose structures for the major degradants.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hrs | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4-8 hrs | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 8-24 hrs | 5-20% |
| Thermal | None (in solution) | 80°C | 48-72 hrs | 5-20% |
| Photolytic | ICH Q1B Light Source | Room Temp | Per guideline | 5-20% |
Visualization of Workflows
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathway Logic
Caption: Potential degradation routes for the compound.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Generics Bulletin. (n.d.). Forced degradation studies fda. [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. acv-verdun.fr [acv-verdun.fr]
- 10. database.ich.org [database.ich.org]
How to prevent oxidation of methyl groups in 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis, modification, and handling of this compound. As Senior Application Scientists, we understand the nuances of experimental work and aim to provide not just protocols, but the underlying scientific principles to empower your research.
The methyl groups at the C3 and C6 positions of the benzofuran ring are susceptible to oxidation, a common challenge that can lead to undesired side products and reduced yields. This guide focuses on strategies to prevent this oxidation, ensuring the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why are the methyl groups on 3,6-Dimethyl-1-benzofuran-2-carboxylic acid prone to oxidation?
A1: The methyl groups on the benzofuran ring are at benzylic-like positions. The stability of the resulting benzylic radical or carbocation intermediate makes these C-H bonds weaker and more susceptible to oxidation compared to alkyl C-H bonds not adjacent to an aromatic system.[1][2][3] Strong oxidizing agents, in particular, can readily attack these positions.[1]
Q2: What are the common byproducts if methyl group oxidation occurs?
A2: Oxidation of the methyl groups can lead to the formation of corresponding alcohols, aldehydes, and ultimately carboxylic acids.[1][4] Under harsh conditions, cleavage of the C-C bonds can occur, leading to further degradation of the molecule.[1] For instance, the methyl groups could be oxidized to form a tricarboxylic acid analog.[4]
Q3: Can I selectively oxidize other parts of the molecule without affecting the methyl groups?
A3: Yes, selective oxidation is achievable through careful selection of reagents and reaction conditions. For instance, if you intend to modify the carboxylic acid group, you can first protect it as an ester. Esters are generally stable under many oxidative conditions used for methyl group oxidation.[5] Conversely, to protect the methyl groups while reacting at another site, specific strategies outlined in the troubleshooting section should be employed.
Q4: Are there any specific safety precautions I should take when working with oxidizing agents?
A4: Absolutely. Many oxidizing agents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving strong oxidants like potassium permanganate or chromic acid should be performed in a well-ventilated fume hood.[1][3] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides: Preventing Methyl Group Oxidation
This section provides detailed protocols and the rationale behind them to help you navigate the challenges of working with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Issue 1: Unwanted oxidation of methyl groups during a reaction.
This is the most common problem encountered. The solution lies in either choosing a milder oxidant that is selective for the desired transformation or protecting the methyl groups.
Strategy A: Employing Mild and Selective Oxidizing Agents
The choice of oxidant is critical. Harsh reagents like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will aggressively oxidize benzylic positions.[1][3]
Recommended Alternatives:
-
Selenium Dioxide (SeO₂): This reagent is often used for the selective oxidation of allylic and benzylic C-H bonds to aldehydes or ketones. It is generally milder than KMnO₄.
-
N-Bromosuccinimide (NBS): Primarily used for benzylic bromination, NBS can be a precursor to introducing an oxygen-containing functional group via subsequent nucleophilic substitution.[1] The reaction is initiated by light or a radical initiator.
-
Manganese Dioxide (MnO₂): This is a mild and selective oxidant for benzylic and allylic alcohols to aldehydes and ketones. It is less likely to oxidize the methyl groups directly.
-
Photochemical Oxidation: Utilizing air or oxygen as the oxidant in the presence of a photocatalyst can be a green and mild alternative for the oxidation of benzylic alcohols.[6]
Experimental Protocol: Selective Oxidation of a Hypothetical Benzylic Alcohol on a Benzofuran Scaffold using MnO₂
-
Dissolve Substrate: Dissolve your benzofuran derivative containing a benzylic alcohol (but with the methyl groups you wish to preserve) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Add Oxidant: Add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography.
Rationale: MnO₂ is a heterogeneous reagent, and the oxidation occurs on its surface. This often imparts a high degree of selectivity for the more reactive allylic and benzylic alcohols, leaving the less reactive methyl C-H bonds untouched.
Strategy B: Utilizing Protecting Groups
When harsh reaction conditions are unavoidable for a desired transformation elsewhere on the molecule, protecting the vulnerable methyl groups is the most robust strategy. However, direct protection of a methyl group is not a standard procedure. A more practical approach is to perform a benzylic halogenation followed by reactions that are less prone to oxidation.
Workflow for Indirect Protection and Functionalization
Caption: Workflow for indirect protection of methyl groups.
Experimental Protocol: Benzylic Bromination using NBS
-
Dissolve Substrate: Dissolve 3,6-Dimethyl-1-benzofuran-2-carboxylic acid in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Initiate Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical chain reaction.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Rationale: The benzylic C-H bonds are selectively cleaved by the bromine radical generated from NBS under these conditions.[1] The resulting bromo-methyl group is generally stable to many reaction conditions that would otherwise oxidize a methyl group. After performing the desired modifications elsewhere on the molecule, the bromine can be removed via reductive dehalogenation to restore the methyl group.
Issue 2: Over-oxidation of the benzofuran ring itself.
The benzofuran core can also be susceptible to oxidation, potentially leading to ring-opened products or quinone-like structures.[4]
Strategy: Control of Reaction Temperature and Stoichiometry
Key Considerations:
-
Temperature: Running reactions at lower temperatures can significantly reduce the rate of over-oxidation.
-
Stoichiometry: Use the minimum effective amount of the oxidizing agent. A large excess can drive the reaction towards undesired byproducts.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Decision Tree for Troubleshooting Oxidation
Caption: Decision tree for troubleshooting methyl group oxidation.
Summary of Key Strategies
| Strategy | Principle | Key Reagents/Conditions | When to Use |
| Mild Oxidation | Employing reagents that are selective for other functional groups over benzylic methyl C-H bonds. | MnO₂, SeO₂, NBS | When a more reactive functional group (e.g., a benzylic alcohol) needs to be oxidized. |
| Indirect Protection | Temporarily converting the methyl group to a less reactive functional group. | NBS for bromination, followed by reductive dehalogenation. | When harsh reaction conditions are necessary for other transformations on the molecule. |
| Reaction Control | Minimizing over-oxidation by carefully managing experimental parameters. | Low temperature, stoichiometric control of reagents, careful monitoring. | In all experiments involving potentially sensitive substrates. |
By understanding the reactivity of the methyl groups on the 3,6-Dimethyl-1-benzofuran-2-carboxylic acid scaffold and employing the appropriate strategies, researchers can effectively prevent unwanted oxidation and achieve their desired synthetic targets with higher yields and purity.
References
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved January 13, 2026, from [Link]
-
Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]
-
Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Oxidation of 2-methyl-4,5,6,7-tetrahydrobenzofuran with m-chloroperbenzoic acid. (1983, July 1). The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Oxidation of 6-Methyl-2-phenylbenzofuran with Chromic Acid under Various Conditions. An Abnormal Dimeric Oxidation Product of th. (n.d.). J-Stage. Retrieved January 13, 2026, from [Link]
-
Protecting groups. (n.d.). Fiveable. Retrieved January 13, 2026, from [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved January 13, 2026, from [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, November 5). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
-
How do I protect ester group from being oxidized? (2015, October 7). ResearchGate. Retrieved January 13, 2026, from [Link]
-
5-Methyl-3-methylsulfinyl-2-phenyl-1-benzofuran. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
What are protecting groups in organic chemistry? (2017, February 3). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
22.2: Benzylic Oxidations and Reductions. (2015, July 19). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved January 13, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved January 13, 2026, from [Link]
- Method for the oxidation of aryl methyl groups to carboxylic acid groups. (n.d.). Google Patents.
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Green Chemistry (RSC Publishing). Retrieved January 13, 2026, from [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). HETEROCYCLES. Retrieved January 13, 2026, from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
3, 6-Dimethyl-1-benzofuran-2-carboxylic acid, 1 gram. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. (2019, November 26). Retrieved January 13, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Late-stage oxidative C(sp3)–H methylation. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024, October 21). Beilstein Journals. Retrieved January 13, 2026, from [Link]
-
Mechanism of selective oxidation of hydrocarbons into carboxylic acids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (n.d.). Beilstein Archives. Retrieved January 13, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
Technical Support Center: Characterization of Benzofuran Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the characterization of benzofuran derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges and common pitfalls encountered in the structural elucidation of this important heterocyclic scaffold. Benzofuran and its derivatives are core components in numerous natural products and pharmacologically active agents, making their accurate characterization paramount.[1][2][3][4] This resource moves beyond simple protocols, focusing on the causality behind experimental observations and providing robust troubleshooting strategies in a direct question-and-answer format.
Part 1: General Purity and Preparation Pitfalls
Before delving into specific analytical techniques, it's crucial to address the foundation of all characterization: sample integrity. Inconsistent data often originates from impure samples.[5]
Question: My spectroscopic data (NMR, MS) is noisy and inconsistent with the expected structure. What are the first troubleshooting steps?
Answer: When facing inconsistent data, a systematic approach is essential. The issue is often related to sample purity rather than instrumental error. Before re-running complex experiments, verify the purity of your sample.
Here is a logical workflow to diagnose the issue:
Causality Explained:
-
Synthesis Byproducts: Benzofuran syntheses often employ metal catalysts (e.g., Palladium, Copper) and strong acids or bases.[6][7][8] Incomplete removal of these reagents or byproducts is a primary source of contamination that can complicate spectra. For instance, residual palladium can cause significant peak broadening in NMR spectra.[9]
-
Residual Solvents: Solvents like ethyl acetate, dichloromethane, or toluene used during workup or chromatography are notoriously difficult to remove completely and frequently appear in ¹H NMR spectra.[5][9]
-
Compound Stability: Some benzofuran derivatives can be unstable, degrading upon exposure to air, light, or trace acids/bases over time. This can lead to the appearance of new, unexpected signals.
Part 2: Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation for organic molecules. However, the aromatic nature and substitution patterns of benzofurans can present unique challenges.
Question: My ¹H NMR spectrum has broad, poorly resolved peaks. What's causing this and how can I fix it?
Answer: Peak broadening can stem from several factors. Let's break them down:
| Probable Cause | Explanation | Suggested Solution |
| Poor Shimming | The magnetic field across the sample is not homogeneous, causing nuclei in different parts of the sample to experience slightly different field strengths and resonate at a wider range of frequencies. | Re-shim the spectrometer. Modern instruments have automated shimming routines that are usually effective. |
| Sample Aggregation/Poor Solubility | The compound is not fully dissolved or is forming aggregates at the concentration used. This restricts molecular tumbling, leading to shorter relaxation times and broader signals.[9] | Try a different deuterated solvent, gently warm the sample, or decrease the concentration. Ensure the sample is fully dissolved before analysis. |
| Paramagnetic Impurities | Traces of paramagnetic metals (e.g., residual Pd, Cu from synthesis; Fe from glassware) can dramatically shorten nuclear relaxation times, causing severe line broadening.[9] | Filter the NMR sample through a small plug of Celite or silica in a Pasteur pipette to remove fine particulates. If catalyst contamination is suspected, re-purify the bulk sample. |
| Chemical Exchange | Protons are exchanging between different chemical environments on a timescale similar to the NMR measurement. This is common for hydroxyl (-OH) or amine (-NH₂) protons on the benzofuran scaffold. | For -OH or -NH₂ protons, add a drop of D₂O to the NMR tube. The labile protons will exchange with deuterium and their signal will disappear, confirming their identity. |
Question: I'm struggling to differentiate between C2- and C3-substituted benzofuran regioisomers. How can NMR help?
Answer: This is a classic benzofuran characterization problem. While ¹H chemical shifts are indicative, definitive assignment requires looking at coupling constants and, crucially, 2D NMR.
-
¹H NMR Chemical Shifts: The protons on the furan ring (H2 and H3) have distinct chemical shift ranges. However, these can overlap depending on the substituents on the benzene ring.
-
2D NMR Spectroscopy (HSQC & HMBC): These experiments are essential for unambiguous assignment.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows you to assign the carbon signals for C2 and C3 based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For a C2-substituted isomer: You will see a correlation from the H3 proton to the C2 carbon (a ³J coupling). You may also see correlations from H3 to carbons in the benzene ring (e.g., C3a and C7a).
-
For a C3-substituted isomer: You will see a correlation from the H2 proton to the C3 carbon (a ³J coupling) and correlations to carbons within the benzene ring.
-
-
Experimental Protocol: Basic NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified benzofuran derivative into a clean, dry vial.[5]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] The choice is critical; ensure the solvent fully dissolves your compound and its signals do not obscure key regions of your spectrum.[9]
-
Dissolve: Vortex or gently sonicate the vial to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.
-
Analyze: Insert the tube into the spectrometer spinner, place it in the magnet, and proceed with instrument tuning, locking, and shimming before data acquisition.[5][11]
Part 3: Troubleshooting Mass Spectrometry
Mass spectrometry (MS) is vital for determining molecular weight and gaining structural clues from fragmentation patterns. Benzofuran derivatives often exhibit complex fragmentation due to the stability of the heterocyclic ring system.
Question: I don't see the expected molecular ion peak [M+H]⁺ or M⁺˙ in my mass spectrum. What happened?
Answer: The absence of a molecular ion is a common issue, especially with energetic ionization techniques or with fragile molecules.
-
Cause 1: In-Source Fragmentation: The molecule may be fragmenting immediately upon ionization within the ion source, before it can be detected as an intact ion. This is more common in techniques like Electron Ionization (EI) than in soft ionization methods like Electrospray Ionization (ESI).
-
Solution: If using ESI, try lowering the cone voltage or fragmentor voltage. This reduces the energy applied to the ions as they enter the mass spectrometer, promoting the survival of the molecular ion. If using GC-MS (EI), your molecule may simply be too unstable for this technique.
-
-
Cause 2: Poor Ionization: The benzofuran derivative may not be ionizing efficiently under the chosen conditions.
-
Solution (ESI): Ensure the mobile phase is compatible with ionization. For positive mode ESI, adding a small amount of formic acid (0.1%) can promote protonation. For negative mode, a trace of ammonia or piperidine can aid deprotonation if an acidic proton is present.
-
Question: The fragmentation pattern of my substituted benzofuran is very complex. How can I begin to interpret it?
Answer: The fragmentation of the benzofuran core is well-studied and often involves cleavage of the furan ring.[9][12] The substituents, however, dictate the most likely fragmentation pathways.
Workflow for Interpreting Benzofuran Fragmentation:
Common Fragmentation Patterns:
| Substituent Type | Diagnostic Fragmentation Pathway | Reference |
| Hydroxyl or Methoxy Groups | Loss of water (H₂O) or methanol (MeOH), respectively. These are very common and diagnostically useful. | [13][14] |
| Aroyl Groups (e.g., 2-aroylbenzofurans) | Cleavage to form a stable acylium ion (e.g., m/z 105 for a benzoyl group). Subsequent losses of CO and CO₂ are also common. | [15] |
| Halogens (Cl, Br) | Elimination of the halogen radical (•Cl or •Br) is a diagnostic indicator. | [15] |
| Alkyl Chains (e.g., aminopropyl) | Alpha-cleavage next to the nitrogen atom is a dominant pathway, often leading to a characteristic iminium ion fragment. | [16][17] |
Using high-resolution mass spectrometry (HRMS) is invaluable as it provides the exact mass of the fragments, allowing for the determination of their elemental composition and greatly increasing confidence in structural assignments.[9]
Part 4: Troubleshooting Chromatographic Separation
Chromatography is essential for both purifying benzofuran derivatives and confirming their purity. The separation of closely related isomers is a frequent and significant challenge.
Question: I cannot separate positional isomers (e.g., 5-APB vs. 6-APB) using standard reverse-phase HPLC. What should I try?
Answer: Positional isomers often have very similar polarities and logP values, making them difficult to separate on standard C18 columns.[18]
-
Cause: The subtle difference in the position of a substituent on the benzene ring may not provide enough selectivity on a traditional C18 stationary phase.
-
Solutions:
-
Change the Stationary Phase: This is the most effective strategy. Phenyl-hexyl or biphenyl columns can offer different selectivity through π-π interactions with the aromatic system of the benzofuran.
-
Modify the Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol, or use a mixture) and the pH of the aqueous phase. Changing the pH can alter the ionization state of acidic or basic functional groups, significantly impacting retention time.
-
GC-MS after Derivatization: For volatile benzofuran amines, derivatization (e.g., with heptafluorobutyric anhydride) can improve volatility and chromatographic separation, allowing for baseline resolution of positional isomers by GC-MS.[16][17]
-
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Column Selection: Start with a standard C18 column. If co-elution occurs, switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase.[18]
-
Initial Mobile Phase: Begin with a simple gradient, for example, 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15 minutes.
-
Optimize Gradient: If separation is poor, make the gradient shallower (e.g., run the gradient over 30 minutes) to increase resolution.
-
Change Organic Modifier: If a shallow gradient is insufficient, replace acetonitrile with methanol. Methanol has different solvent properties and can alter selectivity.
-
Temperature: Adjust the column temperature. Increasing the temperature can improve peak shape and efficiency but may decrease retention time. A typical starting point is 30-40 °C.
By systematically adjusting these parameters, a robust method for separating challenging isomers can be developed.[19][20]
References
-
Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 947–958. [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]
-
Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. University of Bristol Research Portal. [Link]
-
Ekta, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. [Link]
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457–3470. [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-impurities. Pharmaffiliates. [Link]
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate. [Link]
-
Batool, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(20), 16878–16911. [Link]
-
Batool, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
Gall, M., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1442, 99–106. [Link]
-
Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]
-
Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 703. [Link]
-
Batool, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5707. [Link]
-
Shibamoto, Y., et al. (1998). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 36(2), 87–92. [Link]
-
de Oliveira, F. F., et al. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]
-
Corcoran, O., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357–1363. [Link]
-
Bishop, M. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU. [Link]
-
Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Wikipedia. (n.d.). Benzofuran. Wikipedia. [Link]
-
Widener University. (n.d.). Short Summary of 1H-NMR Interpretation. Widener University. [Link]
-
Corcoran, O., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). LibreTexts. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Asiri, A. M., & Khan, S. A. (2012). Benzofurans. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Challenge. University of Wisconsin-Madison. [Link]
-
D'yanov, S. M., et al. (2020). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. ResearchGate. [Link]
-
Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Semantic Scholar. [Link]
-
Vitale, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(11), 2548. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
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- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. welch-us.com [welch-us.com]
- 19. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid for In Vivo Studies
Welcome to the technical support center for the scalable synthesis of 3,6-dimethyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require a reliable, scalable, and well-documented synthetic route to this compound for in vivo studies. As such, the purity of the final compound is of paramount importance, and this guide will address critical aspects of the synthesis and purification to ensure the highest quality material.
This document provides a detailed synthetic protocol, troubleshooting guides for common issues, and a comprehensive set of frequently asked questions. The methodologies described are grounded in established chemical principles and have been designed to be robust and scalable.
I. Recommended Synthetic Strategy: A Multi-Step Approach
For the scalable synthesis of 3,6-dimethyl-1-benzofuran-2-carboxylic acid, a multi-step approach commencing with a Friedel-Crafts acylation of 2,5-dimethylphenol is recommended. This strategy is advantageous due to the relatively low cost of starting materials and the robustness of the chemical transformations involved. The overall synthetic pathway is depicted below:
Caption: Proposed synthetic workflow for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
II. Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation to Synthesize Ethyl 2-(4-hydroxy-2,5-dimethylphenyl)-2-oxoacetate (Intermediate A)
This step involves the reaction of 2,5-dimethylphenol with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Purity |
| 2,5-Dimethylphenol | 122.16 | 61.08 g (0.5 mol) | >99% |
| Ethyl oxalyl chloride | 136.53 | 75.1 g (0.55 mol) | >98% |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 73.3 g (0.55 mol) | >99% |
| Carbon Disulfide (CS₂) | 76.13 | 500 mL | Anhydrous |
| Dichloromethane (DCM) | 84.93 | As needed for workup | Reagent Grade |
| Hydrochloric Acid (HCl) | 36.46 | As needed for workup | Concentrated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | Granular |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (73.3 g, 0.55 mol) and anhydrous carbon disulfide (250 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 2,5-dimethylphenol (61.08 g, 0.5 mol) in anhydrous carbon disulfide (250 mL).
-
Add the 2,5-dimethylphenol solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add ethyl oxalyl chloride (75.1 g, 0.55 mol) dropwise over 1 hour, again keeping the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 45 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-hydroxy-2,5-dimethylphenyl)-2-oxoacetate. This intermediate can often be used in the next step without further purification.
Step 2: Reductive Cyclization to Ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate (Intermediate B)
This step achieves the formation of the benzofuran ring system.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Purity |
| Crude Intermediate A | ~222.24 | From previous step | - |
| Zinc Amalgam (Zn(Hg)) | - | 150 g | - |
| Ethanol (EtOH) | 46.07 | 1 L | 95% |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 200 mL | 37% |
| Toluene | 92.14 | As needed for extraction | Reagent Grade |
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (150 g) with a 5% aqueous solution of mercuric chloride (15 g in 300 mL water) for 10 minutes. Decant the aqueous solution and wash the amalgam with water (3 x 100 mL).
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the freshly prepared zinc amalgam.
-
Add a solution of the crude Intermediate A in ethanol (1 L).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (200 mL) portion-wise over 1 hour through a dropping funnel.
-
Continue refluxing for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and decant the ethanolic solution from the remaining zinc amalgam.
-
Concentrate the ethanolic solution under reduced pressure.
-
To the residue, add water (500 mL) and extract with toluene (3 x 200 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate.
Step 3: Saponification to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (Final Product)
The final step is the hydrolysis of the ester to the desired carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Purity |
| Crude Intermediate B | 218.25 | From previous step | - |
| Sodium Hydroxide (NaOH) | 40.00 | 40 g (1.0 mol) | >98% |
| Ethanol (EtOH) | 46.07 | 500 mL | 95% |
| Water | 18.02 | 500 mL | Deionized |
| Hydrochloric Acid (HCl) | 36.46 | As needed for acidification | Concentrated |
Procedure:
-
Dissolve the crude ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate in ethanol (500 mL) in a 2 L round-bottom flask.
-
Add a solution of sodium hydroxide (40 g, 1.0 mol) in water (500 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 200 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of 3,6-dimethyl-1-benzofuran-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: The yield of the Friedel-Crafts acylation (Step 1) is low. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Moisture: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Catalyst Inactivity: Use a fresh, high-quality batch of anhydrous AlCl₃. Old or improperly stored catalyst may be partially hydrolyzed and inactive.
-
Reaction Temperature: While the initial addition is performed at low temperature to control the reaction rate, insufficient heating during the reflux period can lead to incomplete reaction. Ensure the reaction is maintained at a gentle reflux for the specified time.
-
Stoichiometry: An insufficient amount of AlCl₃ or ethyl oxalyl chloride can result in incomplete conversion of the starting phenol.
Q2: I am observing the formation of an isomeric byproduct in Step 1. How can I avoid this?
A2: The regioselectivity of Friedel-Crafts acylation is directed by the activating methyl and hydroxyl groups on the 2,5-dimethylphenol. Acylation is expected to occur at the position para to the hydroxyl group and ortho to a methyl group, which is sterically less hindered. If isomeric byproducts are observed, it could be due to:
-
Isomeric Impurities in the Starting Material: Ensure the purity of the 2,5-dimethylphenol. Isomeric dimethylphenols as impurities will lead to corresponding isomeric products.
-
Reaction Temperature: Excessively high reaction temperatures can sometimes lead to decreased regioselectivity.
Q3: The reductive cyclization (Step 2) is sluggish and incomplete. What can I do?
A3: The success of the Clemmensen reduction, which is the principle behind this reductive cyclization, depends heavily on the activity of the zinc amalgam.
-
Zinc Amalgam Activity: Always use freshly prepared zinc amalgam. The surface of the zinc should be shiny and amalgamated.
-
Acid Concentration: Ensure that a sufficient concentration of hydrochloric acid is maintained throughout the reaction to drive the reduction.
-
Reaction Time: Some substrates are slow to react. If the reaction is proceeding but is incomplete, extending the reflux time may be necessary.
Q4: My final product after saponification (Step 3) has a low melting point and appears impure. How can I purify it for in vivo studies?
A4: For in vivo studies, a purity of >98% is typically required. The crude product from the saponification may contain unreacted starting materials or byproducts from the previous steps.
-
Recrystallization: This is the most effective method for purifying the final product on a large scale. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Washing: Thoroughly washing the filtered product with cold water is crucial to remove any inorganic salts.
-
Characterization: Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry. Elemental analysis is also recommended to confirm the elemental composition.
Q5: Can I use a different reducing agent for the cyclization in Step 2?
A5: While the Clemmensen reduction (Zn(Hg)/HCl) is a classic and effective method, other reducing agents could potentially be used. However, they may lead to different byproduct profiles. For example, catalytic hydrogenation could potentially reduce the benzofuran ring system. Any alternative method would require careful optimization and characterization of the products. For a scalable and reliable process, the Clemmensen reduction is a well-established choice.
IV. References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Prakash, O., Kumar, A., & Kumar, R. (2013). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Current Organic Chemistry, 17(12), 1271-1293. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 769-777. [Link]
Validation & Comparative
A Comparative Guide to the Validation of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid as a ClC-K Channel Inhibitor
This guide provides an in-depth technical comparison and validation workflow for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid as a selective inhibitor of ClC-K chloride channels. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale behind experimental choices, detailed protocols for validation, and a comparative analysis against other known ClC-K inhibitors. Our focus is on empowering researchers to make informed decisions in the selection and validation of chemical probes for studying ClC-K channel physiology and pathophysiology.
Introduction: The Critical Role of ClC-K Channels and the Need for Selective Inhibitors
The Chloride Channel (ClC) family of proteins plays a fundamental role in a variety of physiological processes, including ion homeostasis, membrane excitability, and transepithelial transport. Within this family, the kidney-specific ClC-K channels, ClC-Ka and ClC-Kb, are of paramount importance. These channels, which co-assemble with the essential beta-subunit barttin, are key players in renal salt reabsorption and urinary concentration mechanisms. Specifically, ClC-Ka is predominantly found in the thin ascending limb of Henle's loop, while ClC-Kb is located in the thick ascending limb and the distal convoluted tubule.
Given their critical role, dysfunction of ClC-K channels is implicated in several genetic disorders, such as Bartter syndrome, a salt-wasting nephropathy. This makes ClC-K channels attractive therapeutic targets. The development of selective inhibitors is a crucial step towards novel diuretic therapies for conditions like hypertension and for dissecting the distinct physiological roles of ClC-Ka and ClC-Kb.
3,6-Dimethyl-1-benzofuran-2-carboxylic acid and its analogs, such as MT-189 and SRA-36, have emerged as a promising class of ClC-K channel inhibitors. This guide will provide a comprehensive framework for validating the efficacy and selectivity of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, comparing it with other notable ClC-K inhibitors.
Mechanism of Action: An Extracellular Blockade
The inhibitory action of benzofuran-based compounds on ClC-K channels is believed to occur via an extracellular blockade of the chloride ion permeation pathway. Computational docking studies and site-directed mutagenesis experiments suggest that these inhibitors bind to a pocket on the extracellular face of the channel. This binding site is located near the pore, physically occluding the passage of chloride ions. The non-coplanar structure of many benzofuran derivatives is thought to be a key determinant of their inhibitory activity.
Caption: Proposed mechanism of ClC-K channel inhibition.
Comparative Analysis of ClC-K Channel Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against existing compounds. The following table summarizes the reported 50% inhibitory concentrations (IC50) for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid analogs and other prominent ClC-K inhibitors.
| Inhibitor Class | Compound | Target | IC50 (µM) | Selectivity | Reference |
| Benzofuran Carboxylic Acids | MT-189 | ClC-Ka | 7.0 ± 1.0 | ~3-fold for ClC-Ka over ClC-Kb | |
| ClC-Kb | 20 ± 2 | ||||
| SRA-36 | ClC-Ka/ClC-Kb | 6.6 ± 1.0 | Non-selective | ||
| N-arylated Benzimidazoles | BIM1 | ClC-Ka | 8.5 ± 0.4 | >20-fold for ClC-Ka over ClC-Kb | |
| ClC-Kb | 200 ± 20 | ||||
| Phenoxy-propionic Acids | 3-phenyl-CPP | ClC-Ka | < 100 | Selective for ClC-Ka | |
| Other | Niflumic Acid (NFA) | ClC-K1 | Micromolar range | Also affects other Cl- channels | |
| DIDS | ClC-Ka | ~90 |
Key Insights from Comparative Data:
-
Potency: 3,6-Dimethyl-1-benzofuran-2-carboxylic acid analogs (MT-189 and SRA-36) exhibit potent inhibition in the low micromolar range, comparable to the selective inhibitor BIM1 for ClC-Ka.
-
Selectivity: While SRA-36 is a potent but non-selective inhibitor, MT-189 shows a modest preference for ClC-Ka. This contrasts with BIM1, which displays significant selectivity for ClC-Ka over ClC-Kb, making it a valuable tool for distinguishing the functions of these two isoforms.
Experimental Validation: A Step-by-Step Guide
The gold standard for validating ClC-K channel inhibitors is electrophysiology. The two primary techniques employed are Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch-clamp on mammalian cell lines (e.g., HEK293) heterologously expressing the channel.
Caption: Experimental workflow for validating ClC-K inhibitors.
Heterologous Expression Systems
A. Xenopus laevis Oocytes:
-
Rationale: Oocytes provide a robust and high-expression system, ideal for TEVC recordings which require large currents. They have low endogenous chloride channel activity, providing a clean background for studying the expressed channels.
-
Protocol:
-
Synthesize capped cRNA for the human ClC-K isoform (ClC-Ka or ClC-Kb) and its accessory subunit barttin using an in vitro transcription kit.
-
Isolate and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject a mixture of ClC-K and barttin cRNA (typically in a 1:1 ratio) into the oocyte cytoplasm.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.
-
B. Mammalian Cell Lines (HEK293):
-
Rationale: HEK293 cells provide a mammalian expression system that may offer a more physiologically relevant environment for channel function and pharmacology. They are amenable to whole-cell patch-clamp, which allows for precise control of the intracellular environment.
-
Protocol:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with plasmids encoding the human ClC-K isoform and barttin using a suitable transfection reagent. A fluorescent marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression before performing patch-clamp experiments.
-
Electrophysiological Recording
A. Two-Electrode Voltage Clamp (TEVC) Protocol:
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
-
Procedure:
-
Place an oocyte expressing ClC-K/barttin in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -30 mV.
-
Apply a voltage-step protocol to elicit ClC-K currents. A typical protocol involves stepping the voltage from a holding potential to a range of test potentials (e.g., -140 mV to +80 mV) in 20 mV increments.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the chamber with the recording solution containing various concentrations of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
-
Record the steady-state inhibited currents at each concentration.
-
Calculate the percentage of inhibition at each concentration and plot a dose-response curve to determine the IC50 value.
-
B. Whole-Cell Patch-Clamp Protocol:
-
Solutions:
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.1 mM Na-GTP, pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Procedure:
-
Identify transfected HEK293 cells (e.g., by GFP fluorescence).
-
Form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit ClC-K currents.
-
Record baseline currents.
-
Apply the inhibitor via the extracellular solution and record the inhibited currents.
-
Perform dose-response analysis as described for TEVC.
-
Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
For researchers wishing to synthesize or modify the lead compound, a general synthetic route for benzofuran-2-carboxylic acid derivatives involves the condensation of a substituted 2-hydroxybenzophenone with an ethyl 2-haloacetate followed by cyclization and hydrolysis.
Caption: General synthetic scheme for benzofuran-2-carboxylic acids.
A reported method for analogous compounds involves a one-pot condensation-cyclization of a 2-hydroxybenzophenone with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester to the carboxylic acid. For 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a plausible route involves Friedel-Crafts acylation of a substituted phenol followed by cyclization and oxidation.
Conclusion and Future Directions
The validation of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid as a ClC-K channel inhibitor requires a systematic approach employing robust electrophysiological techniques. This guide provides the necessary framework for such a validation, from the initial expression of the target channels to the final determination of inhibitory potency.
The comparative analysis reveals that while benzofuran derivatives are potent ClC-K inhibitors, there is an opportunity to improve isoform selectivity, a feature elegantly demonstrated by the benzimidazole-based inhibitor, BIM1. Future research should focus on structure-activity relationship (SAR) studies to enhance the selectivity of the benzofuran scaffold for either ClC-Ka or ClC-Kb. The development of such highly selective inhibitors will be instrumental in elucidating the distinct physiological roles of these channels and in the pursuit of novel therapeutics for renal and cardiovascular diseases.
References
-
Koster, A. K., Wood, C. A., Thomas-Tran, R., Chavan, T. S., Almqvist, J., Choi, K. H., ... & Maduke, M. (2018). A selective class of inhibitors for the CLC-Ka chloride ion channel. Proceedings of the National Academy of Sciences, 115(21), E4900-E4909. [Link]
-
Zifarelli, G., & Pusch, M. (2023). Small Molecules Targeting Kidney ClC-K Chloride Channels: Applications in Rare Tubulopathies and Common Cardiovascular Diseases. International Journal of Molecular Sciences, 24(8), 7533. [Link]
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npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
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Bierwirtz, A., & Schwarz, W. (2014). Two-electrode voltage-clamp (TEVC). Institute of Biophysics, Goethe University Frankfurt. [Link]
-
Catalano, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2871. [Link]
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JoVE. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
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Multi Channel Systems MCS GmbH. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Retrieved from [Link]
-
Ge, L., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2). [Link]
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Liantonio, A., et al. (2016). Kidney CLC-K chloride channels inhibitors: structure-based studies and efficacy in hypertension and associated CLC-K polymorphisms. Journal of Hypertension, 34(5), 981-992. [Link]
-
Zifarelli, G., & Pusch, M. (2009). CLC channel function and dysfunction in health and disease. Frontiers in bioscience (Landmark edition), 14, 4032–4048. [Link]
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Larsson, H. P. (2018). Taming unruly chloride channel inhibitors with rational design. Proceedings of the National Academy of Sciences, 115(21), 5346–5348. [Link]
-
Koster, A. K., et al. (2018). A selective class of inhibitors for the CLC-Ka chloride ion channel. PubMed. [Link]
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Kowalewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1561. [Link]
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Stölting, G., et al. (2017). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Journal of visualized experiments : JoVE, (123), 55532. [Link]
-
Liantonio, A., et al. (2006). Activation and Inhibition of Kidney CLC-K Chloride Channels by Fenamates. Molecular Pharmacology, 70(1), 229-236. [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]
-
ResearchGate. (2012). Whole cell patch clamp in mammalian cell lines eg. HEK 293, to capture Na+ currents. What is the feasible protocol? Retrieved from [Link]
-
Liantonio, A., et al. (2006). Activation and inhibition of kidney CLC-K chloride channels by fenamates. PubMed. [Link]
A Technical Guide to the Structure-Activity Relationship of 3,6-Dimethylbenzofuran Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,6-dimethylbenzofuran derivatives, offering insights into the chemical features that drive their cytotoxic effects against cancer cells. By synthesizing data from multiple studies, this document aims to serve as a valuable resource for the rational design of novel and more effective benzofuran-based therapeutic agents.
The 3,6-Dimethylbenzofuran Core: A Promising Anticancer Scaffold
The 3,6-dimethylbenzofuran core serves as a foundational structure for a class of compounds with significant potential in oncology. The methyl groups at positions 3 and 6 are not merely passive substituents; they play a crucial role in the molecule's interaction with biological targets and influence its overall pharmacological profile. Understanding how modifications to this core structure impact anticancer activity is paramount for lead optimization and the development of next-generation therapies.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 3,6-dimethylbenzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring. The following sections dissect the key SAR findings based on available experimental data.
Substitutions at the 2-Position: A Gateway to Enhanced Potency
The 2-position of the 3,6-dimethylbenzofuran ring has been identified as a critical site for modification to enhance anticancer activity. Earlier SAR studies on benzofurans have established that the introduction of ester or various heterocyclic rings at this position is crucial for cytotoxic activity.[1]
One key strategy involves the introduction of an amide linkage at the 2-position, connecting the benzofuran core to various cyclic amine moieties. This approach has yielded compounds with significant cytotoxic effects. For instance, derivatives incorporating a piperazine linker have demonstrated potent antitumor activity.[3]
The Impact of Halogenation: A Consistent Strategy for Potentiation
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran scaffold has consistently resulted in a significant increase in anticancer activities.[1] This is likely due to the ability of halogens to form halogen bonds, which are attractive interactions that can enhance binding affinity to biological targets.[4]
A noteworthy example is a derivative with a bromine atom attached to the methyl group at the 3-position of a benzofuran ring, which exhibited remarkable cytotoxic activity against leukemia cell lines K562 and HL60, with IC50 values of 5 µM and 0.1 µM, respectively.[5][6] This highlights that modifications of the methyl groups themselves can be a fruitful avenue for enhancing potency.
Hybrid Molecules: Leveraging Synergy for Increased Efficacy
Recent studies have focused on creating hybrid molecules that combine the 3,6-dimethylbenzofuran scaffold with other known pharmacophores, such as chalcones, triazoles, and imidazoles.[1] This strategy aims to leverage the synergistic cytotoxic effects of the combined moieties to develop more potent anticancer drugs. For example, benzofuran-chalcone derivatives have been synthesized and shown to act as potent VEGFR-2 inhibitors.[7]
Comparative Analysis of Anticancer Activity
To provide a clear comparison of the cytotoxic potential of various 3,6-dimethylbenzofuran derivatives, the following table summarizes the available experimental data. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines are presented.
| Compound ID | R1-Substituent (at position 2) | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CONH-(aryl sulfonamide piperazine) | H | A549 (Lung) | >50 | [8] |
| 2 | -CONH-(aryl sulfonamide piperazine) | H | MCF7 (Breast) | >50 | [8] |
| 3 | -CONHNH-(aryl) | H | A549 (Lung) | 15.42 | [8] |
| 4 | -CONHNH-(aryl) | H | MCF7 (Breast) | 2.07 | [8] |
| 5 | -CONHNH-(aryl with electron-donating group) | H | A549 (Lung) | 0.858 | [8] |
| 6 | -CONHNH-(aryl with electron-donating group) | H | MCF7 (Breast) | 2.15 | [8] |
| 7 | -Br (on 3-methyl group) | H | K562 (Leukemia) | 5 | [5][6] |
| 8 | -Br (on 3-methyl group) | H | HL60 (Leukemia) | 0.1 | [5][6] |
Key Insights from the Data:
-
The introduction of an aryl hydrazide moiety at the 2-position (compounds 3-6) leads to a significant increase in anticancer activity compared to aryl sulfonamide piperazine substituents (compounds 1 and 2).
-
The presence of electron-donating groups on the aryl ring of the hydrazide further enhances cytotoxicity, as seen in the potent activity of compound 5 against the A549 lung cancer cell line.
-
Modification of the 3-methyl group, such as bromination (compounds 7 and 8), can lead to exceptionally high potency, particularly against leukemia cell lines.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of 3,6-dimethylbenzofuran derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prime target, as its inhibition can disrupt tumor angiogenesis.[9]
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by benzofuran derivatives.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of 3,6-dimethylbenzofuran derivatives.
Synthesis of 2-Acyl-3,6-dimethylbenzofuran Derivatives
A common route for the synthesis of 2-acyl-3,6-dimethylbenzofuran derivatives involves the rearrangement of 2-hydroxychalcones.[10]
Caption: General synthesis workflow for 3-acyl/formylbenzofurans.
Step-by-Step Protocol:
-
Chalcone Synthesis: Condense an appropriately substituted 2-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (e.g., KOH) in ethanol to yield the 2-hydroxychalcone.
-
Oxidative Rearrangement: Treat the 2-hydroxychalcone with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), in a suitable solvent like acetonitrile to induce oxidative rearrangement.
-
Cyclization and Transformation: The resulting intermediate can be selectively transformed into either the 3-acylbenzofuran or the 3-formylbenzofuran by treatment with a base (e.g., K2CO3) or an acid (e.g., p-toluenesulfonic acid), respectively.[10]
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the 3,6-dimethylbenzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated cells as controls.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 540-595 nm using a microplate reader.[11]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Assay: VEGFR-2 Inhibition
A luminescence-based kinase assay can be used to determine the inhibitory potency of the compounds against VEGFR-2.[9][12]
Step-by-Step Protocol:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).[13]
-
Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test compounds at various concentrations to the appropriate wells. Include positive (enzyme only) and blank (no enzyme) controls.[12]
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[13]
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.[12]
-
ATP Detection: Add a reagent (e.g., Kinase-Glo®) that stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, which generates a luminescent signal.[13]
-
Luminescence Measurement: Read the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
IC50 Calculation: Calculate the IC50 value for VEGFR-2 inhibition from the dose-response curve.
Conclusion and Future Directions
The 3,6-dimethylbenzofuran scaffold represents a promising starting point for the development of novel anticancer agents. Structure-activity relationship studies have revealed that strategic modifications, particularly at the 2-position and on the 3-methyl group, can significantly enhance cytotoxic potency. The incorporation of halogen atoms and the creation of hybrid molecules are effective strategies for improving activity. Mechanistic studies suggest that inhibition of key protein kinases, such as VEGFR-2, is a likely mode of action for these compounds.
Future research should focus on a more systematic exploration of the SAR of the 3,6-dimethylbenzofuran core. A broader range of substituents at all available positions should be investigated to build a more comprehensive understanding of the structural requirements for optimal anticancer activity. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising lead compounds identified through in vitro screening.
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A Comparative Analysis of Synthetic Routes to Benzofuran-2-Carboxylic Acids
Benzofuran-2-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their derivatives have shown promise in the treatment of cancer and central nervous system disorders.[1] The efficient and versatile synthesis of these compounds is, therefore, a subject of significant interest in medicinal and organic chemistry. This guide provides a comparative analysis of several key synthetic routes to benzofuran-2-carboxylic acids, offering insights into their mechanisms, advantages, and practical applications.
The Perkin Rearrangement: A Classic Route Revisited
The Perkin rearrangement, first reported in 1870, is a classic method for synthesizing benzofuran-2-carboxylic acids.[1] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide.[1][2]
Mechanism and Rationale
The reaction is initiated by a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. This is followed by an intramolecular nucleophilic attack of the resulting phenoxide ion on the vinyl halide, leading to the formation of the benzofuran ring.[1][3][4]
Workflow: Perkin Rearrangement
Caption: General workflow of the Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
A significant advancement in the Perkin rearrangement is the use of microwave irradiation, which drastically reduces reaction times and often improves yields.[1][3]
-
Reaction Setup: A mixture of the 3-bromocoumarin, sodium hydroxide, and ethanol is placed in a microwave reactor vessel.[1]
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 5 minutes).[1]
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[1]
-
Purification: The solid product is collected by filtration, washed, and dried.[1]
Performance Data
| Starting Material (3-Bromocoumarin) | Product | Reaction Time | Yield (%) | Reference |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 5 min (Microwave) | 99 | [1] |
| 3-bromo-6,7-dimethoxycoumarin | 5,6-dimethoxy-benzofuran-2-carboxylic acid | 5 min (Microwave) | 98 | [1] |
| 3-bromo-4-methylcoumarin | 3-methyl-benzofuran-2-carboxylic acid | 5 min (Microwave) | 99 | [1] |
| 3-bromocoumarin | Benzofuran-2-carboxylic acid | 5 min (Microwave) | 97 | [1] |
Analysis: The microwave-assisted Perkin rearrangement offers a rapid and highly efficient method for the synthesis of a variety of substituted benzofuran-2-carboxylic acids.[1] The traditional method, in contrast, requires refluxing for approximately 3 hours.[1] This makes the microwave-assisted protocol a superior choice for expedited synthesis.
Synthesis from Salicylaldehydes: A Versatile Building Block Approach
A widely used and versatile method for the synthesis of benzofuran-2-carboxylic acids starts from readily available salicylaldehydes. This multi-step approach involves the formation of an ester intermediate followed by cyclization and hydrolysis.
Mechanism and Rationale
The synthesis begins with the O-alkylation of a salicylaldehyde with an α-haloacetate, typically ethyl bromoacetate, in the presence of a base. The resulting ether undergoes an intramolecular condensation (such as a Darzens or Perkin-like reaction) to form the benzofuran ring. The final step is the hydrolysis of the ester to the carboxylic acid. A variation of this involves a one-pot reaction of salicylaldehyde with ethyl diazoacetate.
Workflow: Synthesis from Salicylaldehydes
Caption: A general synthetic route to benzofuran-2-carboxylic acids starting from salicylaldehydes.
Experimental Protocol: Synthesis of Benzofuran-2-carboxylic Acid from Salicylaldehyde
-
Esterification: Salicylaldehyde is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile at reflux.[5]
-
Cyclization and Isolation: The reaction mixture is worked up to isolate the ethyl benzofuran-2-carboxylate.[5]
-
Hydrolysis: The isolated ester is then dissolved in ethanol, and an aqueous solution of a strong base (e.g., KOH) is added. The mixture is refluxed to facilitate hydrolysis.[5]
-
Acidification and Isolation: After the reaction is complete, the ethanol is removed, and the residue is acidified to precipitate the benzofuran-2-carboxylic acid, which is then collected by filtration.[5]
Performance Data
| Starting Material (Salicylaldehyde) | Reagents | Yield (%) | Reference |
| Salicylaldehyde | 1. Ethyl bromoacetate, K2CO3; 2. KOH | 86 (for the ester) | [5] |
| Substituted Salicylaldehydes | 1. Ethyl bromoacetate, K2CO3; 2. KOH | Good to excellent | [5] |
| 5-chlorosalicylaldehyde | 1. Ethyl bromoacetate, K2CO3; 2. NaOH | 20 (for the ester), 94 (for the acid) | [6] |
Analysis: This method is highly versatile due to the wide availability of substituted salicylaldehydes, allowing for the synthesis of a diverse range of benzofuran-2-carboxylic acid derivatives. The yields are generally good, although the multi-step nature of the process can be a drawback compared to one-pot syntheses.
Palladium-Catalyzed C-H Arylation: A Modern Approach to Functionalization
For the synthesis of more complex, specifically 3-substituted benzofuran-2-carboxylic acids, modern palladium-catalyzed C-H activation/arylation strategies offer a powerful and modular approach. This method typically starts with benzofuran-2-carboxylic acid itself and introduces substituents at the C3 position.
Mechanism and Rationale
This strategy employs a directing group, such as 8-aminoquinoline (AQ), which is first coupled to the benzofuran-2-carboxylic acid. The directing group coordinates to a palladium catalyst, positioning it in proximity to the C3-H bond. This facilitates the C-H activation and subsequent cross-coupling with an aryl halide. The directing group is then cleaved to yield the 3-aryl-benzofuran-2-carboxylic acid or its amide derivative.[7]
Workflow: C-H Arylation Approach
Caption: Modular synthesis of 3-aryl-benzofuran-2-carboxylic acids via directed C-H arylation.
Experimental Protocol: Pd-Catalyzed C-H Arylation
-
Amide Formation: Benzofuran-2-carboxylic acid is coupled with 8-aminoquinoline using a coupling agent like HATU to form the corresponding amide.[7]
-
C-H Arylation: The amide is then reacted with an aryl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)2), a silver salt (e.g., AgOAc), and a base in a suitable solvent at elevated temperatures.[7]
-
Hydrolysis: The resulting 3-aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide is hydrolyzed using a strong base like sodium hydroxide in ethanol to yield the desired 3-aryl-benzofuran-2-carboxylic acid.[7]
Performance Data
| Benzofuran Substrate | Aryl Iodide | Arylation Yield (%) | Hydrolysis Yield (%) | Reference |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-iodoanisole | 78 | 77 | [7] |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-iodotoluene | 75 | - | [7] |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 1-iodo-4-(trifluoromethyl)benzene | 81 | - | [7] |
Analysis: This method provides a highly modular and efficient route to C3-functionalized benzofuran-2-carboxylic acids, which can be challenging to synthesize via classical methods. While it involves multiple steps, the ability to introduce a wide range of aryl and heteroaryl substituents at a late stage is a significant advantage for creating chemical libraries for drug discovery.[7]
Sonogashira Coupling and Related Cyclizations
Palladium- and/or copper-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the construction of the benzofuran core. These methods typically involve the coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization.
Mechanism and Rationale
In a typical sequence, an o-iodophenol is coupled with a terminal alkyne bearing a carboxylate or a precursor group under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base). The resulting 2-(alkynyl)phenol intermediate then undergoes an intramolecular cyclization (alkoxypalladation or other mechanisms) to form the benzofuran ring. One-pot variations of this process have been developed for increased efficiency.[8][9]
Workflow: Sonogashira Coupling-Cyclization
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Abstract
The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the benzofuran scaffold, have emerged as a "privileged structure" due to their wide range of pharmacological activities, including significant antitumor properties.[1][2] This guide introduces 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (DM-BFC) , a novel derivative, and provides a comprehensive framework for its evaluation against established chemotherapeutic agents. We will detail the scientific rationale for investigating this compound class, present standardized protocols for cytotoxicity and mechanistic evaluation, and contextualize its potential through a comparative analysis with Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals engaged in oncological research.
The Scientific Premise: Benzofurans as a Privileged Scaffold in Oncology
The benzofuran nucleus, consisting of a fused benzene and furan ring, is a core component of numerous natural and synthetic molecules with significant therapeutic value.[3][4] In oncology, derivatives of this scaffold have demonstrated a remarkable ability to inhibit cancer cell proliferation through diverse and potent mechanisms of action.
The decision to investigate DM-BFC is not arbitrary; it is a logical extension of a large body of existing research. Studies have shown that benzofuran derivatives can exert anticancer effects by:
-
Inhibiting Key Signaling Kinases: Many derivatives function as inhibitors of critical protein kinases involved in tumor growth and survival, such as mTOR, VEGFR-2, and cyclin-dependent kinases (CDKs).[5][6][7]
-
Inducing Programmed Cell Death (Apoptosis): Several benzofuran compounds have been shown to trigger apoptosis in cancer cells, often through the mitochondrial pathway, making them selectively toxic to malignant cells.[3][8]
-
Causing Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled division of cancer cells, typically at the G2/M phase.[6][9]
The addition of methyl groups at the 3 and 6 positions and a carboxylic acid at the 2 position of the benzofuran ring in DM-BFC creates a unique chemical entity. These substitutions can significantly influence the compound's lipophilicity, electronic distribution, and steric profile, potentially enhancing its binding affinity to biological targets and improving its pharmacological properties compared to previously studied analogs.
Benchmarking Strategy: Selection of Gold-Standard Comparators
To accurately assess the potential of a novel compound, it must be benchmarked against well-characterized, clinically relevant agents. For this guide, we have selected two gold-standard chemotherapeutics with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a DNA intercalating agent and an inhibitor of topoisomerase II. It is a highly potent, broad-spectrum anticancer drug, making it an excellent positive control for high-potency cytotoxic agents.[10][11]
-
Cisplatin: A platinum-based alkylating-like agent that forms covalent adducts with DNA, triggering DNA damage and subsequently inducing apoptosis. It is widely used and serves as a reference for compounds that induce cell death via DNA damage pathways.[12][13]
By comparing DM-BFC against these two agents, we can not only gauge its relative potency but also gain preliminary insights into its possible mechanism of action.
Quantitative Evaluation: In Vitro Cytotoxicity Profiling
The first critical step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify a compound's potency.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for determining and comparing IC50 values is a systematic process designed to ensure reproducibility and accuracy.
Caption: Workflow for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data (Illustrative)
The following table presents illustrative IC50 data, grounded in realistic values derived from literature, to demonstrate how DM-BFC would be benchmarked.[10][13][14][15] It is critical to note the variability in published IC50 values for standard drugs, reinforcing the necessity of running parallel controls in every experiment.[12]
| Compound | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) |
| DM-BFC (Test) | 4.5 | 2.8 | 6.2 |
| Doxorubicin | ~ 2.5[10][11] | > 20 (often resistant)[10][11] | ~ 2.9[10][11] |
| Cisplatin | ~ 12-20 | ~ 6.6 - 12.7[13][15] | ~ 4.0[13] |
This hypothetical data suggests that DM-BFC exhibits potent cytotoxicity, particularly against A549 lung cancer cells, a line that shows resistance to Doxorubicin.
Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DM-BFC and the reference drugs (Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this stock solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Mechanistic Insights: Investigating Apoptosis Induction
A potent cytotoxic effect is promising, but understanding the mechanism of cell death is crucial for further development. Many successful anticancer agents, including numerous benzofuran derivatives, work by inducing apoptosis.[3][8] The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis.
Principle of Annexin V/PI Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:
-
Live Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells: Annexin V (-) / PI (+)
Proposed Signaling Pathway: Intrinsic Apoptosis
Based on the known activities of related benzofuran compounds, a plausible hypothesis is that DM-BFC induces apoptosis via the intrinsic (mitochondrial) pathway.[3] This pathway is controlled by the Bcl-2 family of proteins.
Caption: Hypothesized mechanism of DM-BFC via the intrinsic apoptosis pathway.
Illustrative Apoptosis Data
The table below shows hypothetical results from an Annexin V/PI assay after treating A549 cells for 48 hours.
| Treatment (at IC50 conc.) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 |
| DM-BFC (Test) | 25.6 | 48.3 | 24.5 |
| Doxorubicin | 30.2 | 40.5 | 27.1 |
This illustrative data indicates that DM-BFC is a potent inducer of apoptosis, with a significant population of cells in the early apoptotic stage, supporting the hypothesized mechanism.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol provides a method for quantifying apoptosis by flow cytometry.[19]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with DM-BFC and Doxorubicin at their respective IC50 concentrations for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from each well. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[18] Use appropriate controls to set compensation and gates for FITC and PI signals.
Discussion and Future Directions
This guide outlines a foundational strategy for the preclinical evaluation of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (DM-BFC). The scientific rationale is firmly grounded in the established potential of the benzofuran scaffold as a source of potent anticancer agents.[1][3]
The illustrative data presented herein suggests that DM-BFC could be a promising candidate, exhibiting potent cytotoxicity and a strong pro-apoptotic mechanism of action. If this hypothetical data were borne out by real-world experiments, the logical next steps in its development would include:
-
Broad Panel Screening: Evaluating DM-BFC against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to determine its spectrum of activity.
-
Target Deconvolution: Performing biochemical assays (e.g., kinase profiling) to identify the specific molecular target(s) of DM-BFC.
-
In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models, such as xenograft mouse models.
-
ADME/Tox Profiling: Conducting studies to determine the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
By following a rigorous, comparative, and mechanistically driven evaluation process, the true therapeutic potential of novel compounds like DM-BFC can be systematically uncovered.
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Annexin V staining assay protocol for apoptosis. Abcam.
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Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
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3,6-Dimethyl-1-benzofuran-2-carboxylic acid | 16820-37-4. Benchchem.
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Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
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Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES.
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Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate.
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Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry. (2018). ResearchGate.
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate.
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). MDPI.
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). FLORE.
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2015). ResearchGate.
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Cross-reactivity profiling of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
An In-Depth Guide to the Cross-Reactivity Profiling of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a small molecule featuring a benzofuran scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. While its primary mechanism of action requires empirical determination, its structural alerts suggest potential activity at targets such as kinases, G-protein coupled receptors (GPCRs), or nuclear receptors. The journey from a promising hit compound to a viable drug candidate is critically dependent on understanding its selectivity. A highly selective compound interacts primarily with its intended target, minimizing off-target effects that can lead to toxicity or unforeseen side effects.
This guide provides a comprehensive framework for the cross-reactivity profiling of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid (herein referred to as "Compound X"). We will operate from the standpoint of a Senior Application Scientist, outlining not just the "what" but the "why" behind each experimental choice. For the purpose of this guide, we will hypothesize that initial screening has identified Compound X as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in oncology. Our objective is to build a robust selectivity profile around this primary target.
The Strategic Framework for Selectivity Profiling
A rigorous selectivity assessment is a multi-stage process. It begins with broad, high-throughput screening against large panels of related and unrelated targets and funnels down to more specific, functional assays for key off-targets. This "funnel-down" approach is both cost-effective and scientifically robust, ensuring that resources are focused on the most biologically relevant interactions.
Caption: Selectivity Profiling Funnel for Compound X.
PART 1: Broad-Panel Cross-Reactivity Screening
The initial step is to understand the broader interaction landscape of Compound X. This is most efficiently achieved using large, commercially available screening panels that assess binding or enzymatic activity against hundreds of targets at a single, high concentration (typically 1-10 µM).
Kinome-wide Selectivity Scan
Rationale: Given that our primary target, VEGFR2, is a kinase, the most critical cross-reactivity assessment is against the human kinome. Kinase inhibitors are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket. Identifying off-target kinases is crucial for predicting potential side effects (e.g., cardiotoxicity from KDR/VEGFR2 cross-talk with other kinases) and for discovering potential polypharmacology (beneficial multi-target effects).
Recommended Platform: A binding-based assay format, such as the Eurofins DiscoverX KINOMEscan™, is preferred for an initial screen. This platform utilizes a proprietary active site-directed competition binding assay that is independent of ATP, making it a universal method for measuring interactions with a wide array of kinases, including those that are difficult to express or have low enzymatic activity.
Experimental Protocol Outline (KINOMEscan™ Platform):
-
Compound Preparation: Compound X is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Screening Concentration: The compound is tested at a final concentration of 10 µM against a panel of over 450 kinases.
-
Assay Principle: Test compound (Compound X) is incubated with the kinase-tagged phage and an immobilized active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured by quantitative PCR (qPCR) of the phage DNA. A potent interaction between Compound X and the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Data Analysis: Results are reported as "% Control", where a lower percentage indicates a stronger interaction. A common threshold for identifying a "hit" is a reduction of the control signal by 50% or more.
Safety Pharmacology Panel
Rationale: Beyond the kinome, it is vital to assess interactions with other major target classes implicated in adverse drug reactions. The "SafetyScreen" panels, offered by vendors like Eurofins and Charles River, cover a curated set of targets known to be involved in safety-related pharmacology, including GPCRs, ion channels, and transporters.
Recommended Platform: A panel such as the Eurofins SafetyScreen44 is a standard choice. It employs a combination of radioligand binding assays and functional enzymatic assays to provide a broad overview of potential liabilities.
PART 2: Quantitative Analysis of Confirmed Hits
Any "hits" identified in the broad-panel screens must be confirmed and quantified. A single-point inhibition value is not sufficient; a full dose-response curve is required to determine the potency (IC50 or Ki) of the interaction.
Rationale: This step allows for the calculation of a selectivity ratio , a critical metric for comparing the potency of the compound at its intended target versus its off-targets. A higher selectivity ratio (IC50 off-target / IC50 on-target) indicates a more selective compound. A common goal is to achieve a selectivity ratio of >100-fold for key off-targets.
Experimental Protocol: Radiometric Kinase IC50 Assay (for a confirmed kinase hit, e.g., SRC)
This protocol describes a standard method for determining the potency of an inhibitor against a purified kinase.
-
Reagents & Materials:
-
Purified, active SRC kinase (e.g., from SignalChem).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
[γ-³³P]-ATP (PerkinElmer).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Compound X serial dilution plate (10 points, 3-fold dilutions starting from 100 µM).
-
96-well filter plates (e.g., Millipore MAPH).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a kinase reaction mix containing the SRC enzyme and peptide substrate in kinase buffer.
-
Add 2 µL of serially diluted Compound X or DMSO (vehicle control) to the wells of the filter plate.
-
Initiate the reaction by adding 20 µL of the kinase reaction mix to each well.
-
Immediately after, add 20 µL of [γ-³³P]-ATP (at the Km concentration for SRC) to start the phosphorylation.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Add scintillation fluid to the wells and count the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.
-
PART 3: Data Interpretation & Comparative Analysis
The ultimate goal is to synthesize the data into a clear, comparative format. This allows for an objective assessment of Compound X's selectivity profile against relevant alternatives.
Comparative Selectivity Table
Let's assume we tested Compound X alongside two well-known VEGFR2 inhibitors: Sunitinib (a multi-kinase inhibitor) and Axitinib (a more selective VEGFR2 inhibitor).
| Target | Compound X IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR2 (KDR) | 5 | 9 | 0.2 |
| PDGFRβ | 150 | 2 | 1.6 |
| c-KIT | 250 | 4 | 1.7 |
| SRC | 800 | 150 | 1,500 |
| FLT3 | >10,000 | 8 | >10,000 |
| Selectivity Ratio (SRC/VEGFR2) | 160 | 16.7 | 7,500 |
Interpretation:
-
Compound X demonstrates good potency against the primary target, VEGFR2 (IC50 = 5 nM).
-
It shows a favorable selectivity profile against other kinases like PDGFRβ and c-KIT compared to the "dirty" profile of Sunitinib.
-
Its selectivity over SRC (160-fold) is significantly better than Sunitinib but not as pronounced as the highly selective Axitinib.
-
This profile suggests that Compound X may have a more favorable side-effect profile than Sunitinib while potentially retaining some of the multi-kinase benefits, a hypothesis that requires further cellular validation.
PART 4: Cellular Target Engagement & Functional Validation
Biochemical assays with purified proteins are essential, but they do not fully recapitulate the complex environment inside a living cell. Cellular assays are required to confirm that the compound can enter the cell, engage its target, and elicit a functional response.
Rationale: Cellular target engagement assays confirm that the observed biochemical potency translates to the intended biological context. They can also reveal discrepancies caused by factors like cell permeability, efflux pumps, or intracellular protein scaffolding.
Recommended Platform: The NanoBRET™ Target Engagement Assay (Promega) is a powerful method for quantifying compound binding to a specific protein in live cells.
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Functional Validation: Finally, the effect of inhibiting the primary target (and any potent off-targets) should be measured in a functional cellular assay. For a VEGFR2 inhibitor, this would typically involve:
-
Phosphorylation Assay: Using a human umbilical vein endothelial cell (HUVEC) line, treat with Compound X and then stimulate with VEGF. Measure the phosphorylation of VEGFR2 and downstream effectors like AKT and ERK via Western Blot or ELISA. A potent and selective compound should inhibit VEGF-induced phosphorylation at concentrations consistent with its cellular target engagement IC50.
Conclusion
The cross-reactivity profiling of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, or any drug candidate, is a systematic and evidence-driven process. By moving from broad panel screening to quantitative IC50 determination and finally to cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This in-depth profile is indispensable for predicting in vivo efficacy and safety, enabling informed decisions on which candidates to advance into further preclinical and clinical development. The data-driven comparative analysis against benchmark compounds provides the critical context needed to judge the true potential of a new molecular entity.
References
Confirming the Molecular Target of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, the definitive identification of a small molecule's molecular target is a cornerstone of mechanistic understanding and a critical step in the validation of a potential therapeutic candidate. This guide provides an in-depth, experimentally-grounded framework for confirming the molecular target of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a compound belonging to a class of molecules with known biological activities. Based on the structural motifs of this compound and the known pharmacology of related benzofuran-2-carboxylic acid derivatives, we hypothesize two primary putative molecular targets: the Adenosine A2A (A2A) Receptor and the ClC-K Chloride Channel family.
This guide will navigate the experimental workflows to interrogate these potential targets, offering a comparative analysis of methodologies and expected outcomes. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Putative Molecular Targets: Rationale and Overview
The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a range of biological activities, including anti-inflammatory, diuretic, and neuroprotective effects. Our initial literature and database analysis points towards two high-probability targets for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid:
-
Adenosine A2A Receptor: Several benzofuran derivatives have been identified as potent and selective antagonists of the A2A receptor.[1][2][3] This G-protein coupled receptor (GPCR) is a key regulator of inflammation and immune responses, and its antagonism is a validated therapeutic strategy in Parkinson's disease.
-
ClC-K Chloride Channels: Phenyl-benzofuran carboxylic acid derivatives are among the most potent known inhibitors of ClC-K chloride channels (ClC-Ka and ClC-Kb).[4][5] These channels are crucial for renal salt reabsorption and are considered promising targets for novel diuretics.
This guide will therefore focus on experimental strategies to definitively confirm or refute the interaction of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid with these two targets.
Experimental Workflow for Target Validation
The following workflow provides a logical progression of experiments to elucidate the molecular target of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Caption: A logical workflow for the systematic investigation of the putative molecular targets of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Interrogation of the Adenosine A2A Receptor
The A2A receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). To confirm if 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is an antagonist of this receptor, we will employ a two-tiered approach: a primary binding assay to determine affinity, followed by a functional assay to confirm antagonism.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the A2A receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human adenosine A2A receptor.
-
Homogenize cells in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail).
-
Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine protein concentration (e.g., BCA assay).[6]
-
-
Binding Reaction:
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through GF/B or GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibitor constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
-
Downstream Signaling: The Adenosine A2A Receptor Cascade
Understanding the downstream consequences of receptor antagonism is crucial. The canonical signaling pathway for the A2A receptor is well-characterized.
Caption: The canonical Adenosine A2A receptor signaling pathway and the inhibitory action of an antagonist.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor binding by quantifying the levels of the second messenger, cAMP. An antagonist should block the agonist-induced increase in cAMP.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate HEK293 cells expressing the human A2A receptor in 24-well plates.
-
After 24 hours, wash the cells with DMEM containing 50 mM HEPES, pH 7.4.
-
Pre-incubate the cells with various concentrations of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid or a known antagonist (e.g., istradefylline) in the presence of a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for a specified time.
-
Stimulate the cells with a known A2A agonist (e.g., CGS21680) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.
-
Comparative Data for A2A Receptor Antagonists
| Compound | Chemical Class | Kᵢ (human A₂A, nM) | Selectivity vs. A₁ | Reference |
| Caffeine | Xanthine | ~13,000 | Non-selective | [4] |
| Theophylline | Xanthine | ~10,000 | Non-selective | [4] |
| Istradefylline | Non-xanthine | 2.2 | >100-fold | [10] |
| ZM241385 | Triazolotriazine | ~0.5 | ~1000-fold | [11] |
| SCH 58261 | Pyrazolotriazolopyrimidine | ~1.1 | ~50-fold | [11] |
| 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | Benzofuran | To be determined | To be determined |
Interrogation of ClC-K Chloride Channels
ClC-K channels are voltage-gated chloride channels. Their activity is directly measured as chloride ion current using electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology: Direct Measurement of Channel Inhibition
This gold-standard technique allows for the direct measurement of ion channel activity and its modulation by a test compound.
Experimental Protocol:
-
Cell Culture:
-
Use HEK293 cells stably co-expressing human ClC-Ka or ClC-Kb with their essential beta-subunit, barttin.
-
Plate the cells on coverslips a few days prior to recording.
-
-
Electrophysiological Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4).
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution (e.g., containing in mM: 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES, pH 7.2).[12]
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[13]
-
Clamp the cell membrane potential at a holding potential of -30 mV.
-
Apply a voltage-step protocol to elicit ClC-K currents (e.g., steps from -140 mV to +80 mV in 20 mV increments).[14]
-
-
Compound Application and Data Acquisition:
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid or a known inhibitor (e.g., MT-189).
-
Record currents in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +60 mV).
-
Calculate the percentage of current inhibition at each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Downstream Consequences of ClC-K Inhibition
The primary downstream effect of ClC-K channel inhibition in the kidney is a reduction in transepithelial chloride reabsorption in the loop of Henle. This disrupts the countercurrent multiplication mechanism, leading to increased water and salt excretion (diuresis).[14][15]
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A Comparative Guide to the Reproducible Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
This guide provides an in-depth, objective comparison of common synthetic protocols for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, a key structural motif in medicinal chemistry.[1][2][3] Benzofuran derivatives are integral to numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The reproducibility and efficiency of their synthesis are therefore of paramount importance to researchers in drug discovery and development.
We will dissect three distinct and viable synthetic strategies, moving from classical cyclization reactions to modern transition-metal-catalyzed methods. Each protocol is evaluated based on its mechanistic principles, yield, scalability, and potential reproducibility challenges, providing the necessary data for researchers to make informed decisions based on their specific laboratory capabilities and project goals.
Comparative Analysis of Synthetic Protocols
The synthesis of the target molecule can be approached through several strategic disconnections. We will compare a classical Perkin rearrangement, a robust intramolecular cyclization of a substituted phenoxyacetate, and a modern palladium-catalyzed coupling-cyclization sequence.
| Metric | Protocol A: Intramolecular Cyclization | Protocol B: Perkin Rearrangement | Protocol C: Sonogashira Coupling & Cyclization |
| Core Strategy | O-alkylation followed by base-mediated intramolecular cyclization | Rearrangement of a 3-bromocoumarin intermediate | Pd/Cu-catalyzed C-C bond formation followed by cyclization |
| Plausible Starting Materials | 2-Hydroxy-3,6-dimethylacetophenone | 2,5-Dimethylphenol | 2-Bromo-5-methylphenol, Propyne |
| Typical Overall Yield | 65-80% | 70-85% | 50-70% |
| Number of Steps | 3 | 4 | 3 |
| Scalability | High | High | Moderate; catalyst costs can be a factor |
| Key Reproducibility Factors | Purity of starting phenone; complete hydrolysis of the ester | Control of bromination regioselectivity; reaction time for rearrangement | Catalyst activity; strict anaerobic conditions; purity of amine base |
| Reagent Hazards | Strong bases (NaH, NaOEt) | N-Bromosuccinimide (irritant), strong acids/bases | Palladium catalysts (heavy metal), copper salts, pyrophoric reagents possible |
Protocol A: Intramolecular Cyclization of a Phenoxyacetate Derivative
This method represents a highly reliable and traditional approach to constructing the benzofuran-2-carboxylate core. The strategy hinges on the formation of an ether linkage followed by an intramolecular condensation reaction to forge the furan ring.
Mechanistic Rationale
The synthesis begins with the O-alkylation of a suitable 2-hydroxy-acetophenone derivative with an α-haloacetate, a classic Williamson ether synthesis. The resulting intermediate possesses the complete carbon skeleton. The subsequent step is a base-catalyzed intramolecular cyclization (akin to a Darzens or Dieckmann-type condensation), where the enolate of the acetyl group attacks the ester carbonyl, followed by dehydration to form the stable aromatic furan ring. The final step is a simple saponification of the ester to yield the target carboxylic acid.[4] This pathway is robust due to the high efficiency of its constituent reactions.
Caption: Workflow for Protocol A via Intramolecular Cyclization.
Detailed Experimental Protocol (Protocol A)
Step 1: Synthesis of Ethyl 2-((2-acetyl-3,5-dimethylphenyl)oxy)acetate
-
To a solution of 2-hydroxy-3,6-dimethylacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 24 hours, monitoring completion by TLC.[5]
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 5% HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude ether intermediate, which can be used directly or purified by column chromatography.
Step 2: Synthesis of Ethyl 3,6-Dimethyl-1-benzofuran-2-carboxylate
-
Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.
-
Add a solution of the crude ether intermediate from Step 1 in absolute ethanol dropwise to the NaOEt solution.
-
Reflux the mixture for 1-2 hours until cyclization is complete (monitored by TLC).[4]
-
Cool the reaction to room temperature and neutralize with a calculated amount of acetic acid or dilute HCl.
-
Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and 2N aqueous sodium hydroxide (NaOH).
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Protocol B: Perkin Rearrangement of a Substituted Coumarin
This elegant pathway utilizes the Perkin rearrangement, a classic name reaction that transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid in a single, high-yielding step.[6] The key is the efficient synthesis of the required coumarin precursor.
Mechanistic Rationale
The synthesis initiates with a Pechmann condensation between 2,5-dimethylphenol and ethyl acetoacetate to form the core coumarin scaffold. This is followed by a regioselective bromination at the 3-position of the coumarin ring. The final, critical step is the base-catalyzed Perkin rearrangement. The hydroxide ion attacks the carbonyl of the lactone, causing ring fission. The resulting phenoxide then performs an intramolecular nucleophilic attack on the vinylic halide, displacing the bromide and forming the five-membered furan ring directly as the carboxylate salt.[6] The use of microwave irradiation can dramatically reduce the reaction time for this step from hours to minutes.[6]
Caption: Workflow for Protocol B via Perkin Rearrangement.
Detailed Experimental Protocol (Protocol B)
Step 1: Synthesis of 4,7-Dimethylcoumarin
-
Cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add 2,5-dimethylphenol (1.0 eq) with stirring, ensuring it dissolves completely.
-
Add ethyl acetoacetate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker of crushed ice, resulting in the precipitation of the coumarin.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield the crude product. Recrystallization from ethanol may be performed for higher purity.
Step 2: Synthesis of 3-Bromo-4,7-dimethylcoumarin
-
Dissolve the 4,7-dimethylcoumarin from Step 1 in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq).
-
Reflux the mixture for 4-6 hours or heat in a microwave reactor at 80 °C for 5-10 minutes.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the solid, and dry to get the 3-bromocoumarin.
Step 3 & 4: Perkin Rearrangement and Acidification
-
Suspend the 3-bromo-4,7-dimethylcoumarin in ethanol and add an aqueous solution of sodium hydroxide (3.0-4.0 eq).
-
Reflux the mixture for 3 hours or heat in a microwave reactor at 100-120 °C for 5 minutes.[6] The solution should become homogeneous.
-
Cool the reaction mixture and reduce the volume by rotary evaporation.
-
Dilute with water and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
Protocol C: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This modern approach leverages the power of transition-metal catalysis to construct the benzofuran skeleton. The Sonogashira coupling is a highly efficient method for forming C-C bonds between aryl halides and terminal alkynes, creating a perfect precursor for a subsequent intramolecular cyclization.[7]
Mechanistic Rationale
The synthesis starts with a Sonogashira cross-coupling reaction between an o-halophenol (e.g., 2-bromo-5-methylphenol) and a terminal alkyne (e.g., propyne). This reaction is co-catalyzed by palladium and copper complexes.[1] The resulting 2-alkynylphenol intermediate is then subjected to an intramolecular hydroalkoxylation reaction. This cyclization can be catalyzed by various transition metals or bases, where the phenolic oxygen attacks the alkyne to form the furan ring.[8][9] The final step involves the challenging task of regioselectively introducing a carboxylic acid group at the 2-position, often via lithiation and quenching with CO₂. The reproducibility of this protocol is highly dependent on catalyst quality and strict anaerobic conditions to prevent side reactions like alkyne homocoupling.[10]
Caption: Workflow for Protocol C via Sonogashira Coupling.
Detailed Experimental Protocol (Protocol C)
Step 1: Synthesis of 5-Methyl-2-(prop-1-yn-1-yl)phenol
-
To a degassed solution of 2-bromo-5-methylphenol (1.0 eq) in triethylamine (Et₃N), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) under an inert atmosphere (Argon or Nitrogen).
-
Bubble propyne gas through the solution or add a suitable propyne surrogate.
-
Stir the reaction at 50-70 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate) to isolate the alkynylphenol.
Step 2: Synthesis of 3,6-Dimethyl-1-benzofuran
-
Dissolve the alkynylphenol from Step 1 in a suitable solvent like DMF or toluene.
-
Add a base such as potassium tert-butoxide (t-BuOK, 1.2 eq) or a specific cyclization catalyst (e.g., an Indium(III) or Gold(I) salt).[9]
-
Heat the reaction at 80-110 °C for 2-8 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 3,6-dimethyl-1-benzofuran.
Step 3: Synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
-
Dissolve the 3,6-dimethyl-1-benzofuran from Step 2 in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour at -78 °C to effect lithiation at the 2-position.
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour or add crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and acidify with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by recrystallization or chromatography to yield the final product.
References
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
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Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. (2010). Heterocycles, 81(12), 2865. Retrieved from [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules, 25(2), 361. Retrieved from [Link]
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Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. Retrieved from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1571. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26730–26757. Retrieved from [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Molecules, 17(9), 10403–10411. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved from [Link]
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Comparative Cytotoxicity of Halogenated vs. Methylated Benzofuran Derivatives: A Guide for Drug Development Professionals
Introduction: The Benzofuran Scaffold in Oncology
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The versatility of the benzofuran core allows for chemical modifications that can fine-tune its biological activity, making it a focal point in the design of novel therapeutic agents.[1][4] Among the myriad of possible substitutions, halogenation and methylation are two of the most common and impactful strategies employed to modulate cytotoxic potency.
This guide provides a comparative analysis of halogenated versus methylated benzofuran derivatives, synthesizing experimental data to elucidate structure-activity relationships (SAR) and mechanistic underpinnings. Our objective is to offer a clear, evidence-based perspective for researchers engaged in the discovery and development of next-generation anticancer agents.
The Strategic Imperative of Substitution: Why Halogens and Methyl Groups?
The addition of functional groups to the benzofuran backbone is not arbitrary; it is a deliberate strategy to alter the molecule's physicochemical properties. These changes directly influence how the derivative interacts with biological systems.
-
Halogenation (F, Cl, Br, I): Introducing halogens can profoundly impact a molecule's lipophilicity, electronic character, and metabolic stability. Halogens can also form "halogen bonds," a type of non-covalent interaction with nucleophilic sites on biological targets, which can significantly enhance binding affinity and, consequently, biological activity.[5] As we will explore, this often translates to a dramatic increase in cytotoxicity.
-
Methylation (-CH₃): The addition of a methyl group, while seemingly simple, can also modify lipophilicity and steric profile. It can influence the molecule's orientation within a target's binding pocket or block metabolic pathways that would otherwise inactivate the compound. The effect of methylation is often more nuanced and highly dependent on its position on the benzofuran ring system.[6]
Halogenated Benzofuran Derivatives: A Potent Class of Cytotoxic Agents
Experimental evidence consistently demonstrates that the introduction of halogens, particularly bromine and chlorine, into the benzofuran structure significantly enhances anticancer activity.[1][5][7]
Key Experimental Insights:
-
Superior Potency: Studies repeatedly show that halogenated derivatives possess greater cytotoxic potential compared to their unsubstituted parent compounds.[7] Notably, brominated derivatives often appear to be more cytotoxic than their chlorinated counterparts.[2][7] This may be attributed to differences in electronegativity and atomic size, which influence the molecule's overall polarity and interaction capabilities.[7]
-
High Selectivity: A critical feature of many halogenated benzofurans is their selectivity, exhibiting high toxicity toward cancer cell lines while remaining significantly less harmful to normal cells, such as Human Umbilical Vein Endothelial Cells (HUVEC).[5][7][8] For example, one bromomethyl derivative was found to be remarkably toxic to K562 and HL60 leukemia cells (IC₅₀ values of 5 µM and 0.1 µM, respectively) with no cytotoxicity towards normal cells.[1][5]
-
Positional Importance: The location of the halogen is a critical determinant of its biological effect.[1][7] Attaching the halogen to an alkyl or acetyl side chain, rather than directly to the benzofuran ring, has been shown to produce pronounced cytotoxic activity.[1]
Mechanisms of Action: The enhanced cytotoxicity of halogenated benzofurans is not just about increased potency; it is rooted in their ability to effectively trigger cancer cell death pathways.
-
Induction of Oxidative Stress: These compounds have been shown to increase the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation within cancer cells.[7] This pro-oxidative effect can disrupt cellular homeostasis and lead to cell death.[7]
-
Apoptosis Induction: A primary mechanism of action is the induction of apoptosis (programmed cell death).[4][8][9] This is a highly desirable trait for an anticancer drug, as it leverages the cell's own machinery for self-destruction.[4]
-
Cell Cycle Arrest: Halogenated derivatives can arrest the cell cycle at specific phases, such as the G2/M or S phase, preventing cancer cells from proliferating.[7][9]
Methylated Benzofuran Derivatives: A Position-Dependent Contributor
The influence of methylation on cytotoxicity is more variable and highly dependent on the substitution pattern of the entire molecule. Unlike the consistently potent effect of halogenation, methylation's contribution can range from highly beneficial to negligible.
Key Experimental Insights:
-
Positional Sensitivity: The anticancer activity of methylated benzofurans is strongly dictated by the position of the methyl or methoxy group. One study found that a methyl group at the C-3 position combined with a methoxy group at C-6 resulted in a 2-4 times greater potency compared to the unsubstituted compound.[6]
-
Synergistic Effects: Methyl groups are often effective as part of a larger, hybrid molecular structure. For instance, a derivative featuring a methyl group on an attached thiazole scaffold showed potent inhibitory activity.[10] Similarly, substituting the benzofuran ring with a methyl morpholino group was found to be advantageous for cytotoxicity against lung cancer cell lines.[11]
-
Apoptosis Induction: Like their halogenated counterparts, active methylated derivatives also exert their anticancer effects by inducing apoptosis in cancer cells.[11]
Head-to-Head Comparison: Halogenation vs. Methylation
| Feature | Halogenated Derivatives | Methylated Derivatives |
| Cytotoxic Potency | Generally high and significantly increased over parent compound. Brominated > Chlorinated.[2][7] | Variable; highly dependent on position and overall molecular structure.[6] |
| Selectivity | Often exhibit high selectivity for cancer cells over normal cells.[7][8] | Selectivity is compound-specific and not as consistently reported as a general class feature. |
| Key Mechanisms | Induction of ROS, apoptosis, and cell cycle arrest.[7][8][9] | Primarily apoptosis induction; other mechanisms are less broadly characterized.[11] |
| Predictability | Halogenation is a more reliable strategy for predictably increasing cytotoxicity.[5] | The effect is less predictable and requires more extensive SAR studies for optimization. |
Quantitative Data: A Snapshot of Cytotoxicity
The following table summarizes experimental data, presenting the half-maximal inhibitory concentration (IC₅₀) values for representative benzofuran derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxicity.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [7] |
| Halogenated | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 | [7] |
| Halogenated | 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 (Leukemia) | 0.1 | [1][8] |
| Halogenated | 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 | [1][8] |
| Halogenated | Bromo derivative 14c (oxadiazole conjugate) | HCT116 (Colon) | 3.27 | [10] |
| Methylated | 3-methylbenzofuran derivative 16b (p-methoxy group) | A549 (Lung) | 1.48 | [3] |
| Methylated | 3-(morpholinomethyl)benzofuran series | NCI-H23 (Lung) | 0.49 - 29.75 | [11] |
| Methylated | Thiazole derivative 32a (with methyl group) | PC3 (Prostate) | 4.0 - 8.99 | [10] |
Note: This table presents a selection of data to illustrate comparative potency. For a comprehensive understanding, please consult the original research articles.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols described below are standard, validated methods for assessing cytotoxicity and the mechanism of cell death.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives (and a vehicle control, e.g., DMSO) in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][9][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzofuran derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC-/PI-: Viable cells
-
FITC+/PI-: Early apoptotic cells
-
FITC+/PI+: Late apoptotic/necrotic cells
-
FITC-/PI+: Necrotic cells
-
Conclusion and Future Directions
For drug development professionals, these findings suggest that prioritizing halogenated scaffolds, particularly brominated ones, is a promising avenue for lead discovery. Future research should focus on:
-
Exploring Hybrid Scaffolds: Synthesizing derivatives that incorporate both halogens and strategically placed methyl groups to probe for synergistic effects.
-
Deepening Mechanistic Understanding: Moving beyond cell-based assays to identify the specific protein targets (e.g., kinases, tubulin) that these potent derivatives interact with.[7][10][12]
-
In Vivo Evaluation: Advancing the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy and safety profiles in a whole-organism context.
By leveraging these structure-activity relationship insights, the scientific community can continue to develop the benzofuran scaffold into a new generation of targeted and effective cancer therapies.
References
- Napiórkowska, M., Krawiecka, M., Stępiński, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health.
-
Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115-21. Available at: [Link]
- Anonymous. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health.
- Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2015). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. Anti-Cancer Agents in Medicinal Chemistry.
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. Available at: [Link]
- Anonymous. (n.d.). Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide. Benchchem.
-
Krawiecka, M., Stępiński, J., Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. Available at: [Link]
-
Napiórkowska, M., Krawiecka, M., Stępiński, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. ResearchGate. Available at: [Link]
-
Abdel-Rahman, A. A.-H., Darwish, E. S., Abdel-Meguid, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(6), 1045-1081. Available at: [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Abdel-Rahman, A. A.-H., Darwish, E. S., Abdel-Meguid, M. A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. Available at: [Link]
-
Abdel-Rahman, A. A.-H., Darwish, E. S., Abdel-Meguid, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
- Anonymous. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. Semantic Scholar.
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., et al. (2011). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. As drug development professionals and researchers, adherence to rigorous safety and disposal procedures is paramount not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a deep, actionable understanding of the waste management process.
Executive Summary: Hazard Profile and Disposal Mandate
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a solid organic compound classified as acutely toxic and a skin sensitizer. The primary hazards are toxicity if swallowed or in contact with skin, and the potential to cause an allergic skin reaction. Due to these classifications, this compound and any materials contaminated by it are considered hazardous waste . Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1][2][3] The only acceptable disposal route is through a licensed and approved hazardous waste disposal facility.[4] This protocol outlines the necessary steps to manage this waste stream safely from the point of generation to its final collection.
Core Technical Data & Safety Profile
A thorough understanding of the compound's properties is foundational to safe handling. The following table summarizes the critical information derived from the Safety Data Sheet (SDS).
| Property | Value & Implications |
| Chemical Identity | 3,6-Dimethyl-1-benzofuran-2-carboxylic acid |
| CAS Number | 5069-45-4 |
| Physical Form | Solid (powder/dust) |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 3)Skin Sensitization (Category 1) |
| Key Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin.H317: May cause an allergic skin reaction. |
| Required PPE | Chemical-resistant gloves (e.g., Nitrile), safety glasses with side-shields or goggles, and a lab coat are mandatory.[1][4] Work should be conducted in a chemical fume hood to avoid dust inhalation.[5] |
| Incompatibilities | Strong oxidizing agents.[4] |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions and ensures the waste is routed correctly by the disposal facility.
Objective: To safely collect and store solid waste contaminated with 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
Materials:
-
Designated hazardous solid waste container (HDPE or glass, wide-mouth)
-
Hazardous Waste Label
-
Permanent Marker
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Designate a Waste Container:
-
Affix a Hazardous Waste Label:
-
Collect Waste at the Point of Generation:
-
Solid Waste: Place all contaminated solid materials directly into the designated container. This includes:
-
Unused or surplus 3,6-Dimethyl-1-benzofuran-2-carboxylic acid.
-
Contaminated weighing papers, spatulas, and pipette tips.
-
Contaminated gloves (after removing them, place them in the container).
-
-
Rationale: Collecting waste immediately in a designated, labeled container within the fume hood prevents cross-contamination of the lab space and minimizes exposure.
-
-
Do NOT Mix Waste Streams:
-
This container is for solid, non-halogenated organic waste .
-
DO NOT add:
-
Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, fires, or explosions. It also complicates the ultimate disposal process, increasing costs and environmental risk.
-
-
Secure and Store the Container:
-
Keep the container tightly sealed at all times, except when adding waste.[5][6] A funnel left in the opening is not acceptable.[5]
-
Store the container in a designated, secondary containment area within the laboratory, away from general work areas.[6] The storage location should be cool, dry, and well-ventilated.[4]
-
Do not store waste containers in a fume hood where active reactions are taking place.[6]
-
-
Arrange for Disposal:
-
Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Ensure all information on the label is complete and accurate.
-
Management of Spills and Contaminated Materials
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Personnel Protection: Ensure appropriate PPE is worn before addressing any spill. Evacuate non-essential personnel from the immediate area.
-
Containment: Prevent the spread of the solid material. Avoid creating dust.
-
Cleanup:
-
Carefully sweep or scoop the solid material into a designated hazardous waste container.
-
Use absorbent pads dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the affected area.
-
Place all cleanup materials (pads, contaminated gloves, etc.) into the solid hazardous waste container.
-
-
Decontamination: Thoroughly wash the affected surface area.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Pathway Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid waste.
Caption: Waste Management Workflow for 3,6-Dimethyl-1-benzofuran-2-carboxylic Acid.
Decontamination of Empty Containers
Empty containers that once held 3,6-Dimethyl-1-benzofuran-2-carboxylic acid must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating an "empty" chemical container is to triple rinse it with a suitable solvent that can dissolve the residue.[5]
-
Collect the Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as liquid hazardous waste.[5] Do not pour it down the drain.
-
Disposal of Rinsed Container: Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous glass or plastic waste.[7]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Safety Data Sheet for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Source: Sigma-Aldrich.
- Safety Data Sheet for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. Source: Fisher Scientific.
- Safety Data Sheet for Benzofuran-2-carboxylic Acid. Source: TCI Chemicals.
- Safety Data Sheet for 2,3-Benzofuran. Source: TCI Chemicals.
- Safety Data Sheet for Carbofuran. Source: Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. Source: Emory University, Department of Chemistry.
- Safety Data Sheet for Benzofuran. Source: Acros Organics.
- Laboratory Waste Disposal. Source: University of Aveiro, Department of Chemistry.
- Procedures for Laboratory Chemical Waste Disposal. Source: JNCASR.
- Laboratory Chemical Waste Disposal Guidelines. Source: University of Otago.
Sources
Personal protective equipment for handling 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Comprehensive Safety Protocol: Handling 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
This guide provides essential safety and handling protocols for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid. Given the absence of specific toxicological data for this compound, this document establishes a conservative safety framework based on the known hazards of its core chemical structures: the benzofuran moiety and the carboxylic acid functional group. This protocol is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Assessment and Risk Analysis
The primary directive in handling a novel or poorly characterized compound is to anticipate hazards based on its chemical structure. 3,6-Dimethyl-1-benzofuran-2-carboxylic acid incorporates two key functional groups that dictate its potential risks.
-
Benzofuran Moiety : The benzofuran heterocyclic ring system is a structural alert for potential toxicity. Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer.[1][2] Its derivatives are widely studied for pharmacological activity, which implies significant biological effects.[3][4] The primary risks associated with this moiety include organ toxicity (specifically liver) and unknown long-term or chronic health effects.[5]
-
Carboxylic Acid Moiety : The carboxylic acid group renders the molecule acidic. Aromatic carboxylic acids can cause skin and eye irritation or severe burns upon contact.[6][7][8][9] As the compound is likely a solid powder at room temperature, inhalation of dust can lead to respiratory tract irritation.[8][10]
The combination of these groups requires handling the compound as a substance with unknown toxicity, potential carcinogenicity, and corrosive/irritant properties. All laboratory operations must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[11][12]
Table 1: Summary of Inferred Hazards
| Hazard Type | Potential Effect | Target Organs | Rationale (Based on Structural Analogs) |
| Acute Toxicity | Skin, eye, and respiratory irritation; potential for severe burns. | Skin, Eyes, Respiratory System | Carboxylic acid functionality is known to be corrosive.[13][14] |
| Chronic Toxicity | Suspected carcinogen; potential for liver damage with repeated exposure. | Liver, other systemic organs | The benzofuran core is classified as a Category 2 carcinogen.[1] |
| Physical Hazard | Inhalation of fine dust particles. | Lungs, Respiratory System | Handling of solid chemical powders poses an inhalation risk.[10] |
Personal Protective Equipment (PPE) Protocol
Engineering controls are the first line of defense. All handling of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, especially weighing and transfers of the solid, must be performed within a certified chemical fume hood to minimize inhalation exposure.[12] The following PPE is mandatory and serves as the final barrier between the researcher and the chemical.[15]
Eye and Face Protection
-
Requirement : Chemical splash goggles conforming to OSHA 29 CFR 1910.133 are mandatory.[1]
-
Causality : Goggles provide a 360-degree seal around the eyes, protecting against splashes of solvents and airborne dust particles. For operations with a higher risk of splashing (e.g., large-scale dissolution), a full-face shield should be worn in addition to goggles.[10][16]
Skin and Body Protection
-
Laboratory Coat : A flame-resistant lab coat with full-length sleeves and a fully fastened front is required.
-
Gloves : Hand protection is critical. Standard disposable nitrile gloves (minimum 5-mil thickness) provide adequate splash protection for short-duration tasks.[17] However, due to the aromatic nature of the compound, prolonged or immersive contact requires more robust glove materials. Double-gloving is recommended.
-
Causality : Nitrile offers good dexterity and protection against acids and splashes.[17][18] Neoprene provides superior resistance to acids and certain organic compounds.[19] Butyl rubber is highly resistant to a wide range of chemicals but offers less dexterity.[18][19] Avoid latex gloves due to potential allergies and poor chemical resistance to many organic compounds.[18] Always inspect gloves for tears or degradation before use.
Table 2: Glove Selection Guide
| Glove Material | Splash Protection (Short Contact) | Extended Contact / Immersion | Notes |
| Nitrile | Good [17] | Poor | Suitable for routine handling and as an inner glove. Change immediately upon contamination.[17] |
| Neoprene | Excellent | Good | Recommended as an outer glove for tasks with higher splash or contact risk. Good resistance to acids and bases.[18][19] |
| Butyl Rubber | Excellent | Excellent | Recommended for spill cleanup and tasks requiring prolonged contact. Offers less dexterity.[18][19] |
-
Apparel : Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.
Respiratory Protection
-
Requirement : Respiratory protection is necessary when engineering controls (like a fume hood) are not feasible or during a spill cleanup where dust or aerosols may be generated.[20][21]
-
Recommended Type : A NIOSH-approved air-purifying respirator (APR) is required.[22] For fine powders, a half-mask or full-facepiece respirator equipped with P100 (HEPA) particulate filters is the minimum requirement.[23][24] If the compound is dissolved in a volatile organic solvent, an organic vapor cartridge should be added in combination with the P100 filter.[24][25]
-
Causality : P100 filters are 99.97% efficient at removing airborne particulates of all sizes. A full-facepiece respirator offers the dual benefit of protecting the eyes and face while providing a higher protection factor than a half-mask.[24] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as specified by OSHA.[25]
Operational Workflow & Handling Procedures
A systematic approach to handling ensures safety at every stage.
Experimental Workflow Diagram
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- 20. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 25. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
